molecular formula C17H27NO6Si B12295316 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid

5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid

货号: B12295316
分子量: 369.5 g/mol
InChI 键: ZREAUMPQOSIHOV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid is a useful research compound. Its molecular formula is C17H27NO6Si and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H27NO6Si

分子量

369.5 g/mol

IUPAC 名称

5-methoxy-2-nitro-4-tri(propan-2-yl)silyloxybenzoic acid

InChI

InChI=1S/C17H27NO6Si/c1-10(2)25(11(3)4,12(5)6)24-16-9-14(18(21)22)13(17(19)20)8-15(16)23-7/h8-12H,1-7H3,(H,19,20)

InChI 键

ZREAUMPQOSIHOV-UHFFFAOYSA-N

规范 SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC

产品来源

United States

Foundational & Exploratory

Synthesis of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid is a key building block in the synthesis of various pharmacologically active molecules. Its unique substitution pattern, featuring a nitro group for further functionalization, a methoxy group, and a sterically hindered triisopropylsilyl (TIPS) protected phenol, makes it a valuable intermediate in medicinal chemistry. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented methodology is designed to be robust and scalable, offering insights grounded in established chemical literature.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from the readily available and renewable resource, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The overall strategy involves:

  • Esterification of the carboxylic acid to protect it during the subsequent nitration step.

  • Regioselective Nitration of the aromatic ring to introduce the nitro group at the 2-position.

  • Silyl Protection of the phenolic hydroxyl group with a bulky triisopropylsilyl group to enhance stability and solubility in organic solvents.

  • Selective Hydrolysis of the methyl ester to furnish the target carboxylic acid.

This strategic approach ensures high yields and purity by protecting reactive functional groups and controlling the regioselectivity of the key transformations.

Synthesis_Overview Start Vanillic Acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl Vanillate Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate Step2->Intermediate2 Step3 Step 3: TIPS Protection Intermediate2->Step3 Intermediate3 Methyl 5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoate Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Overall synthetic workflow from Vanillic Acid.

Detailed Synthesis Protocol

Step 1: Esterification of Vanillic Acid to Methyl Vanillate

Rationale: The initial esterification of the carboxylic acid in vanillic acid is a crucial step to prevent its interference with the subsequent nitration reaction. The carboxyl group is deactivating and meta-directing, and its presence as a free acid could lead to complex reaction mixtures. Conversion to the methyl ester masks this reactivity and improves solubility in organic solvents. Acid-catalyzed esterification (Fischer esterification) is a classic and efficient method for this transformation.[1][2]

Experimental Protocol:

  • To a solution of 3-methoxy-4-hydroxybenzoic acid (vanillic acid) (44.3 g, 0.26 mol) in methanol (500 mL), add thionyl chloride (30.0 g, 0.50 mol) dropwise at room temperature.[1]

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the solvent in vacuo.

  • Resolve the resulting oil in ice-water (50 mL).

  • Adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution.

  • The product, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate), will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mol)
Vanillic Acid168.1544.30.26
Methanol32.04500 mL-
Thionyl Chloride118.9730.00.50
Sodium Bicarbonate84.01As needed-

Table 1: Reagents for the esterification of vanillic acid.

Step 2: Nitration of Methyl Vanillate

Rationale: The nitration of methyl vanillate introduces the nitro group onto the aromatic ring. The hydroxyl and methoxy groups are ortho, para-directing. The position ortho to the hydroxyl group and meta to the methoxy group is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the methoxy group and meta to the hydroxyl group (position 2) or ortho to the hydroxyl group (position 5). The reaction conditions can be tuned to favor the desired 2-nitro isomer. Using a mixture of nitric acid and acetic acid at a controlled temperature provides good regioselectivity.[1][3]

Experimental Protocol:

  • Dissolve methyl 4-hydroxy-3-methoxybenzoate (from Step 1) in a mixture of acetic acid.

  • Cool the solution in an ice bath.

  • Add 66% nitric acid dropwise to the solution while maintaining the temperature between 0-5 °C.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 6 hours.[3]

  • Pour the reaction mixture slowly into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then with a saturated sodium bicarbonate solution until the washings are neutral.

  • Dry the product, methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, under vacuum.

Reagent/SolventConcentrationAmount
Methyl Vanillate-0.20 mol
Acetic AcidGlacial150 mL
Nitric Acid66%84.5 mL

Table 2: Reagents for the nitration of methyl vanillate.

Step 3: Triisopropylsilyl (TIPS) Protection of the Phenolic Hydroxyl Group

Rationale: The bulky triisopropylsilyl (TIPS) group is an excellent choice for protecting the phenolic hydroxyl group. Its steric hindrance provides stability against a range of reaction conditions and prevents unwanted side reactions in subsequent steps. The protection is typically achieved using triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole, which acts as a catalyst and an acid scavenger.[4]

Experimental Protocol:

  • Dissolve methyl 4-hydroxy-5-methoxy-2-nitrobenzoate (from Step 2) in anhydrous dichloromethane (DCM).

  • Add imidazole and triisopropylsilyl chloride (TIPSCl) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product, methyl 5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoate, by column chromatography on silica gel.

Reagent/SolventMolecular Weight ( g/mol )Equivalents
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate227.171.0
Triisopropylsilyl chloride192.821.2
Imidazole68.082.0
Dichloromethane84.93-

Table 3: Reagents for TIPS protection.

Step 4: Hydrolysis of the Methyl Ester

Rationale: The final step is the selective hydrolysis of the methyl ester to yield the desired carboxylic acid. This is typically achieved under basic conditions using a hydroxide source such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic co-solvent like methanol or tetrahydrofuran (THF) to ensure solubility. Subsequent acidification protonates the carboxylate to give the final product.[5][6]

Experimental Protocol:

  • Dissolve methyl 5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoate (from Step 3) in a mixture of methanol and water.

  • Add sodium hydroxide and heat the mixture to reflux for 4 hours.[5]

  • Monitor the disappearance of the starting material by TLC.

  • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid.[5]

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Reagent/SolventConcentrationAmount
TIPS-protected methyl ester-1.0 equiv
Methanol--
Water--
Sodium Hydroxide-2.0 equiv
Hydrochloric AcidConcentratedAs needed

Table 4: Reagents for the hydrolysis of the methyl ester.

Mechanistic Insights

Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization HNO3 HNO₃ H2SO4 H₂SO₄ H2ONO2+ H₂O⁺-NO₂ NO2+H2O NO2+H2O H2ONO2+->NO2+H2O NO2+ NO₂⁺ (Nitronium ion) HSO4- HSO₄⁻ H2O H₂O HNO3H2SO4 HNO3H2SO4 H2ONO2+HSO4- H2ONO2+HSO4- HNO3H2SO4->H2ONO2+HSO4- AromaticRing Methyl Vanillate SigmaComplex Sigma Complex (Resonance Stabilized) AromaticRing->SigmaComplex + NO₂⁺ Product Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate SigmaComplex->Product - H⁺ ProtonLoss Proton Loss

Caption: Mechanism of electrophilic aromatic nitration.

The nitration of methyl vanillate proceeds via a classic electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid with a strong acid catalyst, such as sulfuric acid (though in this protocol, acetic acid is used as a solvent and co-catalyst). The electron-rich aromatic ring of methyl vanillate then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring, yielding the nitrated product. The regioselectivity is governed by the directing effects of the hydroxyl and methoxy substituents on the ring.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of all expected functional groups and the correct substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid OH, the C=O of the carboxylic acid, the nitro group (asymmetric and symmetric stretches), and the Si-O bond.

Conclusion

This technical guide outlines a robust and well-documented synthetic route for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize this valuable building block for applications in drug discovery and development. The provided step-by-step procedures, reagent tables, and mechanistic insights are intended to empower scientists to successfully implement this synthesis in their laboratories.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients and complex organic molecules.[1][2] Its unique substitution pattern, featuring a sterically demanding triisopropylsilyl (TIPS) protecting group, a methoxy ether, a nitro group, and a carboxylic acid, imparts a distinct set of physicochemical properties that are critical for its handling, reaction optimization, and purification. This guide provides an in-depth analysis of these properties, offering both theoretical insights and practical, field-proven experimental protocols for their determination. The strategic placement of the bulky TIPS group not only protects the phenolic hydroxyl but also significantly influences the molecule's solubility and stability, while the electron-withdrawing nitro group impacts the acidity of the carboxylic acid.

This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for its effective utilization in multi-step synthetic campaigns.

Molecular Structure and Key Physicochemical Data

The structural attributes of this compound dictate its chemical behavior. The presence of both bulky lipophilic (TIPS) and polar (nitro, carboxylic acid) functionalities results in a molecule with moderate polarity.

PropertyValueSource
CAS Number 1430738-03-6[3]
Molecular Formula C17H27NO6Si[3]
Molecular Weight 369.48 g/mol [3]
Appearance Expected to be a solid, likely crystalline, ranging from off-white to light brown.Inferred from related nitrobenzoic acids[4]
Purity Typically available at ≥98%[3]

Solubility Profile: A Balance of Opposing Forces

The solubility of this compound is a complex interplay between the lipophilic triisopropylsilyl group and the polar nitro and carboxylic acid moieties. While benzoic acid itself has limited solubility in water, the large alkyl groups of the TIPS ether are expected to render the molecule practically insoluble in aqueous media.[5] Conversely, its solubility in organic solvents is anticipated to be good, particularly in moderately polar to nonpolar solvents.

Expected Solubility:

  • High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone.

  • Moderate Solubility: Methanol, Ethanol, Acetonitrile.[6]

  • Low to Insoluble: Water, Hexanes, Toluene.

The solubility in alcohols like methanol and ethanol is likely enhanced by the potential for hydrogen bonding with the carboxylic acid group.[7][8]

Experimental Protocol for Solubility Determination

A reliable method for determining solubility involves the isothermal shake-flask method, a standard approach in the pharmaceutical industry.

Objective: To determine the solubility of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile, Toluene)

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of scintillation vials.

    • Add a known volume of each solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any suspended particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.

    • Weigh the vial containing the solid residue to determine the mass of the dissolved compound.

    • Alternatively, for more precise measurements, dilute the filtered solution with a suitable solvent and quantify the concentration using a pre-validated HPLC method.

Causality: The extended equilibration time is crucial to ensure that the solution is truly saturated, providing a thermodynamically accurate solubility value. The filtration step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Stability and Handling

The stability of this compound is primarily governed by the triisopropylsilyl (TIPS) ether linkage. TIPS ethers are known for their significant steric bulk, which provides substantial stability towards hydrolysis under both acidic and basic conditions compared to less hindered silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers.[9][10][11]

Stability Profile:

  • Thermal Stability: The compound is expected to be stable at room temperature when stored in a dry environment. Elevated temperatures, especially in the presence of moisture, could promote desilylation.

  • Acidic Conditions: The TIPS group is relatively robust to mild acidic conditions. However, strong acids (e.g., HCl, TFA) will lead to cleavage of the silyl ether, liberating the free phenol.[12]

  • Basic Conditions: The TIPS ether is generally stable to mild bases. Strong bases, particularly fluoride ion sources like tetrabutylammonium fluoride (TBAF), will readily cleave the Si-O bond.[12]

  • Light Sensitivity: Aromatic nitro compounds can be light-sensitive, and it is advisable to store the material in amber vials or protected from light.

Recommended Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent moisture-induced degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of this molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the methoxy group, and the triisopropylsilyl group.

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The exact chemical shifts will be influenced by the electronic effects of the nitro, methoxy, and carboxylic acid groups.

  • Methoxy Group: A sharp singlet integrating to three protons will be observed, typically in the range of δ 3.8-4.2 ppm.

  • Triisopropylsilyl (TIPS) Group: A septet (for the CH proton) and a doublet (for the CH₃ protons) are characteristic of the isopropyl groups. The large number of equivalent methyl protons will result in a prominent doublet.

  • Carboxylic Acid Proton: A broad singlet, often in the downfield region (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ 165-175 ppm). The aromatic carbons will have distinct chemical shifts based on their substitution pattern.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H spectrum.

Causality: The choice of deuterated solvent is critical; CDCl₃ is a good first choice for many organic molecules, but DMSO-d₆ may be required if solubility is an issue and is also better for observing exchangeable protons like the carboxylic acid proton.

Caption: General workflow for NMR characterization.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing information on the fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound, likely showing a prominent [M-H]⁻ ion in negative ion mode due to the acidic nature of the carboxylic acid.

Expected Fragmentation: The presence of the silyl group can lead to characteristic fragmentation pathways.[13][14] In addition to the molecular ion, fragments corresponding to the loss of an isopropyl group ([M-43]⁺) or the entire triisopropylsilyl group ([M-159]⁺) may be observed. The fragmentation of silyl compounds can be complex, sometimes involving rearrangements.[15] Silylation is a common derivatization technique in mass spectrometry to increase volatility and produce characteristic fragments.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

  • -OH (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • NO₂ (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-O (Ether and Si-O-C): Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Acidity (pKa)

The pKa of the carboxylic acid is a critical parameter, especially in the context of drug development and reaction chemistry. The presence of the electron-withdrawing nitro group ortho to the carboxylic acid is expected to significantly increase its acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2).[5] The methoxy and silyloxy groups, being electron-donating, will have an opposing, though likely less pronounced, effect. The pKa of 4-nitrobenzoic acid is 3.41, providing a reasonable starting point for estimation.[4]

Safety and Handling

Based on safety data for related compounds like 5-methoxy-2-nitrobenzoic acid, this compound should be handled with care.[18][19]

  • Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[20][21]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a multifaceted molecule whose physicochemical properties are a direct consequence of its complex substitution pattern. The bulky and stable TIPS protecting group imparts significant lipophilicity and hydrolytic stability, while the nitro and carboxylic acid groups govern its polarity and acidity. A thorough understanding of its solubility, stability, and spectroscopic signatures, as outlined in this guide, is paramount for its successful application in synthetic chemistry. The provided experimental protocols offer a robust framework for in-house characterization and quality control, ensuring the reliable use of this important synthetic intermediate.

References

An In-Depth Technical Guide to 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid (CAS No. 1430738-03-6)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid, a key intermediate in the synthesis of advanced pharmaceutical compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, and strategic application of this molecule, grounding all claims and protocols in established scientific literature.

Introduction: A Pivotal Building Block in Medicinal Chemistry

This compound, identified by CAS number 1430738-03-6, is a highly functionalized aromatic carboxylic acid. Its strategic importance lies in its role as a sophisticated building block for the synthesis of complex, biologically active molecules.[1][2][3] Notably, this compound has been identified as a crucial intermediate in the development of novel heteroarylene-bridged benzodiazepine dimers, a class of compounds investigated for their potential as potent anticancer agents.[4]

The molecular architecture of this intermediate is noteworthy. It features a benzoic acid moiety, which provides a handle for amide bond formation, a nitro group that influences the electronic properties of the aromatic ring and can be chemically transformed, a methoxy group, and a sterically demanding triisopropylsilyl (TIPS) ether. The TIPS group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule.[5]

Physicochemical & Structural Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 1430738-03-6[6][7]
Molecular Formula C₁₇H₂₇NO₆Si[7]
Molecular Weight 369.48 g/mol [7]
Chemical Name Benzoic acid, 5-methoxy-2-nitro-4-[[tris(1-methylethyl)silyl]oxy]-[6]
Purity (Typical) ≥98%[7]

Synthesis and Mechanism

The synthesis of this compound is logically approached as a two-stage process. This strategy involves the initial synthesis of a key precursor, 5-nitrovanillic acid, followed by the selective protection of its phenolic hydroxyl group.

G cluster_0 Synthetic Workflow A Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) B Stage 1: Nitration (5-Hydroxy-4-methoxy-2-nitrobenzoic acid) A->B HNO₃ / Acetic Acid C Stage 2: Silylation (Target Compound) B->C TIPSCl / Imidazole / DMF

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

The precursor, 5-hydroxy-4-methoxy-2-nitrobenzoic acid (also known as 5-nitrovanillic acid), is synthesized via the electrophilic aromatic substitution (nitration) of vanillic acid. The electron-donating hydroxyl and methoxy groups on the vanillic acid ring direct the incoming nitro group.

Experimental Protocol: Nitration of Vanillic Acid

  • Dissolution: In a flask equipped with a magnetic stirrer, dissolve vanillic acid (e.g., 20 g, 119 mmol) in glacial acetic acid (e.g., 200 mL).

  • Addition of Nitrating Agent: While stirring, slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise to the solution at room temperature. Maintain gentle cooling to control any exotherm.

  • Reaction: Stir the resulting mixture at room temperature for approximately 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Precipitation: Pour the reaction mixture into a beaker containing ice water (e.g., 500 mL) to quench the reaction and precipitate the product.

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids.

  • Drying: Dry the purified product under vacuum to obtain 5-hydroxy-4-methoxy-2-nitrobenzoic acid as a yellow powder.

Stage 2: Synthesis of this compound

The second stage involves the protection of the phenolic hydroxyl group of 5-hydroxy-4-methoxy-2-nitrobenzoic acid as a triisopropylsilyl (TIPS) ether. The use of a sterically bulky silylating agent like triisopropylsilyl chloride (TIPSCl) is crucial for enhanced stability during subsequent synthetic steps. Imidazole is a common and effective catalyst for this transformation.[5][8][9]

G cluster_0 Silylation Reaction Mechanism Imidazole Imidazole TIPSCl TIPS-Cl Imidazole->TIPSCl Nucleophilic attack Intermediate1 Imidazole-TIPS⁺ Cl⁻ Phenol Ar-OH Intermediate2 Ar-O⁻ Phenol->Intermediate2 Deprotonation by Imidazole Product Ar-O-TIPS Intermediate1->Product Intermediate2->Intermediate1 Nucleophilic attack on Si HCl Imidazole-H⁺ Cl⁻

Caption: Mechanism of imidazole-catalyzed silylation of a phenol.

Experimental Protocol: Silylation of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

  • Preparation: To a solution of 5-hydroxy-4-methoxy-2-nitrobenzoic acid (1 equivalent) and imidazole (2.5-3 equivalents) in anhydrous N,N-dimethylformamide (DMF), add triisopropylsilyl chloride (1.2-1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[5] The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Washing: Wash the combined organic layers successively with water and brine to remove DMF and imidazole hydrochloride.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization

While a publicly available, fully assigned spectrum for this specific compound is not readily found, characterization would rely on standard spectroscopic methods. The expected spectral data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy group protons, and the characteristic multiplets for the isopropyl groups of the TIPS ether. The carboxylic acid proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carboxylic acid carbonyl, the methoxy carbon, and the carbons of the TIPS group.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight (369.48 g/mol ) and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the nitro group (asymmetric and symmetric stretching), C-O stretching of the ether and silyl ether, and aromatic C-H and C=C stretching.

Application in Drug Discovery: Synthesis of Benzodiazepine Dimers

The primary documented application of this compound is as a key intermediate in the synthesis of pyrrolobenzodiazepine (PBD) and tetrahydroisoquinoline (THIQ) dimers, which are potent DNA-interactive agents with potential anticancer activity.[4]

In a representative synthetic step described in patent literature, the carboxylic acid of this intermediate is activated and coupled with an amine-containing fragment to form an amide bond.[4]

G cluster_0 Role in Amide Coupling Reaction A 5-Methoxy-2-nitro-4-((TIPS)oxy)benzoic acid (CAS 1430738-03-6) C Amide-linked intermediate A->C HATU, DIEA, DCM B Amine-containing fragment (e.g., Isoquinoline derivative) B->C

Caption: Coupling reaction utilizing the target compound.

This amide coupling reaction, typically facilitated by reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), highlights the utility of the title compound as a scaffold for building larger, more complex molecular architectures.[4] The robust TIPS protecting group remains intact under these coupling conditions, ensuring that the phenolic hydroxyl does not interfere with the reaction.

Conclusion

This compound is a valuable and strategically designed synthetic intermediate. Its multi-functional nature, combined with the stability afforded by the TIPS protecting group, makes it an essential component in the multi-step synthesis of novel therapeutic agents, particularly in the field of oncology. The synthetic protocols outlined in this guide provide a reliable pathway for its preparation, enabling further research and development in medicinal chemistry.

References

Spectroscopic Characterization of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the pharmaceutical intermediate, 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid. The structural complexity of this molecule, incorporating a highly substituted aromatic ring with a bulky silyl protecting group, necessitates a multi-faceted spectroscopic approach for unambiguous characterization. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound. The protocols and interpretations presented herein are grounded in established principles and validated against data from analogous structures, ensuring a robust and reliable analytical framework for researchers and drug development professionals.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₇H₂₇NO₆Si, Molecular Weight: 369.48 g/mol ) is a key building block in the synthesis of various active pharmaceutical ingredients.[1] Its purity and structural integrity are paramount to the success of subsequent synthetic steps and the quality of the final drug substance. Spectroscopic analysis provides the definitive fingerprint of the molecule, confirming the correct arrangement of its functional groups: a carboxylic acid, a nitro group, a methoxy group, and a triisopropylsilyl (TIPS) ether on a benzene ring.

This guide will delve into the predicted spectroscopic data for this molecule, offering a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns. By understanding the "why" behind the data, scientists can more confidently interpret their own experimental results and troubleshoot any discrepancies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential. The following sections detail the predicted spectra and the reasoning behind the assignments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, the carboxylic acid proton, and the triisopropylsilyl group.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[2] The spectrum would be acquired on a 400 MHz or higher field spectrometer.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 13.0Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent.
~7.6Singlet1HAr-HThis proton is ortho to the electron-withdrawing nitro group and para to the electron-donating methoxy group. The net effect is significant deshielding.
~7.1Singlet1HAr-HThis proton is ortho to the electron-donating silyloxy group and meta to the nitro group, resulting in a more upfield chemical shift compared to the other aromatic proton.
~3.9Singlet3H-OCH₃Methoxy group protons typically appear in this region as a sharp singlet.
~1.3Septet3H-Si(CH(CH₃)₂)₃The methine protons of the isopropyl groups are split by the six adjacent methyl protons into a septet.
~1.1Doublet18H-Si(CH(CH₃)₂)₃The methyl protons of the isopropyl groups are split by the adjacent methine proton into a doublet.

Diagram: ¹H NMR Assignment Rationale

Caption: Correlation of predicted ¹H NMR signals with molecular structure.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.[3]

Experimental Protocol for ¹³C NMR:

The sample prepared for ¹H NMR can be used directly. ¹³C NMR spectra are typically acquired on a 100 or 125 MHz spectrometer. A sufficient number of scans are required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~168-COOHThe carbonyl carbon of a carboxylic acid is highly deshielded.
~155Ar-C-OTIPSThe carbon attached to the silyloxy group is shielded by the electron-donating oxygen.
~150Ar-C-OCH₃The carbon attached to the methoxy group is also shielded.
~140Ar-C-NO₂The carbon bearing the nitro group is deshielded by the electron-withdrawing nature of this group.
~125Ar-C-COOHThe ipso-carbon of the carboxylic acid group.
~118Ar-CHAromatic methine carbon.
~110Ar-CHAromatic methine carbon.
~56-OCH₃The carbon of the methoxy group.
~18-Si(CH(CH₃)₂)₃The methyl carbons of the isopropyl groups.
~12-Si(CH(CH₃)₂)₃The methine carbon of the isopropyl groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, the sample can be prepared as a KBr pellet.[4]

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe O-H stretch of a carboxylic acid appears as a very broad band due to hydrogen bonding.
~1700C=O stretchCarboxylic AcidThe carbonyl stretch of an aromatic carboxylic acid is a strong, sharp absorption.[1]
~1550 and ~1350N-O asymmetric and symmetric stretchNitro GroupAromatic nitro compounds show two strong characteristic absorptions for the nitro group.[1]
~1600 and ~1470C=C stretchAromatic RingThese absorptions are characteristic of the benzene ring.
~1250 and ~1050C-O stretchAryl Ether and Silyl EtherThese regions will contain stretches for the C-O bonds of the methoxy and silyloxy groups.
~1100-1000Si-O-C stretchSilyl EtherThe Si-O-C bond gives rise to a strong absorption in this region.

Diagram: IR Functional Group Correlation

G cluster_ir Characteristic IR Absorptions mol Molecular Structure IR_COOH_OH 2500-3300 cm⁻¹ (broad) mol->IR_COOH_OH -COOH (O-H) IR_COOH_CO ~1700 cm⁻¹ (strong) mol->IR_COOH_CO -COOH (C=O) IR_NO2 ~1550 & ~1350 cm⁻¹ (strong) mol->IR_NO2 -NO₂ IR_Aromatic ~1600 & ~1470 cm⁻¹ mol->IR_Aromatic Aromatic C=C IR_Ethers ~1250-1000 cm⁻¹ mol->IR_Ethers C-O & Si-O-C

Caption: Correlation of functional groups with their predicted IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the structure.

Experimental Protocol for Mass Spectrometry:

A suitable technique would be Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Table 4: Predicted Mass Spectrometry Data (High-Resolution ESI-MS)

m/z (Predicted)IonRationale
370.1731[M+H]⁺The protonated molecular ion. This would be the primary ion observed in positive ion mode.
368.1585[M-H]⁻The deprotonated molecular ion, expected in negative ion mode.
326.1833[M-C₃H₇]⁺Loss of an isopropyl group from the TIPS moiety is a common fragmentation pathway for isopropylsilyl ethers.[5]
213.0454[M-TIPS]⁺Loss of the entire triisopropylsilyl group.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. While the presented data is predictive, it is firmly grounded in the fundamental principles of spectroscopy and supported by extensive data from analogous compounds. The detailed rationale behind each predicted signal, peak, and fragment serves as a valuable educational and practical tool for researchers. Adherence to the described experimental protocols, coupled with an understanding of the interpretive logic herein, will enable scientists to confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the integrity of their synthetic endeavors.

References

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectra of Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoic acids are a cornerstone of modern organic synthesis, serving as pivotal building blocks in the development of pharmaceuticals, dyes, and other high-value fine chemicals.[1] The precise arrangement of the nitro (-NO₂) and carboxylic acid (-COOH) groups, along with other substituents on the aromatic ring, dictates the molecule's reactivity, acidity, and biological activity. Consequently, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as the definitive analytical technique for this purpose, providing a detailed fingerprint of the molecular architecture.

This guide moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to provide you with the causal logic behind the spectral patterns observed. We will explore how the electronic interplay between substituents governs the magnetic environment of each nucleus and how to leverage this understanding for confident structural assignment.

The Foundation: Electronic Substituent Effects on the Aromatic Ring

To interpret the NMR spectra of substituted nitrobenzoic acids, one must first grasp the electronic effects exerted by the key functional groups. Both the nitro group and the carboxylic acid group are electron-withdrawing and deactivating towards electrophilic aromatic substitution.[1]

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect. It strongly withdraws electron density from the aromatic ring, particularly from the ortho and para positions.

  • Carboxylic Acid Group (-COOH): This group is also deactivating and primarily electron-withdrawing through induction. Its ability to participate in resonance is more complex but it generally removes electron density from the ring.

These effects create distinct regions of low electron density (deshielding) and relatively higher electron density (shielding) around the ring. In NMR, lower electron density means a nucleus is more "deshielded" from the spectrometer's magnetic field, causing its resonance signal to appear at a higher chemical shift (further downfield).

Substituent_Effects Aromatic_Ring Benzene Ring H H H H H H δ ≈ 7.34 ppm Substituted_Ring Substituted Ring (EWG) δ+ H δ+ H δ+ H Protons at ortho/para positions are deshielded (shift downfield) Aromatic_Ring->Substituted_Ring Add Electron-Withdrawing Group (EWG) like -NO₂ NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Validation A 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Select Deuterated Solvent (e.g., 0.6-0.7 mL DMSO-d₆) Causality: Ensures solubility for polar, acidic analytes. A->B C 3. Dissolve Sample (Vortex/sonicate until clear) B->C D 4. Transfer to NMR Tube (Filter if particulates are present) C->D E 5. Insert Sample & Lock (Lock on deuterium signal of solvent) D->E F 6. Shim Spectrometer (Optimize magnetic field homogeneity) E->F G 7. Acquire ¹H Spectrum (Set spectral width, pulse angle, number of scans) F->G H 8. Acquire ¹³C Spectrum (Proton-decoupled, longer acquisition time) G->H I 9. Fourier Transform & Phase Correction H->I J 10. Baseline Correction & Integration I->J K 11. Reference Spectrum (Set solvent residual peak or TMS to 0 ppm) J->K L 12. Peak Picking & Assignment (Compare with literature/database values) K->L

References

The Triisopropylsilyl (TIPS) Ether: A Comprehensive Technical Guide to its Stability and Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Steric Hindrance in Hydroxyl Protection

In the landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving complex molecular architectures. Among the myriad of choices for the protection of hydroxyl functionalities, silyl ethers have established themselves as a versatile and indispensable class. Their popularity stems from their ease of installation, general stability under a range of reaction conditions, and, critically, their tunable lability for selective removal.

This guide focuses on the triisopropylsilyl (TIPS) ether, a protecting group renowned for its significant steric bulk. The three isopropyl substituents on the silicon atom create a sterically hindered environment that profoundly influences its stability and reactivity. This inherent bulk makes TIPS ethers significantly more robust than their less sterically encumbered counterparts, such as trimethylsilyl (TMS) and triethylsilyl (TES) ethers, rendering them stable to a wider array of synthetic transformations.[1][2] This guide will provide an in-depth analysis of the stability of the TIPS group under various conditions, offer practical, field-proven protocols for its installation and cleavage, and present a comparative framework to aid researchers in its strategic deployment.

Pillar 1: Understanding the Foundation of TIPS Ether Stability

The stability of any silyl ether is primarily dictated by the steric hindrance around the silicon-oxygen bond.[3] Larger, more branched alkyl groups on the silicon atom physically impede the approach of nucleophiles or electrophiles required for cleavage. The triisopropylsilyl group exemplifies this principle, offering a high degree of stability that is crucial for withstanding conditions that would readily cleave less bulky silyl ethers.

Relative Stability: A Comparative Overview

The general order of stability for common silyl ethers is a critical consideration in synthetic planning. The TIPS group is positioned towards the more stable end of this spectrum.

Relative Stability in Acidic Media: The rate of acid-catalyzed hydrolysis is highly sensitive to steric hindrance. The bulky isopropyl groups effectively shield the silicon-oxygen bond from protonation and subsequent nucleophilic attack by water or other protic solvents. The relative resistance to acid-catalyzed hydrolysis follows the order:

TMS < TES < TBDMS < TIPS < TBDPS[2][4]

A quantitative comparison highlights the dramatic increase in stability:

Silyl EtherRelative Rate of Acidic Hydrolysis
TMS1
TES64
TBDMS20,000
TIPS 700,000
TBDPS5,000,000
Data adapted from literature sources.[4]

Relative Stability in Basic Media: In basic media, the stability is also influenced by sterics, although the effect can be less pronounced than in acidic conditions. The relative resistance to base-catalyzed hydrolysis is:

TMS < TES < TBDMS ~ TBDPS < TIPS [4]

Silyl EtherRelative Rate of Basic Hydrolysis
TMS1
TES10-100
TBDMS~20,000
TBDPS~20,000
TIPS 100,000
Data adapted from literature sources.[4]

Pillar 2: Navigating the Chemical Landscape: TIPS Ether Stability in Practice

The true utility of a protecting group lies in its predictable behavior during various chemical transformations. The TIPS group's robustness allows for a wide range of synthetic operations to be performed on other parts of the molecule without premature deprotection.

Stability Towards Oxidizing and Reducing Agents

TIPS ethers are generally stable to a wide variety of oxidizing and reducing agents.[5] This stability is a direct consequence of the strong silicon-oxygen bond and the inertness of the alkyl substituents on the silicon atom. Ethers, in general, are relatively unreactive towards these classes of reagents unless harsh conditions are employed.[6] This allows for transformations such as oxidations of other alcohols or reductions of carbonyl groups to be carried out in the presence of a TIPS-protected hydroxyl group.

Orthogonality: The Key to Selective Deprotection

In the synthesis of complex molecules with multiple hydroxyl groups, the ability to selectively deprotect one in the presence of others is crucial. This concept, known as orthogonal protection, is a cornerstone of modern synthetic strategy.[7][8] The distinct stability profile of the TIPS group allows for its selective removal in the presence of more robust protecting groups or its retention while cleaving more labile ones. For instance, a less hindered silyl ether like TMS or TES can often be cleaved under mildly acidic conditions that leave a TIPS ether intact.[2][9] Conversely, more resilient protecting groups may require harsher conditions for removal, allowing for the selective deprotection of the TIPS group.

Pillar 3: Practical Application and Methodologies

A theoretical understanding of stability must be complemented by reliable and reproducible experimental protocols. This section provides detailed methodologies for the formation and cleavage of TIPS ethers, grounded in established laboratory practice.

Formation of Triisopropylsilyl Ethers

The introduction of the TIPS group is typically achieved by reacting the alcohol with a triisopropylsilylating agent in the presence of a base. The choice of silylating agent and base depends on the reactivity of the alcohol.

Workflow for TIPS Protection:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Alcohol Alcohol (R-OH) ReactionVessel Anhydrous Solvent (e.g., DMF, CH2Cl2) Alcohol->ReactionVessel SilylatingAgent TIPS-Cl or TIPS-OTf SilylatingAgent->ReactionVessel Base Imidazole or 2,6-Lutidine Base->ReactionVessel TIPSEther TIPS Ether (R-O-TIPS) ReactionVessel->TIPSEther Silylation

Caption: General workflow for the formation of a TIPS ether.

Protocol 1: Silylation of a Primary Alcohol using Triisopropylsilyl Chloride (TIPS-Cl)

  • Preparation: To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq.).

  • Reaction: Add triisopropylsilyl chloride (1.2 eq.) dropwise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.[10]

  • Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality: Imidazole acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates the dissolution of the reagents and promotes the reaction.

Protocol 2: Silylation of a Hindered Alcohol using Triisopropylsilyl Triflate (TIPS-OTf)

  • Preparation: Dissolve the hindered alcohol (1.0 eq.) and 2,6-lutidine (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere.

  • Reaction: Add triisopropylsilyl triflate (1.2 eq.) dropwise to the cooled, stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and monitor by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Causality: Triisopropylsilyl triflate is a more reactive silylating agent than the corresponding chloride, making it suitable for less reactive, sterically hindered alcohols.[11] The non-nucleophilic base 2,6-lutidine is used to scavenge the triflic acid byproduct without competing with the alcohol for the silylating agent.

Cleavage of Triisopropylsilyl Ethers

The removal of the TIPS group is most commonly achieved using a source of fluoride ions or under acidic conditions. The choice of method depends on the sensitivity of other functional groups present in the molecule.

Deprotection Strategies:

G cluster_fluoride Fluoride-Mediated cluster_acidic Acid-Catalyzed TIPSEther TIPS Ether (R-O-TIPS) TBAF TBAF in THF TIPSEther->TBAF Mild, Common HF_Pyridine HF-Pyridine in THF/Pyridine TIPSEther->HF_Pyridine Less Basic Aq_Acid Aqueous Acid (e.g., HCl, AcOH) TIPSEther->Aq_Acid For Acid-Stable Substrates Alcohol Alcohol (R-OH) TBAF->Alcohol HF_Pyridine->Alcohol Aq_Acid->Alcohol

Caption: Common methods for the deprotection of TIPS ethers.

Protocol 3: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (TBAF)

  • Preparation: Dissolve the TIPS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Reaction: Add a 1.0 M solution of TBAF in THF (1.1-1.5 eq.) to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[1][10]

Causality: The high affinity of the fluoride ion for silicon is the driving force for this reaction.[1] The formation of the strong Si-F bond facilitates the cleavage of the Si-O bond. TBAF is a convenient and widely used source of soluble fluoride ions.

Protocol 4: Deprotection using Hydrofluoric Acid-Pyridine Complex (HF•Pyridine)

Caution: All reactions involving HF must be conducted in plasticware in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: In a plastic vial, dissolve the TIPS-protected alcohol in a mixture of THF and pyridine (e.g., 10:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add HF•pyridine complex to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the mixture with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.[1]

Causality: HF•pyridine offers a less basic alternative to TBAF, which can be advantageous for substrates that are sensitive to basic conditions.[1] The pyridine acts as a base to buffer the acidity of HF.

Protocol 5: Acid-Catalyzed Deprotection

  • Preparation: Dissolve the TIPS ether in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).

  • Reaction: Stir the solution at room temperature or with gentle heating, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[2]

Causality: The acid protonates the ether oxygen, making it a better leaving group. Subsequent attack by water cleaves the Si-O bond. This method is generally slower for TIPS ethers compared to less hindered silyl ethers and may require elevated temperatures.

Conclusion: Strategic Implementation of the TIPS Protecting Group

The triisopropylsilyl ether is a powerful tool in the arsenal of the synthetic organic chemist. Its significant steric bulk confers a high degree of stability, allowing for a broad range of chemical transformations to be performed in its presence. The key to its effective use lies in a thorough understanding of its relative stability compared to other protecting groups and the judicious selection of deprotection conditions. By leveraging the principles of steric hindrance and orthogonality, researchers can strategically employ the TIPS group to navigate complex synthetic pathways and achieve their target molecules with efficiency and selectivity. The protocols and comparative data presented in this guide provide a solid foundation for the successful application of this versatile protecting group in research, development, and beyond.

References

A Researcher's Guide to Substituted Nitrobenzoic Acids: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoic acids represent a cornerstone class of molecules in modern organic synthesis and medicinal chemistry. Characterized by a benzene ring bearing both a carboxylic acid and at least one nitro group, these compounds are far more than simple aromatic acids. The powerful electron-withdrawing nature of the nitro group dramatically influences the molecule's physicochemical properties and reactivity, rendering them indispensable precursors and versatile building blocks for a vast array of high-value chemicals, from pharmaceuticals to advanced materials.[1][2][3]

This technical guide offers a comprehensive exploration of substituted nitrobenzoic acids, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices and analytical interpretations. We will delve into the nuanced differences between isomers, detail robust synthetic protocols, and survey their critical applications, particularly in the realm of drug discovery.

The Core Scaffold: Physicochemical Properties and Isomeric Variations

The position of the nitro group relative to the carboxylic acid (ortho, meta, or para) is not a trivial distinction; it fundamentally dictates the molecule's behavior.[1][3] This positional isomerism profoundly impacts acidity, solubility, melting point, and ultimately, the synthetic pathways for which each isomer is best suited.

The nitro group's strong electron-withdrawing effect increases the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2) by stabilizing the resulting carboxylate anion.[2]

  • 2-Nitrobenzoic acid (ortho-) is the most acidic of the three primary isomers. This is due to the combined inductive effect of the adjacent nitro group and steric hindrance that can force the carboxyl group out of the plane of the benzene ring, facilitating proton release.[1]

  • 4-Nitrobenzoic acid (para-) is more acidic than the meta isomer because the nitro group at the para position can effectively stabilize the conjugate base through resonance.[1][2]

  • 3-Nitrobenzoic acid (meta-) is the least acidic of the three, though still significantly more acidic than benzoic acid itself.

These differences extend to physical properties, which are crucial for practical laboratory considerations like separation and purification. 4-Nitrobenzoic acid, for instance, has a markedly higher melting point, suggesting greater crystalline stability.[1][2]

Table 1: Comparative Physicochemical Properties of Nitrobenzoic Acid Isomers
Property2-Nitrobenzoic Acid (ortho-)3-Nitrobenzoic Acid (meta-)4-Nitrobenzoic Acid (para-)
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight 167.12 g/mol [2]167.12 g/mol [2]167.12 g/mol [2]
Appearance Yellowish-white crystals[1][2]Off-white to yellowish-white crystals[1][2]Pale yellow crystalline solid[1][2]
Melting Point (°C) 146–148[1][2]139–141[1][2]237–242[1][2]
pKa (in water) ~2.16–2.17[1][2]~3.45–3.47[1][2]~3.41–3.44[1][2]
Water Solubility ~6.8–7.8 g/L[1][2]~2.4 g/L (15 °C)[1][4]< 0.1 g/100 mL (26 °C)[1][2]

Strategic Synthesis: Pathways to Key Scaffolds

The synthesis of substituted nitrobenzoic acids is a mature field, yet one where strategic planning is paramount to achieving the desired isomer with high purity and yield. The primary methods involve either the direct nitration of a benzoic acid derivative or the oxidation of a nitrotoluene precursor.

Logical Workflow for Synthesis and Characterization

A robust workflow is essential for ensuring the identity and purity of the synthesized compound. This involves the core synthesis followed by rigorous purification and multi-modal analytical confirmation.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Characterization Stage Start Starting Material (e.g., Benzoic Acid, Nitrotoluene) Reaction Core Reaction (Nitration / Oxidation) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purify Purification (Recrystallization / Chromatography) Workup->Purify Dry Drying Purify->Dry NMR NMR Spectroscopy (¹H, ¹³C) Dry->NMR MS Mass Spectrometry Dry->MS IR IR Spectroscopy Dry->IR MP Melting Point Analysis Dry->MP Final Pure Substituted Nitrobenzoic Acid NMR->Final MS->Final IR->Final MP->Final

Caption: General experimental workflow for synthesis and validation.

Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid via Nitration

3,5-Dinitrobenzoic acid is a crucial reagent for the derivatization and identification of alcohols and amines.[5] Its synthesis is a classic example of electrophilic aromatic substitution where the existing carboxyl and nitro groups direct the second nitration. It can be prepared by the nitration of benzoic acid or 3-nitrobenzoic acid.[5][6]

Principle: Benzoic acid is treated with a strong nitrating mixture (fuming nitric acid and concentrated sulfuric acid). The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Step-by-Step Methodology: [6][7][8]

  • Preparation: In a 2-liter round-bottomed flask situated in a fume hood, add 61 g (0.5 mole) of benzoic acid to 300 mL of concentrated sulfuric acid (sp. gr. 1.84).

  • Nitration: While cooling the flask with cold water to maintain a temperature between 70-90°C, slowly add 100 mL of fuming nitric acid (sp. gr. 1.54) in small portions (2-3 mL at a time).

  • Reaction: Cover the flask with a watch glass and allow it to stand in the fume hood for at least one hour (or overnight).

  • Workup: Carefully pour the cooled reaction mixture over a slurry of 800 g of ice and 800 mL of water.

  • Isolation: After standing for 30 minutes, filter the precipitated crude 3,5-dinitrobenzoic acid using suction filtration. Wash the solid with cold water until the washings are free of sulfates. The crude product typically weighs 62-65 g.

  • Purification: Recrystallize the crude product from approximately 275 mL of hot 50% ethanol. The purified product should weigh 57-61 g (a 54-58% yield) and exhibit a melting point of 205-207°C.[6]

Protocol 2: Synthesis of 2-Amino-5-nitrobenzoic Acid

This compound, also known as 5-nitroanthranilic acid, is a bifunctional building block vital for synthesizing pharmaceuticals and dyes.[9] A common route involves the protection of anthranilic acid, followed by nitration and deprotection.

Principle: The amino group of anthranilic acid is first protected by acetylation to prevent its oxidation during nitration and to direct the incoming nitro group to the desired position (para to the amino group). The acetyl group is then removed via hydrolysis.[9]

G AA Anthranilic Acid NAA N-Acetylanthranilic Acid AA->NAA Acetylation SNBAA 5-Nitro-N-acetyl- o-aminobenzoic Acid NAA->SNBAA Nitration ANBA 2-Amino-5-nitrobenzoic Acid SNBAA->ANBA Deprotection reagent1 Acetic Anhydride reagent1->NAA reagent2 HNO₃ / H₂SO₄ reagent2->SNBAA reagent3 Hydrolysis (H⁺) reagent3->ANBA

Caption: Synthetic pathway from Anthranilic Acid.[9]

Step-by-Step Methodology: [9]

  • Acetylation: In a suitable flask, combine 6.8 g (0.05 mol) of anthranilic acid and 45 g (0.44 mol) of acetic anhydride. Heat to 60°C and add 3 mL of hydrochloric acid. The exothermic reaction will raise the temperature. After the reaction subsides, cool, filter the precipitate, wash with water, and dry to obtain N-acetylanthranilic acid.

  • Nitration: Prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid and cool. With stirring, add 9 g (0.05 mol) of the dry N-acetylanthranilic acid. Cool the mixture to below 10°C in an ice-water bath.

  • Reagent Addition: Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, ensuring the temperature remains below 10°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 3 hours.

  • Isolation: Pour the reaction mixture into 200 mL of ice water to precipitate the 5-Nitro-N-acetyl-o-aminobenzoic acid. Let it stand overnight, then filter and wash.

  • Hydrolysis: Place 7.5 g of the nitrated intermediate in a flask with 25 mL of absolute ethanol and 100 mL of 6 mol/L hydrochloric acid. Reflux the mixture for 1.5 hours.

  • Purification: Cool the mixture, filter the final product (2-Amino-5-nitrobenzoic acid), and wash it twice with water.

Applications in Drug Discovery and Materials Science

Substituted nitrobenzoic acids are not merely laboratory curiosities; they are foundational intermediates in numerous industrial processes. Their value stems from the versatile reactivity of their functional groups. The nitro group can be readily reduced to an amine, while the carboxylic acid can undergo esterification or amidation, opening up a vast chemical space for derivatization.[10][11]

As Pharmaceutical Intermediates

This is arguably the most significant application area. The nitrobenzoic acid scaffold is a key component or precursor for a wide range of Active Pharmaceutical Ingredients (APIs).[2][12]

  • Precursors to Aminobenzoic Acids: The reduction of the nitro group to an amine is a pivotal transformation.[11] For example, 3-nitrobenzoic acid is the precursor to 3-aminobenzoic acid, which is used to prepare some dyes and pharmaceuticals like antibiotics and analgesics.[13] Similarly, 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid (PABA), which is used to prepare the anesthetic procaine.

  • Building Blocks for Heterocycles: The functional groups on substituted nitrobenzoic acids are ideal handles for constructing more complex heterocyclic systems, which form the core of many drugs. For instance, 2-amino-5-nitrobenzoic acid is a key starting material for various pharmaceuticals.[9]

  • Bioactive Molecules: The nitrobenzoic acid moiety itself can be part of a bioactive molecule. Coordination complexes of 2-nitrobenzoic acid, for example, have shown promise as anticancer and antibacterial agents.[14] Derivatives of p-Nitrobenzoic acid have also been investigated for antibacterial, antifungal, and anticancer properties.[1][15]

In Materials Science and Analytical Chemistry

Beyond medicine, these compounds have found important niches in other fields.

  • Dyes and Pigments: Nitroaromatic compounds are frequently used in the synthesis of dyes. 3,5-dinitrobenzoic acid is a precursor for the dye intermediate 3,5-diaminobenzoic acid.[8][12][16]

  • Derivatizing Agents: As mentioned, 3,5-dinitrobenzoic acid is widely used to identify alcohols and amines. It converts liquid or low-melting-point compounds into solid crystalline derivatives with sharp, well-defined melting points, facilitating their identification.[5]

  • Polymers and Liquid Crystals: Derivatives are used to synthesize high-performance materials. For example, 3,5-diaminobenzoic acid (from 3,5-dinitrobenzoic acid) can be used to create side-chain liquid crystalline polyimide (LC-PI) film materials with excellent mechanical and thermal properties.[8]

Analytical Characterization

Confirming the identity and purity of a synthesized substituted nitrobenzoic acid is a critical, non-negotiable step. A multi-technique approach is required for unambiguous structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework and confirming the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. Techniques like HPLC-MS are used for both separation and detection.[17]

  • Infrared (IR) Spectroscopy: Used to identify the key functional groups. Characteristic stretches for the -COOH group (O-H and C=O) and the -NO₂ group (symmetric and asymmetric N-O stretches) provide strong evidence for the compound's structure.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the compound and for separating isomers.[18]

Conclusion and Future Outlook

Substituted nitrobenzoic acids are a mature yet continually relevant class of chemical compounds. Their synthesis is well-established, but their utility continues to expand. For researchers in drug development, they are indispensable building blocks, providing reliable pathways to complex APIs. The ability to selectively functionalize both the nitro and carboxylic acid groups offers a robust platform for generating molecular diversity. In materials science, their rigid aromatic core and reactive handles are being exploited to create novel polymers and functional materials.[15] Future research will likely focus on developing greener synthetic routes and exploring new applications in areas like coordination chemistry and the development of advanced functional materials.

References

The Rising Profile of Methoxy-Nitrobenzoic Acid Derivatives in Therapeutic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with potent and selective biological activities is relentless. Among the myriad of molecular scaffolds explored, methoxy-nitrobenzoic acid derivatives have emerged as a particularly promising class of compounds. Their inherent structural features—the electron-donating methoxy group and the electron-withdrawing nitro group on a benzoic acid backbone—confer a unique electronic and steric profile, paving the way for diverse pharmacological applications. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the potential biological activities of these derivatives, grounded in scientific literature and field-proven insights. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by quantitative data, detailed experimental methodologies, and mechanistic illustrations to empower your research and development endeavors.

Antimicrobial Activity: A Renewed Assault on Pathogens

The escalating threat of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Methoxy-nitrobenzoic acid derivatives have demonstrated considerable potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.

The antimicrobial efficacy of these compounds is often attributed to the nitro group, which can be enzymatically reduced by microbial nitroreductases to generate reactive nitrogen species. These reactive species can induce cellular damage and inhibit essential biological processes within the pathogen. The position and number of methoxy and nitro groups on the benzoic acid ring, as well as the nature of ester or amide functionalities, play a crucial role in modulating the antimicrobial potency and spectrum.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative methoxy-nitrobenzoic acid derivatives against various microorganisms. This data provides a quantitative basis for understanding their structure-activity relationships.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Amoxicillin-p-nitrobenzoic acidStaphylococcus aureus (MRSA)64[1]
Amoxicillin-p-methoxybenzoic acidin vivo antibacterial activity (ED₅₀)13.2496[1]
2-Chloro-5-nitrobenzoic acid derivative 1Staphylococcus aureus ATCCInhibition zone up to 27 mm[2]
2-Chloro-5-nitrobenzoic acid derivative 1Escherichia coliInhibition zone up to 17 mm[2]
Methoxy benzoin derivative 4E. coli, Y. pseudotuberculosis, M. smegmatis, C. albicans41-82[3]

Note: The data presented is a selection from published literature and is intended to be representative. MIC and other activity values can vary based on the specific experimental conditions.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]

Principle:

This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[4] A standardized suspension of the target microorganism is then added to each well. Following incubation, the lowest concentration of the compound that completely inhibits visible microbial growth is recorded as the MIC.[6]

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve the methoxy-nitrobenzoic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well plate.[7]

    • Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.

  • Inoculum Preparation:

    • Culture the target microorganism overnight on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

    • Dilute this suspension to the final working concentration (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, including a positive control well (containing only medium and inoculum) and a negative control well (containing only medium).

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[8]

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[4] The results can also be read using a microplate reader.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock Solution prep_plate Prepare Serial Dilutions in 96-well Plate prep_compound->prep_plate inoculate Inoculate Plate with Microbial Suspension prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate at Optimal Temperature (18-24h) inoculate->incubate read_mic Visually or Spectrophotometrically Read MIC incubate->read_mic record Record Lowest Concentration with No Growth read_mic->record

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Malignant Cell Proliferation

The search for novel anticancer agents has led to the investigation of a wide array of synthetic compounds, including methoxy-nitrobenzoic acid derivatives. These compounds have shown promise in inhibiting the growth of various cancer cell lines, often through the induction of apoptosis (programmed cell death) and cell cycle arrest.

The mechanism of their anticancer action is multifaceted. Some derivatives have been shown to interfere with key signaling pathways involved in cell survival and proliferation. For instance, the inhibition of protein kinases and the modulation of transcription factors that regulate the expression of pro- and anti-apoptotic proteins are emerging as key mechanisms.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several methoxy-nitrobenzoic acid derivatives against various human cancer cell lines, highlighting their potential as cytotoxic agents.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Compound 1)MCF-7 (Breast)5.9 (as µg/ml)[9]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid methyl ester (Compound 2)MCF-7 (Breast)1.4 (as µg/ml)[9]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Compound 1)MDA-MB-468 (Breast)8.7 (as µg/ml)[9]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid methyl ester (Compound 2)MDA-MB-468 (Breast)3.7 (as µg/ml)[9]
Quinazolinone derivative 5MCF-7 (Breast)100[9]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical)17.84[9]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast)15.6[9]
3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivativeHeLa (Cervical)22.9 (as µg/ml)[9]

Note: The data presented is a selection from published literature and is intended to be representative. IC₅₀ values can vary based on the specific experimental conditions and cell lines used.

Mechanism of Action: Induction of Apoptosis via the Akt/NFκB Pathway

A derivative of 4-hydroxy-3-methoxybenzoic acid, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to induce apoptosis in prostate cancer cells by targeting the Akt/NFκB cell survival signaling pathway.[9] HMBME reduces the levels of phosphorylated (active) Akt, thereby inhibiting its kinase activity. This leads to a downstream reduction in the transcriptional activity of NFκB, a key regulator of anti-apoptotic gene expression.[9] The inhibition of this survival pathway ultimately tips the cellular balance towards apoptosis.

Akt/NFκB Signaling Pathway Inhibition

G cluster_pathway Akt/NFκB Signaling Pathway HMBME HMBME (Methoxy-benzoic acid derivative) pAkt p-Akt (Active) HMBME->pAkt Inhibits phosphorylation Akt Akt (Protein Kinase B) Akt->pAkt Phosphorylation NFkB NFκB pAkt->NFkB Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Gene_Expression Anti-apoptotic Gene Expression NFkB->Gene_Expression Promotes Cell_Survival Cell Survival Gene_Expression->Cell_Survival Cell_Survival->Apoptosis

Caption: Inhibition of the Akt/NFκB pathway by a methoxy-benzoic acid derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[10][11]

Principle:

The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] This reduction is primarily carried out by mitochondrial dehydrogenases.[10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line in a suitable medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the methoxy-nitrobenzoic acid derivative in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and some cancers. Methoxy-nitrobenzoic acid derivatives have been investigated for their potential to mitigate inflammatory responses.

Their anti-inflammatory effects are thought to be mediated through several mechanisms, including the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[13] These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Additionally, some nitro-derivatives can act as nitric oxide (NO) donors, and NO has complex modulatory roles in inflammation.[14]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[13] Methoxy-nitrobenzoic acid derivatives, sharing structural similarities with some NSAIDs, are also being explored as COX inhibitors. The inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, is a key target for anti-inflammatory drug design.[3] By blocking the active site of COX-2, these derivatives can prevent the conversion of arachidonic acid to prostaglandins, thereby reducing pain, swelling, and other inflammatory symptoms.

Inhibition of the Cyclooxygenase (COX) Pathway

G cluster_cox COX Pathway in Inflammation Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation MNBA_Derivative Methoxy-Nitrobenzoic Acid Derivative MNBA_Derivative->COX_Enzyme Inhibits

Caption: Methoxy-nitrobenzoic acid derivatives can inhibit COX enzymes.

Synthesis of Bioactive Methoxy-Nitrobenzoic Acid Derivatives

The synthesis of methoxy-nitrobenzoic acid derivatives is a cornerstone of their development as therapeutic agents. The ability to efficiently and selectively modify the core structure allows for the generation of diverse compound libraries for biological screening. A common and versatile approach involves the esterification or amidation of a methoxy-nitrobenzoic acid precursor.

Experimental Protocol: Synthesis of Methyl 3-nitro-4-methoxybenzoate

This protocol describes the synthesis of a methoxy-nitrobenzoic acid ester, a common intermediate for further derivatization, through the nitration of methyl benzoate followed by purification.[15]

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Methyl alcohol

  • Ice

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath, add 400 cc of concentrated sulfuric acid to 204 g of pure methyl benzoate. Maintain the temperature between 0-10°C.

  • Nitration: Slowly add a pre-mixed and cooled solution of 125 cc of concentrated nitric acid and 125 cc of concentrated sulfuric acid to the reaction mixture with vigorous stirring. The addition should take approximately one hour, and the temperature should be maintained between 5-15°C.

  • Reaction Quenching: After the addition is complete, continue stirring for another 15 minutes. Then, pour the reaction mixture onto 1300 g of cracked ice.

  • Isolation of Crude Product: The solid methyl m-nitrobenzoate will precipitate. Filter the solid using suction and wash it thoroughly with water.

  • Purification:

    • Transfer the crude product to a flask and wash it with 200 cc of ice-cold methyl alcohol to remove impurities.

    • Filter the mixture by suction and wash the solid again with 100 cc of cold methyl alcohol.

    • Dry the purified product. The expected yield is 220-230 g.

  • Recrystallization (Optional): For higher purity, the ester can be recrystallized from an equal weight of methyl alcohol to yield a product with a melting point of 78°C.

Conclusion and Future Directions

Methoxy-nitrobenzoic acid derivatives represent a versatile and promising scaffold in medicinal chemistry. The evidence presented in this guide underscores their significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The interplay of the methoxy and nitro functional groups, coupled with the flexibility for derivatization at the carboxylic acid position, provides a rich platform for the design and synthesis of novel therapeutic candidates.

Future research should focus on the systematic exploration of structure-activity relationships to optimize the potency and selectivity of these derivatives for their respective biological targets. Further elucidation of their mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be crucial for their rational design and clinical translation. As our understanding of the multifaceted biological activities of methoxy-nitrobenzoic acid derivatives deepens, they are poised to make a significant impact on the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Discovery and Application of Silyl-Protected Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Genesis and Evolution of Silyl Ester Protection for Benzoic Acids

The Imperative for Carboxylic Acid Protection in Synthesis

Carboxylic acids are foundational functional groups in organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of molecules, including pharmaceuticals and advanced materials.[1][2][3][4] However, the inherent reactivity of both the acidic proton and the electrophilic carbonyl carbon can interfere with numerous synthetic transformations, necessitating the use of "protecting groups."[5][6] These groups temporarily mask the carboxylic acid functionality, preventing unwanted side reactions and enabling greater control over complex synthetic pathways.[7][8][9]

Silyl Esters: An Early Conundrum of Lability

The advent of silyl ethers as robust protecting groups for alcohols, a field significantly advanced by the pioneering work of E.J. Corey with the development of the tert-butyldimethylsilyl (TBDMS) group, was a watershed moment in organic synthesis.[10][11] This innovation naturally led to the exploration of analogous silyl esters for the protection of carboxylic acids. However, early forays into this area were met with a significant challenge: lability.[12][13] The silicon-oxygen bond in simple silyl esters proved to be highly susceptible to cleavage under both mild acidic and basic conditions, and often did not survive routine laboratory manipulations such as silica gel chromatography.[13] This inherent instability significantly curtailed their widespread adoption in intricate, multi-step synthetic campaigns.

Niche Applications and the Dawn of Utility

Despite their general instability, the unique reactivity profile of silyl esters allowed them to be employed in specific synthetic contexts where their transient nature was advantageous. A notable early application was the temporary protection of carboxylic acids during hydroboration reactions.[14] Researchers discovered that the trimethylsilyl (TMS) ester of an unsaturated carboxylic acid was inert to various hydroborating agents, permitting the selective reduction of a carbon-carbon double bond while leaving the carboxylic acid moiety unscathed. This demonstrated that under carefully orchestrated conditions, even the most basic silyl esters could offer the required chemoselectivity.

Furthermore, silyl esters began to emerge as valuable reactive intermediates in a variety of chemical transformations.[15][16] Their in-situ formation and subsequent reaction became a key feature in the development of direct amidation and esterification protocols.[17][18][19]

The Modern Era: Taming Lability with Steric Hindrance

A paradigm shift in the use of silyl esters as reliable protecting groups occurred with the full appreciation and application of a key principle: stability is directly proportional to the steric bulk of the substituents on the silicon atom.[13] This concept, already well-established for silyl ethers, was systematically applied to the design of more resilient silylating agents for carboxylic acids.

The development of exceptionally bulky "supersilyl" groups, such as the tris(triethylsilyl)silyl moiety reported by Yamamoto and his team, marked a significant breakthrough.[12] These sterically encumbered silyl esters exhibit remarkable stability towards a broad spectrum of nucleophilic and basic reagents, including potent organometallics like Grignard and organolithium reagents, which would instantaneously cleave their less hindered counterparts.[12] This enhanced robustness has unlocked new strategic possibilities for the deployment of silyl-protected benzoic acids in the synthesis of complex molecular architectures.

Part 2: A Practical Guide to Silyl-Protected Benzoic Acids

This section offers a detailed, practical overview of the synthesis, stability, and deprotection of silyl-protected benzoic acids, designed to equip the modern synthetic chemist with actionable protocols and insights.

Selection of the Appropriate Silyl Protecting Group

The judicious selection of a silyl protecting group is paramount and hinges on the specific demands of the synthetic route, particularly the reaction conditions the protected benzoic acid must withstand.

Silyl GroupAbbreviationKey Characteristics
TrimethylsilylTMSHighly labile, best suited for temporary protection or in-situ generation and reaction.[14]
TriethylsilylTESOffers greater stability than TMS, but remains relatively labile.
tert-ButyldimethylsilylTBDMS/TBSA workhorse protecting group providing a good balance of stability and ease of removal.[13]
TriisopropylsilylTIPSThe significant steric hindrance imparts high stability.
tert-ButyldiphenylsilylTBDPSNotably stable under acidic conditions.[13]
"Supersilyl" (e.g., Tris(triethylsilyl)silyl)-Provides exceptional stability against a wide range of potent reagents.[12]
Synthesis of Silyl-Protected Benzoic Acids: Experimental Protocols

The silylation of benzoic acid is most commonly achieved through the reaction with a silyl halide or triflate in the presence of a suitable base.[20]

This protocol is a standard procedure for the formation of a TMS ester.

Materials:

  • Benzoic acid

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N) or Imidazole

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add triethylamine (1.1 eq).

  • Slowly add trimethylsilyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting mixture, containing the triethylammonium chloride byproduct, can often be used directly in the subsequent step. For isolation, the salt can be removed by filtration through a pad of celite, and the solvent evaporated under reduced pressure. It is crucial to avoid aqueous workup due to the high moisture sensitivity of the TMS ester.

This protocol employs the more stable TBDMS protecting group.

Materials:

  • Benzoic acid

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of benzoic acid (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).

  • Add tert-butyldimethylsilyl chloride (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Deprotection Strategies

The cleavage of the silyl ester is a critical final step, typically accomplished with fluoride ion sources or under acidic conditions. The choice of deprotection method is dictated by the stability of the silyl group and the presence of other sensitive functional groups within the molecule.

Materials:

  • TBDMS-protected benzoic acid

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected benzoic acid in anhydrous THF.

  • Add a 1 M solution of TBAF in THF (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from minutes to several hours depending on the steric environment of the silyl ester.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting benzoic acid can be purified by crystallization or chromatography as needed.

Mildly acidic conditions provide an alternative method for the cleavage of silyl esters.

Materials:

  • Silyl-protected benzoic acid

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the silyl-protected benzoic acid in a 3:1:1 mixture of THF:AcOH:water.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the product as necessary.

Part 3: Visualizing the Chemistry of Silyl-Protected Benzoic Acids

Reaction Workflow and Mechanisms

Silylation_Deprotection_Workflow cluster_synthesis Silylation cluster_deprotection Deprotection Benzoic_Acid Benzoic Acid Silylation_Reaction Silylation Benzoic_Acid->Silylation_Reaction Silylating_Agent Silylating Agent (e.g., R3SiCl) Silylating_Agent->Silylation_Reaction Base Base (e.g., Imidazole) Base->Silylation_Reaction Silyl_Benzoate Silyl-Protected Benzoic Acid Silylation_Reaction->Silyl_Benzoate Deprotection_Reaction Deprotection Silyl_Benzoate->Deprotection_Reaction Synthetic_Transformations Further Synthetic Steps Silyl_Benzoate->Synthetic_Transformations Use in Synthesis Deprotecting_Agent Deprotecting Agent (e.g., TBAF, H+) Deprotecting_Agent->Deprotection_Reaction Recovered_Benzoic_Acid Benzoic Acid Deprotection_Reaction->Recovered_Benzoic_Acid

Caption: General workflow for the protection and deprotection of benzoic acid using silyl groups.

Silylation_Mechanism start Benzoic_Acid Benzoic Acid R-COOH start->Benzoic_Acid Carboxylate Carboxylate Anion R-COO⁻ Benzoic_Acid->Carboxylate + Base Base Base B: Silyl_Ester Silyl Ester R-COOSiR'3 Carboxylate->Silyl_Ester + R'3Si-X Silyl_Halide Silyl Halide R'3Si-X

Caption: Simplified mechanism of base-mediated silylation of benzoic acid.

References

"solubility of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis.[1][2] Due to the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its structural components and first principles of physical organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratory settings. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvents to optimize reaction conditions, purification, crystallization, and formulation development.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that governs the fate of a compound in nearly every stage of the chemical and pharmaceutical development lifecycle. From the choice of a reaction medium to the design of a crystallization process for purification and the formulation of a final active pharmaceutical ingredient (API), a thorough understanding of a compound's solubility is indispensable. An incorrect choice of solvent can lead to poor reaction yields, inefficient purification, and unstable formulations.

The target molecule, this compound, possesses a unique combination of functional groups that create a complex solubility profile. This guide will deconstruct the molecule's structure to predict its behavior and provide the tools to validate these predictions experimentally.

Molecular Structure Analysis and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3][4] To predict the solubility of our target compound, we must analyze the contribution of each functional group to its overall polarity, hydrogen bonding capacity, and molecular size.

  • Benzoic Acid Core: The foundational structure is polar and contains a carboxylic acid group, which is a strong hydrogen bond donor and acceptor. Unsubstituted benzoic acid has limited solubility in water but is soluble in many organic solvents.[5][6]

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that increases the molecule's dipole moment. Nitro-substituted benzoic acids often exhibit good solubility in polar solvents.[7]

  • Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.

  • Triisopropylsilyl (TIPS) Ether Group (-O-Si(iPr)₃): This is the most dominant feature influencing the compound's solubility. The TIPS group is a large, sterically bulky, and highly nonpolar protecting group. It encases the phenolic oxygen, preventing it from acting as a hydrogen bond donor. This "greasy" shield dramatically increases the molecule's lipophilicity and is expected to confer high solubility in nonpolar to moderately polar aprotic solvents.

Expert Prediction: Based on this structural analysis, this compound is predicted to exhibit the following solubility profile:

  • High Solubility: In nonpolar solvents (e.g., hexanes, toluene) and moderately polar aprotic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane, tetrahydrofuran) where the large nonpolar TIPS group can be effectively solvated.

  • Moderate to Low Solubility: In polar aprotic solvents (e.g., acetone, acetonitrile) where the polarity of the nitro and methoxy groups plays a role, but the nonpolar bulk is less compatible.

  • Very Low Solubility: In polar protic solvents (e.g., methanol, ethanol, and especially water). The molecule's ability to hydrogen bond is limited to its carboxylic acid, and the large nonpolar character of the TIPS group is incompatible with the strong hydrogen-bonding network of these solvents.

The following workflow provides a logical pathway for systematically determining the solubility of the target compound.

G cluster_0 Phase 1: Predictive Analysis cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantitative Determination A Analyze Molecular Structure (Functional Groups, Polarity, H-Bonding) B Predict Solubility Profile (High, Medium, Low in Solvent Classes) A->B 'Like Dissolves Like' C Select Diverse Solvents (Nonpolar, Polar Aprotic, Polar Protic) B->C D Perform Qualitative 'Test Tube' Solubility Test C->D E Categorize Results (Soluble, Sparingly Soluble, Insoluble) D->E F Select Key Solvents Based on Screening E->F G Execute Quantitative Protocol (e.g., Shake-Flask Gravimetric Method) F->G H Calculate Solubility (e.g., mg/mL, mol/L) G->H I Tabulate and Analyze Data H->I J Optimize Process (Crystallization, Reaction, Formulation) I->J Application

Caption: A systematic workflow for determining compound solubility.

Experimental Protocols for Solubility Determination

The following protocols provide robust methods for evaluating the solubility of the target compound. It is imperative to use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, when handling all chemicals.

Protocol for Qualitative Solubility Screening

This rapid method is used to classify the compound's solubility across a wide range of solvents, guiding the selection of solvents for quantitative analysis.[8][9]

Methodology:

  • Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm), one for each solvent to be tested.

  • Sample Addition: Accurately weigh approximately 25 mg of this compound into each test tube.

  • Solvent Addition: Add the selected solvent to the first test tube in 0.25 mL increments, up to a total of 0.75 mL.

  • Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[3]

  • Observation: Visually inspect the solution against a contrasting background to see if all the solid has dissolved.

  • Classification:

    • Soluble: The compound dissolves completely in ≤ 0.75 mL of solvent.

    • Sparingly Soluble: A portion of the compound dissolves, but some solid remains.

    • Insoluble: No significant amount of the compound dissolves.

  • Repeat: Repeat steps 3-6 for each selected solvent.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.[5][10]

Methodology:

  • Preparation: Add an excess amount of the target compound (e.g., 100-200 mg) to a sealed, screw-cap vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a constant-temperature shaker bath or on a stirring plate with a magnetic stir bar. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. For many organic systems, 24 hours is adequate.[11]

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. To ensure a particle-free sample, withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

  • Sample Analysis (Gravimetric):

    • Carefully transfer a precise volume (e.g., 1.00 mL) of the clear, saturated solution into a pre-weighed, dry vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

    • The final weight of the residue corresponds to the mass of the solute dissolved in the transferred volume.

  • Calculation:

    • Solubility (mg/mL) = (Mass of residue in mg) / (Volume of solution transferred in mL)

The following diagram illustrates the key steps of the reliable shake-flask method.

G A 1. Add Excess Solute to Known Volume of Solvent B 2. Equilibrate (e.g., 24h at constant T with agitation) A->B C 3. Settle & Separate (Allow solid to sediment) B->C D 4. Filter Supernatant (e.g., 0.45 µm PTFE filter) C->D E 5. Sample & Evaporate (Transfer known volume, remove solvent) D->E F 6. Weigh Residue & Calculate Solubility E->F

Caption: Workflow for the quantitative shake-flask method.

Data Presentation and Solvent Properties

For systematic evaluation, experimental results should be recorded in a structured format. Below is a template table for recording solubility data, alongside a reference table of common organic solvents and their relevant physical properties to aid in selection and interpretation.[12]

Table 1: Experimental Solubility Data for this compound

Solvent ClassSolventQualitative Result (at 25°C)Quantitative Solubility (mg/mL at 25°C)Observations
Nonpolar Hexanes
Toluene
Polar Aprotic Diethyl Ether
Ethyl Acetate
Dichloromethane
Acetone
Acetonitrile
Polar Protic Methanol
Ethanol
Water

Table 2: Properties of Common Organic Solvents

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Type
Hexane690.11.9Nonpolar
Toluene1112.42.4Nonpolar
Diethyl Ether352.84.3Polar Aprotic
Dichloromethane403.19.1Polar Aprotic
Ethyl Acetate774.46.0Polar Aprotic
Acetone565.120.7Polar Aprotic
Acetonitrile825.837.5Polar Aprotic
Ethanol784.324.5Polar Protic
Methanol655.132.7Polar Protic
Water10010.280.1Polar Protic

Application in a Drug Development Context: Crystallization

A primary application for solubility data is the design of crystallization protocols for purification. The ideal crystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at a reduced temperature.[12][13]

Based on our predictions, a mixed-solvent system might be highly effective. For example, one could dissolve the crude this compound in a minimal amount of a "good" solvent where it is highly soluble, such as toluene or ethyl acetate, at an elevated temperature. A "poor" or "anti-solvent" in which the compound is insoluble, such as hexanes or methanol, could then be added slowly to induce crystallization as the solution cools.[13] The precise ratio and temperature profile would be determined empirically, guided by the quantitative solubility data gathered.

Conclusion

While specific solubility data for this compound is not widely published, a robust understanding of its behavior can be achieved through a combination of theoretical prediction and systematic experimental work. The dominant nonpolar triisopropylsilyl group is expected to make the compound highly soluble in nonpolar and moderately polar aprotic solvents, with poor solubility in polar protic media. The detailed protocols provided in this guide offer a clear and reliable pathway for researchers to generate the critical data needed to advance their research and development objectives, ensuring efficient and successful process optimization.

References

"hazards and safety information for 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hazards and Safety Information for 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid

Executive Summary

This document provides a comprehensive technical guide to the hazards, safe handling, and emergency procedures for this compound. As a specialized intermediate in pharmaceutical synthesis, detailed safety data for this specific molecule is not widely published.[1][2] Therefore, this guide synthesizes data from structurally analogous compounds, primarily 5-Methoxy-2-nitrobenzoic acid and other nitrobenzoic acid derivatives, alongside established principles of chemical reactivity for its constituent functional groups. The core objective is to empower researchers with a robust framework for risk assessment and mitigation, ensuring laboratory safety through a deep understanding of the material's chemical nature. We will dissect the molecule's structure to predict its stability and reactivity, outline rigorous engineering and personal protective controls, and provide actionable protocols for routine handling and emergency response.

Compound Profile and Inferred Hazard Identification

A thorough understanding of a compound's hazard profile begins with an analysis of its structure. The molecule can be deconstructed into three key components: a benzoic acid core, a nitro group, and a triisopropylsilyl (TIPS) ether.

  • Nitrobenzoic Acid Core: The aromatic ring is substituted with both an electron-withdrawing nitro group (NO₂) and a carboxylic acid group (COOH). This combination renders the compound acidic and introduces the toxicological characteristics associated with aromatic nitro compounds.[3][4] Safety data sheets (SDS) for the close structural analog, 5-Methoxy-2-nitrobenzoic acid (CAS 1882-69-5), consistently classify it as a skin, eye, and respiratory irritant.[5][6][7]

  • Triisopropylsilyl (TIPS) Ether: The TIPS group is a bulky silyl ether used as a protecting group for the hydroxyl functionality.[8][9] Silyl ethers are generally stable under neutral and basic conditions but are susceptible to cleavage by acid or fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF).[9][10] The bulky isopropyl groups on the silicon atom confer significant steric hindrance, making the TIPS group more resistant to cleavage than smaller silyl ethers like TMS (trimethylsilyl).[9][11] This stability is a key consideration when selecting reagents and reaction conditions.

Based on the hazards of its closest structural analog, the following GHS classification is inferred for this compound.

Hazard Class Category GHS Pictogram Signal Word Hazard Statement Primary SDS Source (Analog)
Skin Corrosion/Irritation2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[5][7]
Serious Eye Damage/Irritation2AGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[5][7]
Specific target organ toxicity (single exposure)3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[5][7][12]

Risk Assessment and Exposure Control Framework

A proactive approach to safety mandates a multi-layered control strategy. The hierarchy of controls prioritizes the most effective measures to minimize risk.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls model for risk mitigation.

  • Engineering Controls: These are the primary line of defense.

    • Ventilation: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][13] The system should provide sufficient airflow to keep exposure levels below any applicable limits.

    • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[14]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound.

    • Training: Personnel must be trained on the specific hazards, handling protocols, and emergency procedures outlined in this guide and the relevant SDS for analogous compounds.[14]

  • Personal Protective Equipment (PPE): PPE is essential as the final barrier against exposure. The selection must be based on a thorough risk assessment of the specific procedure being performed.[13][14]

Protection Type Specification Rationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield should be worn over safety goggles when there is a significant risk of splashes.[5][15]Protects against dust particles and splashes. Standard prescription glasses are not a substitute.
Hand Protection Nitrile or Neoprene gloves.[15][16]Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated. Do not wear gloves outside the laboratory area.[12]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[13] Contaminated clothing should be removed immediately and decontaminated before reuse.[5]
Respiratory Protection Not typically required if work is performed within a certified fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with P95 or P100 particulate filters may be necessary.[17]Prevents inhalation of fine dust. Use must comply with a formal respiratory protection program.

Standard Operating Protocols

Weighing and Handling Solid Compound
  • Preparation: Don all required PPE (lab coat, safety goggles, compatible gloves). Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat using a clean spatula. Perform this action slowly to minimize dust generation.[17]

  • Closure: Securely close the stock bottle immediately after dispensing.

  • Cleanup: Gently wipe down the spatula and any surfaces within the fume hood that may have been exposed to dust using a solvent-dampened cloth (e.g., with ethanol or isopropanol). Dispose of the cloth as hazardous waste.

  • Transport: If the weighed material needs to be moved, place it in a sealed, labeled secondary container before removing it from the fume hood.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][17]

  • Keep away from incompatible materials, including strong oxidizing agents, strong bases, and reducing agents.[5][12] The nitro group can react exothermically with reducing agents, while the acidic benzoic acid moiety will react with bases. The TIPS ether is sensitive to strong acids.[8][14]

Emergency and First Aid Procedures

Rapid and correct response during an emergency is critical.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][12]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Response Workflow

The appropriate response to a spill depends on its size and location.

Spill_Response Spill Spill Discovered Alert Alert Personnel in Immediate Area Spill->Alert Assess Assess Spill (Size & Hazard) Alert->Assess SmallSpill Small & Contained Spill? Assess->SmallSpill Is it manageable? Evacuate Evacuate Area Activate Alarm Call Emergency Services SmallSpill->Evacuate No Cleanup Trained Personnel Cleanup: 1. Don appropriate PPE 2. Cover with absorbent 3. Collect in sealed container SmallSpill->Cleanup Yes Dispose Label & Dispose of Waste via EHS Cleanup->Dispose

Caption: Decision workflow for chemical spill response.

Spill Cleanup Protocol (Small, Contained Spills):

  • Ensure the area is well-ventilated (fume hood).

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[17]

  • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[5] Avoid actions that create dust.

  • Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

Fire-Fighting
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[12][19]

  • Hazards: Combustion may produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][12]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and skin.[5][19]

References

Methodological & Application

The Strategic Utility of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid, a highly functionalized aromatic building block pivotal in contemporary organic synthesis. We will elucidate its strategic importance, focusing on its role as a protected precursor in the synthesis of complex pharmaceutical agents, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors and phosphodiesterase 10A (PDE10A) inhibitors. This document furnishes detailed application notes, step-by-step experimental protocols, and the chemical rationale behind its use, tailored for researchers, medicinal chemists, and professionals in drug development.

Introduction: A Molecule Designed for Purpose

This compound is not a molecule of arbitrary design. Its architecture is a testament to strategic chemical planning, where each functional group is placed to perform a specific role in a multi-step synthetic sequence.

  • The Carboxylic Acid: This group serves as a primary handle for constructing larger molecules, most commonly through the formation of amide or ester bonds.

  • The Ortho-Nitro Group: The electron-withdrawing nitro group, positioned ortho to the carboxylic acid, significantly influences the molecule's reactivity. It increases the acidity of the carboxylic acid, which can facilitate certain coupling reactions.[1][2] Furthermore, the nitro group is a latent amino group; its reduction at a later synthetic stage provides a route to quinazolines and other heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[2][3]

  • The Methoxy and Silyloxy Groups: These electron-donating groups are crucial for modulating the electronic properties of the aromatic ring and are often key pharmacophoric elements in the final target molecules.[4]

  • The Triisopropylsilyl (TIPS) Ether: The bulky TIPS group is a robust protecting group for the phenolic oxygen.[5][6] It exhibits significant stability across a wide range of reaction conditions, including those typically used for amide bond formation, yet it can be removed selectively when required.[5][6] This orthogonal stability is the cornerstone of its utility.

The strategic placement of these functionalities makes this reagent particularly valuable in the synthesis of highly substituted aromatic intermediates, where chemoselectivity is paramount.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound is as a protected intermediate for its corresponding phenol, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This deprotected compound is a documented precursor in the synthesis of several important classes of therapeutic agents.[4][7]

Synthesis of EGFR Tyrosine Kinase Inhibitors (e.g., Gefitinib)

Gefitinib is an anticancer drug that functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] The synthesis of the quinazoline core of Gefitinib relies on a highly substituted aniline precursor, which can be derived from 5-hydroxy-4-methoxy-2-nitrobenzoic acid.[2][3]

The use of the TIPS-protected benzoic acid allows for the initial coupling with a desired amine without interference from the phenolic hydroxyl group. Subsequent deprotection and reduction of the nitro group sets the stage for the formation of the critical quinazoline ring system.

Workflow: Synthesis of a Key Gefitinib Precursor

gefitinib_workflow A 5-Methoxy-2-nitro-4- ((triisopropylsilyl)oxy)benzoic acid C Amide Coupling (HATU/DIPEA) A->C B Amine (R-NH2) B->C D TIPS-Protected Amide C->D Amide Formation E TIPS Deprotection (TBAF) D->E Selective Cleavage F Phenolic Amide E->F Deprotection G Nitro Reduction (e.g., Fe/AcOH) F->G Reduction H Aniline Intermediate for Quinazoline Synthesis G->H Key Precursor

Caption: General workflow for synthesizing a key aniline precursor for Gefitinib.

Building Blocks for Phosphodiesterase 10A (PDE10A) Inhibitors

PDE10A is an enzyme highly expressed in the brain, and its inhibition is a promising therapeutic strategy for treating central nervous system disorders such as schizophrenia and Huntington's disease.[8][9] Many potent PDE10A inhibitors feature a 6,7-dialkoxy-substituted biaryl or heterocyclic core.[10] 5-Hydroxy-4-methoxy-2-nitrobenzoic acid serves as a versatile starting material for constructing one of the aromatic rings in these complex structures.[4]

The TIPS-protected version allows for initial coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings after conversion of the carboxylic acid to a suitable handle) before revealing the phenol for further functionalization or to act as a key pharmacophoric feature.

Detailed Experimental Protocols

The following protocols are representative procedures for the key transformations involving this compound. These are generalized protocols and may require optimization based on the specific substrate and scale.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of the title benzoic acid with a generic primary amine. The use of HATU is recommended for its high efficiency and ability to couple even sterically hindered or electron-deficient partners.[10][11]

Rationale:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient uronium-based coupling reagent that rapidly forms an activated ester with the carboxylic acid, minimizing side reactions and racemization.[11]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic hindered base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.[11]

  • Anhydrous DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.[10]

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate, 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15 minutes for pre-activation.

  • Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Parameter Value/Condition Rationale
Coupling Reagent HATUHigh efficiency, suitable for challenging couplings.
Base DIPEANon-nucleophilic, prevents unwanted side reactions.
Solvent Anhydrous DMFGood solubility for reactants, polar aprotic.
Temperature 0 °C to RTInitial cooling minimizes side reactions during activation.
Stoichiometry Amine (1.1 eq), HATU (1.2 eq)Slight excess of amine and coupling reagent ensures full conversion of the carboxylic acid.
Protocol 2: Selective Deprotection of the TIPS Ether

This protocol details the removal of the TIPS protecting group to reveal the free phenol, a crucial step before subsequent reactions like nitro group reduction or cyclization.

Rationale:

  • TBAF (Tetrabutylammonium Fluoride): The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond and thereby cleaving the Si-O bond.[6] TBAF is soluble in organic solvents and is the most common reagent for this transformation.

  • THF (Tetrahydrofuran): The standard solvent for TBAF-mediated deprotections, providing good solubility for both the substrate and the reagent.[6]

Materials:

  • TIPS-protected substrate (from Protocol 1) (1.0 eq)

  • TBAF (1.0 M solution in THF) (1.2 eq)

  • Anhydrous THF

  • Ethyl acetate, Saturated NH₄Cl (aq), Water, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the TIPS-protected amide (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.2 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired phenol.

Logical Relationship: Orthogonal Protection Strategy

orthogonal_strategy cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection A TIPS-Protected Benzoic Acid C Coupling Conditions (e.g., HATU) A->C B Amine B->C D TIPS group is stable C->D E TIPS-Protected Amide C->E Product from Step 1 F Deprotection Conditions (e.g., TBAF) E->F G Amide bond is stable F->G

Caption: Orthogonal stability of the TIPS and amide groups during synthesis.

Conclusion

This compound is a sophisticated synthetic intermediate whose value lies in the orthogonal reactivity of its constituent functional groups. The robust TIPS protecting group enables selective functionalization of the carboxylic acid, while the strategically placed nitro group serves as a masked amine, essential for the construction of key heterocyclic scaffolds in drug discovery. The protocols and strategic insights provided herein demonstrate its pivotal role in the efficient, controlled synthesis of complex pharmaceutical targets, underscoring the power of protecting group chemistry in modern organic synthesis.

References

"purification techniques for silyl-protected nitrobenzoic acids"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of Silyl-Protected Nitrobenzoic Acids

For researchers and professionals in drug development and organic synthesis, the purity of synthetic intermediates is paramount. Silyl-protected nitrobenzoic acids are valuable building blocks, yet their purification presents a unique set of challenges stemming from the dual nature of their polarity and the inherent lability of the silyl protecting group. This guide offers an in-depth exploration of field-proven purification techniques, moving beyond simple procedural lists to explain the underlying chemical principles and strategic choices that ensure the isolation of highly pure material.

The Purification Challenge: Balancing Polarity and Lability

The core difficulty in purifying silyl-protected nitrobenzoic acids lies in the molecule's hybrid character. It contains a bulky, non-polar silyl group (e.g., tert-butyldimethylsilyl, TBDMS) appended to a polar aromatic core bearing a nitro group and a carboxylic acid. This creates a molecule with moderate overall polarity, but its stability is the more pressing concern.

The silicon-oxygen bond is susceptible to cleavage under both acidic and basic conditions. The rate of this cleavage is highly dependent on the steric bulk of the substituents on the silicon atom.[1] Understanding this stability profile is critical for selecting a purification method that does not inadvertently deprotect the molecule.

Table 1: Relative Stability of Common Silyl Ethers

Silyl Group Abbreviation Relative Stability to Acid Hydrolysis[1][2] Relative Stability to Basic Hydrolysis[2]
Trimethylsilyl TMS 1 1
Triethylsilyl TES 64 10-100
tert-Butyldimethylsilyl TBDMS / TBS 20,000 ~20,000
Triisopropylsilyl TIPS 700,000 100,000

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

As the data indicates, TBDMS offers a robust balance of stability and reactivity, making it a popular choice.[3] However, it is not invincible. Standard purification techniques must often be modified to accommodate its sensitivity, particularly to acid. Common impurities in a reaction mixture include unreacted starting materials, excess silylating agent (e.g., TBDMS-Cl), and silyl by-products like siloxanes, which can complicate purification.[2][4]

Core Purification Strategies: A Technical Overview

Three primary techniques are employed for the purification of these compounds: flash column chromatography, crystallization, and acid-base extraction. The choice depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

cluster_workflow General Purification Workflow Crude Crude Silyl-Protected Nitrobenzoic Acid Analyze Analyze by TLC/LCMS (Assess Impurity Profile) Crude->Analyze Decision Select Purification Method Analyze->Decision Chrom Flash Column Chromatography Decision->Chrom Complex Mixture / Similar Polarity Xtal Crystallization Decision->Xtal Crystalline Solid / High Purity Needed Extract Acid-Base Extraction Decision->Extract Gross Polarity Differences Pure Pure Product Chrom->Pure Xtal->Pure Extract->Pure Char Characterize Purity (NMR, MP, HPLC) Pure->Char

Caption: General workflow for purification of silyl-protected nitrobenzoic acids.

Flash Column Chromatography

Flash chromatography is a versatile technique for separating compounds with different polarities. Due to the non-polar silyl group, the protected nitrobenzoic acid is significantly less polar than its unprotected parent compound.[5]

  • Expert Insight: A primary risk with this method is the inherent acidity of standard silica gel, which can catalyze the hydrolysis of the silyl group during the purification process, leading to product loss and contamination of fractions.[6][7] To mitigate this, the silica gel stationary phase or the mobile phase must be neutralized. The most common and effective strategy is to add a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (TEA), to the eluent.[7] This deactivates the acidic silanol groups on the silica surface, preserving the integrity of the silyl ether.

  • Protocol 1: Flash Chromatography with a Neutralized System

    • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).

    • Column Packing: Pack the column with the slurry, ensuring an even and compact bed. Add a layer of sand to the top.

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column. This "dry loading" technique generally results in better separation.

    • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

    • Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Crystallization

For obtaining materials of the highest purity, crystallization is often the method of choice, provided the compound is a solid.[8] This technique leverages the difference in solubility between the desired compound and its impurities in a given solvent at different temperatures.[9]

  • Expert Insight: The key to successful crystallization is selecting the right solvent or solvent system. For a molecule with both polar and non-polar regions, a two-solvent system is often ideal. One solvent should readily dissolve the compound (the "soluble" solvent), while the other should dissolve it poorly (the "anti-solvent"). The goal is to create a saturated solution at high temperature that becomes supersaturated upon cooling, inducing crystallization.[10] Slow cooling is critical; rapid temperature drops can cause the compound to "oil out" or precipitate as an amorphous solid, trapping impurities.[11][12]

  • Protocol 2: Two-Solvent Recrystallization

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "soluble" solvent (e.g., ethanol, ethyl acetate, or acetone) and heat the mixture gently with stirring until the solid dissolves completely.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "soluble" solvent to redissolve the precipitate and obtain a clear solution.

    • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the process, the flask can be placed in an insulated container.

    • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing & Drying: Wash the crystals with a small amount of ice-cold anti-solvent to remove residual soluble impurities. Dry the crystals under vacuum.

Mild Acid-Base Extraction

This technique exploits the acidity of the carboxylic acid functional group to separate it from neutral impurities. However, this must be performed under carefully controlled pH to avoid cleaving the silyl group.

  • Expert Insight: Strong bases like sodium hydroxide must be avoided as they can hydrolyze the silyl ether.[13] A weak inorganic base, such as sodium bicarbonate (NaHCO₃), is the reagent of choice. It is basic enough to deprotonate the carboxylic acid (pKa ~3-4) to form a water-soluble carboxylate salt, but not so basic as to significantly threaten the TBDMS group during the course of the extraction.

Caption: Workflow for purification via mild acid-base extraction.

  • Protocol 3: Purification by Mild Extraction

    • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate. Wash 2-3 times, collecting the aqueous layers each time. The desired product is now in the aqueous phase as its sodium salt.

    • Re-acidification: Combine the aqueous layers and cool them in an ice bath. Slowly acidify the solution by adding dilute hydrochloric acid (e.g., 1 M HCl) dropwise with stirring until the pH reaches ~3-4. The silyl-protected nitrobenzoic acid will precipitate out of the solution.

    • Extraction of Product: Extract the acidified aqueous layer 2-3 times with fresh portions of ethyl acetate. The purified product will now be back in the organic phase.

    • Final Wash and Drying: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Summary and Method Selection

Choosing the optimal purification strategy is a critical step in the synthetic workflow. The following table provides a comparative summary to aid in this decision-making process.

Table 2: Comparison of Purification Techniques

Parameter Flash Chromatography Crystallization Acid-Base Extraction
Primary Use Separation of complex mixtures with similar polarities. Achieving very high purity for solid compounds. Removing neutral or basic impurities from an acidic product.
Speed Moderate to Slow Slow (requires slow cooling) Fast
Scale Milligrams to multi-grams Milligrams to kilograms Grams to kilograms
Purity Good to Excellent Potentially the highest Good (for removing specific impurity types)
Product Loss Moderate (streaking, irreversible adsorption) Can be high in mother liquor Generally low if performed carefully

| Key Challenge | On-column cleavage of silyl group. | Finding a suitable solvent system; "oiling out". | Silyl group cleavage if pH is not controlled. |

By understanding the chemical properties of silyl-protected nitrobenzoic acids and tailoring purification protocols to respect the lability of the Si-O bond, researchers can consistently and efficiently isolate these valuable intermediates in high purity, paving the way for successful subsequent synthetic transformations.

References

"use as an intermediate in pharmaceutical synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Synthesis and Application of Intermediates in Pharmaceutical Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The journey from a promising molecular entity to a market-approved Active Pharmaceutical Ingredient (API) is a complex, multi-step process. Central to this journey are pharmaceutical intermediates—chemical compounds that serve as the foundational building blocks for the final API.[1][2] This guide provides an in-depth exploration of the critical role of intermediates in pharmaceutical synthesis. We will move beyond theoretical discussions to present a detailed, practical case study on the synthesis of a key chiral intermediate, offering field-proven protocols and explaining the scientific rationale behind the experimental choices. This document is designed to equip researchers and drug development professionals with the knowledge to optimize synthetic pathways, ensure product quality, and navigate the challenges inherent in intermediate manufacturing.

The Foundational Role of Intermediates in Pharmaceutical Synthesis

Pharmaceutical intermediates are the molecular precursors to APIs.[3][4] They are the products of individual steps in a synthetic route, which will undergo further chemical transformations to yield the final target molecule. The entire landscape of modern medicine production rests upon the efficient and reliable synthesis of these compounds.

1.1. Why Intermediates are Indispensable

  • Simplifying Complexity: Direct, one-pot synthesis of complex APIs from basic raw materials is often impossible. Intermediates break down a complex synthesis into manageable, controllable steps, allowing for purification and characterization at each stage.[5]

  • Ensuring Quality and Purity: Each isolated intermediate provides an opportunity for quality control. By testing and purifying intermediates, manufacturers can identify and eliminate impurities early in the process, preventing their incorporation into the final API and ensuring patient safety.[5][] The quality of the intermediate directly impacts the efficacy and safety of the final drug product.[4]

  • Optimizing Yield and Cost-Effectiveness: A multi-step synthesis allows for the optimization of each individual reaction, maximizing the yield of each intermediate and, consequently, the overall yield of the API.[1][] This step-wise approach is crucial for making drug production economically viable.

  • Controlling Critical Molecular Features: Many drugs feature complex stereochemistry, where only one specific isomer is therapeutically active. The synthesis of intermediates is often the critical stage where chirality is introduced and controlled, a fundamental aspect of modern drug design.

1.2. The Workflow: From Raw Material to API

The synthesis of an API is a carefully orchestrated sequence. The diagram below illustrates the central position of intermediates in this workflow, highlighting the iterative process of synthesis, purification, and quality control.

G RM Raw Materials Syn1 Step 1: Synthesis RM->Syn1 Pur1 Purification & QC Syn1->Pur1 Int1 Intermediate 1 Pur1->Int1 Pass/Fail Syn2 Step 2: Synthesis Int1->Syn2 Pur2 Purification & QC Syn2->Pur2 Int2 Intermediate 2 (Key Intermediate) Pur2->Int2 Pass/Fail Syn3 Final Step(s): Synthesis Int2->Syn3 Pur3 Final Purification & QC Syn3->Pur3 API Active Pharmaceutical Ingredient (API) Pur3->API Release

Caption: General workflow of pharmaceutical synthesis.

1.3. Challenges in Intermediate Production

Despite their importance, the synthesis of intermediates is not without its challenges. These include managing complex chemical reactions, ensuring regulatory compliance under Good Manufacturing Practices (GMP), maintaining stringent quality control, and managing a stable supply chain.[7][8][9] Adherence to GMP guidelines is essential to ensure products are consistently produced to the appropriate quality standards.[10][11][12]

Case Study: Synthesis of a Chiral Intermediate for an Anti-Diabetic Drug

To illustrate the principles of intermediate synthesis in practice, we will focus on a key intermediate used in the production of a modern anti-diabetic medication. The chosen example is the chemoenzymatic synthesis of an optically active amino acid derivative, which is a crucial building block that introduces the required stereochemistry into the final API.

2.1. The Target Intermediate and Its Significance

The target is the N-Boc protected amino acid, (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxyproline, a key chiral intermediate. The precise stereochemistry of this molecule is paramount for the efficacy of the final drug, as biological systems are highly sensitive to molecular geometry. Traditional chemical methods for synthesizing such chiral molecules can be complex and may produce unwanted isomers that are difficult to separate.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful alternative. Enzyme-catalyzed reactions are often highly enantio- and regioselective, can be performed under mild conditions (ambient temperature and pressure), and are environmentally friendly.[13][14]

2.2. The Biocatalytic Retrosynthesis Pathway

The synthesis utilizes a "directed evolution" modified enzyme to achieve high efficiency and selectivity. The pathway involves the reductive amination of a keto-acid precursor.

G cluster_0 Retrosynthesis Plan API Target API (e.g., Dipeptidyl Peptidase-4 Inhibitor) Intermediate Key Chiral Intermediate ((2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxyproline) API->Intermediate Final Coupling Steps Precursor Prochiral Precursor (Ketone) Intermediate->Precursor Biocatalytic Reductive Amination Enzyme Engineered Enzyme + Cofactor (NADH) + Amine Source (NH3) Precursor->Enzyme

Caption: Biocatalytic approach to the key intermediate.

Protocol: Biocatalytic Synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxyproline

This protocol describes the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1. Materials and Equipment

Reagents & Materials Equipment
Precursor Keto-AcidJacketed Glass Reactor with Overhead Stirrer
Engineered Phenylalanine DehydrogenaseTemperature Control Unit (Chiller/Heater)
Formate Dehydrogenase (for cofactor regeneration)pH Meter and Controller (Autotitrator)
NAD⁺ (Nicotinamide adenine dinucleotide)Peristaltic Pumps
Ammonium FormateCentrifuge
Di-tert-butyl dicarbonate (Boc₂O)Filtration Apparatus
TolueneRotary Evaporator
Sodium Hydroxide (NaOH) SolutionHigh-Performance Liquid Chromatography (HPLC) System
Hydrochloric Acid (HCl) Solution
Deionized Water

3.2. Step-by-Step Synthesis Protocol

Step 1: Biocatalytic Reductive Amination

  • Reactor Setup: Charge the jacketed reactor with deionized water and ammonium formate buffer. Set the temperature to 30°C and begin moderate agitation.

  • Enzyme & Cofactor Addition: Add the engineered phenylalanine dehydrogenase, formate dehydrogenase, and NAD⁺ to the reactor. Allow the enzymes to fully dissolve.

    • Causality Note: Formate dehydrogenase is used in a regeneration cycle. It oxidizes formate (from ammonium formate) to CO₂ while reducing NADP⁺ back to the active NADPH cofactor required by the primary dehydrogenase enzyme. This catalytic use of the expensive cofactor is essential for process economy.

  • Substrate Feed: Dissolve the keto-acid precursor in water, adjusting the pH to ~7.5 with NaOH. Feed the substrate solution into the reactor over 4-6 hours using a peristaltic pump.

  • pH Control: Maintain the pH of the reaction at 7.5 ± 0.2 using an autotitrator dispensing a dilute NaOH solution.

    • Causality Note: Enzyme activity is highly pH-dependent. Maintaining the optimal pH ensures maximum reaction rate and stability of the biocatalyst.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC for substrate conversion. The reaction is typically complete within 24 hours.

Step 2: Work-up and Boc-Protection

  • Enzyme Removal: Once the reaction is complete, adjust the pH to ~8.5. This can help in the subsequent separation. The enzyme can be removed via ultrafiltration or centrifugation.

  • Boc-Protection (In-situ): To the aqueous solution containing the chiral amino acid product, add toluene.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) to the biphasic mixture. Maintain the pH at ~9.0 using NaOH.

    • Causality Note: The Boc-protection is performed directly on the crude reaction mixture ("in-situ") to avoid a lengthy and potentially low-yielding isolation of the unprotected amino acid.[13] This "telescoping" of steps significantly improves process efficiency.[15]

  • Phase Separation: After the protection reaction is complete (monitored by HPLC), stop the agitation and allow the layers to separate. The Boc-protected product will be in the aqueous layer. Discard the organic (toluene) layer.

Step 3: Isolation and Purification

  • Acidification & Crystallization: Cool the aqueous layer to 0-5°C. Slowly add HCl to adjust the pH to ~2-3. The product, being less soluble at acidic pH, will crystallize out of the solution.

  • Filtration: Filter the resulting slurry to collect the solid product. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Quality Control & Characterization

The synthesized intermediate must be rigorously tested to ensure it meets the required specifications for use in the next API manufacturing step.

Parameter Method Specification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure
Assay HPLC≥ 99.0%
Enantiomeric Excess Chiral HPLC≥ 99.5% ee
Residual Solvents Gas Chromatography (GC)Toluene ≤ 890 ppm
Loss on Drying Gravimetric≤ 0.5%

Application: Use in Subsequent Peptide Coupling

The synthesized N-Boc-protected hydroxyproline intermediate is now ready for the next step in the API synthesis. This typically involves a peptide coupling reaction with another amine-containing fragment.

5.1. Workflow for Peptide Coupling

Caption: Using the intermediate in the next synthetic step.

This subsequent reaction builds upon the molecular complexity, carrying forward the critical stereochemistry established during the biocatalytic synthesis of the intermediate. The purity of the starting intermediate is crucial, as any impurities could lead to side reactions and complicate the purification of the final API.[]

References

Application Notes and Protocols for the Esterification of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid is a polyfunctionalized aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its strategic array of functional groups—a carboxylic acid, a nitro group, a methoxy group, and a sterically hindered triisopropylsilyl (TIPS) ether—presents both unique opportunities for molecular elaboration and specific challenges for chemical transformation. The esterification of the carboxylic acid moiety is a critical step in the synthetic utility of this molecule, enabling its incorporation into larger scaffolds, modifying its solubility and electronic properties, or serving as a protecting group strategy.

This comprehensive guide provides detailed application notes and protocols for the reaction of this compound with various esterifying agents. It is intended for researchers, scientists, and drug development professionals seeking to perform this transformation efficiently and with high fidelity, navigating the potential pitfalls associated with the molecule's sensitive functionalities. The protocols described herein are presented with a focus on the underlying chemical principles, ensuring both reproducibility and adaptability to specific research needs.

Key Considerations for Esterification

The successful esterification of this compound requires careful consideration of the interplay between its functional groups.

  • The Carboxylic Acid: The carboxylic acid is the target for esterification. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

  • The ortho-Nitro Group: The nitro group at the ortho position to the carboxylic acid exerts a significant electronic and steric influence. Electronically, it is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid.[1][2] Sterically, the "ortho effect" can influence the conformation of the carboxylic acid group, potentially impacting its reactivity with bulky reagents.[3][4][5]

  • The Triisopropylsilyl (TIPS) Ether: The TIPS group is a bulky protecting group for the phenolic hydroxyl function. Its stability is a crucial factor in the choice of esterification conditions. TIPS ethers are generally stable to a range of acidic and basic conditions but are susceptible to cleavage by fluoride ions.

  • Chemoselectivity: The presence of multiple reactive sites necessitates a high degree of chemoselectivity in the chosen esterification method to avoid unwanted side reactions, such as the cleavage of the TIPS ether or reactions involving the nitro group.[6]

Recommended Esterification Protocols

The choice of esterification method will depend on the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the compatibility of other functional groups in the molecule. Three widely applicable methods are detailed below.

Protocol 1: Steglich Esterification for Mild and Efficient Ester Synthesis

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it particularly suitable for substrates with sensitive functional groups.[7][8][9] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the nucleophilic attack of the alcohol.[10] This method is highly effective for a wide range of alcohols, including sterically hindered ones.[9]

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

  • Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the carbodiimide reagent.

  • Inert Atmosphere: An inert atmosphere prevents the introduction of moisture and oxygen, which could lead to side reactions.

  • DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the alcohol than the O-acylisourea intermediate, thereby accelerating the reaction and minimizing side products like N-acylurea.[11]

  • Low-Temperature Addition of DCC: Adding DCC at 0 °C helps to control the initial exothermic reaction and minimize the formation of byproducts.

Steglich_Esterification cluster_activation Activation of Carboxylic Acid cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH DCC DCC O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DMAP DMAP Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP Alcohol R'-OH Ester R-COOR' Acylpyridinium->Ester + R'-OH DCU DCU

Caption: Workflow of the Steglich Esterification.

Protocol 2: Fischer-Speier Esterification for Simple Alcohols

The Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[12][13][14] This equilibrium-driven reaction is most effective when using a large excess of a simple, low-boiling alcohol (e.g., methanol or ethanol), which also serves as the solvent.[15][16]

  • Dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol or ethanol, serving as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (typically 5-10 mol%) to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure ester.

  • Excess Alcohol: Using a large excess of the alcohol shifts the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[14]

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[17][18]

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

  • Aqueous Workup: The aqueous workup is essential to remove the acid catalyst and any water-soluble byproducts. The sodium bicarbonate wash neutralizes the strong acid catalyst, which is crucial to prevent potential hydrolysis of the ester product or cleavage of the TIPS ether during workup and purification.

Fischer_Esterification RCOOH R-COOH Protonated_RCOOH Protonated R-COOH RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ (cat.) ROH R'-OH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O H2O H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: Key steps in the Fischer-Speier Esterification mechanism.

Protocol 3: Mitsunobu Reaction for Inversion of Stereochemistry (if applicable) and Mild Esterification

The Mitsunobu reaction is another mild and versatile method for esterification, proceeding via a redox mechanism involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[19][20][21] While particularly renowned for its ability to invert the stereochemistry of chiral secondary alcohols, it is also a highly effective method for the esterification of primary alcohols and phenols under neutral conditions.[22]

  • Dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene (0.1 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography. The byproducts, triphenylphosphine oxide and the hydrazine derivative, can often be removed by careful chromatography or by precipitation from a nonpolar solvent.

  • Redox System: The PPh₃ and DEAD/DIAD form a reactive phosphonium salt intermediate that activates the alcohol for nucleophilic attack by the carboxylate.

  • Anhydrous and Aprotic Solvent: The reaction must be carried out in an anhydrous, aprotic solvent to prevent quenching of the reactive intermediates.

  • Low-Temperature Addition: Slow addition of the azodicarboxylate at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Stoichiometry: A slight excess of the carboxylic acid and the Mitsunobu reagents is often used to ensure complete conversion of the alcohol.

Mitsunobu_Reaction cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_products Products RCOOH R-COOH Alkoxyphosphonium Alkoxyphosphonium Salt ROH R'-OH Betaine Betaine Intermediate PPh3 PPh₃ PPh3->Betaine + DEAD DEAD DEAD/DIAD Betaine->Alkoxyphosphonium + R'-OH Ester R-COOR' Alkoxyphosphonium->Ester + R-COO⁻ Ph3PO Ph₃PO Hydrazine_deriv Hydrazine Derivative

Caption: Simplified workflow of the Mitsunobu Reaction.

Comparative Analysis of Esterification Methods

FeatureSteglich EsterificationFischer-Speier EsterificationMitsunobu Reaction
Conditions Mild, neutralAcidic, refluxMild, neutral
Reagents Carbodiimide (DCC/EDC), DMAPStrong acid catalyst (H₂SO₄, p-TsOH)PPh₃, DEAD/DIAD
Substrate Scope Broad, good for hindered alcoholsBest for simple, unhindered alcoholsBroad, good for primary and secondary alcohols
Byproducts Dicyclohexylurea (DCU) - solid, easily filteredWaterTriphenylphosphine oxide, hydrazine derivative - often require chromatography for removal
Chemoselectivity HighModerate; risk of TIPS deprotection with prolonged heating in strong acidHigh
Cost ModerateLowHigh

Troubleshooting and Optimization

  • Low Yield: If the reaction does not go to completion, consider increasing the reaction time or temperature (for Fischer-Speier), or using a more efficient carbodiimide (e.g., EDC instead of DCC for better solubility of the urea byproduct). In the case of the Mitsunobu reaction, ensure all reagents are of high purity and the reaction is strictly anhydrous.

  • TIPS Group Cleavage: If cleavage of the TIPS ether is observed, especially under Fischer-Speier conditions, reduce the reaction time, lower the temperature, or use a milder acid catalyst. For sensitive substrates, Steglich or Mitsunobu esterification are the preferred methods due to their milder conditions.

  • Side Product Formation: In Steglich esterification, the formation of N-acylurea can be minimized by ensuring the catalytic amount of DMAP is sufficient and the reaction temperature is controlled. In the Mitsunobu reaction, careful control of the addition rate and temperature can reduce the formation of unwanted byproducts.

  • Purification Challenges: The removal of triphenylphosphine oxide from Mitsunobu reactions can be challenging. Techniques such as precipitation from a nonpolar solvent or the use of specialized purification cartridges can be employed. The solid DCU byproduct from DCC-mediated Steglich esterification is generally easy to remove by filtration.

Conclusion

The esterification of this compound can be achieved through several reliable methods. The choice of the most appropriate protocol depends on the specific requirements of the synthesis, including the nature of the alcohol, the desired scale, and the importance of maintaining the integrity of the sensitive functional groups. For general purposes and high chemoselectivity, the Steglich esterification offers an excellent balance of reactivity and mildness. The Fischer-Speier method is a cost-effective option for simple esters, provided that the reaction conditions are carefully monitored to prevent TIPS deprotection. The Mitsunobu reaction provides another mild alternative, particularly useful when specific stereochemical outcomes are desired. By understanding the principles and following the detailed protocols outlined in these application notes, researchers can confidently and successfully perform this important chemical transformation.

References

Application Note & Protocols: Synthesis of Benzimidazole Derivatives via Reductive Cyclization of Nitrobenzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiulcer, anticancer, and antiviral properties.[1][2][3] While the traditional synthesis often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes, this guide explores a versatile and powerful alternative strategy: the synthesis of benzimidazole derivatives starting from nitrobenzoic acids. This approach leverages an intramolecular reductive cyclization pathway, where a nitro group is reduced to an amine in situ, which then condenses with a neighboring amide or imine functionality to form the imidazole ring. This application note provides a detailed overview of the core principles, reaction mechanisms, and step-by-step protocols for researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and drug discovery.

Introduction: The Strategic Value of Nitroaromatic Precursors

The synthesis of functionalized benzimidazoles is a cornerstone of modern drug development. The use of nitrobenzoic acids as starting materials offers a strategic advantage. The nitro group, a powerful electron-withdrawing moiety, can facilitate certain substitution reactions on the aromatic ring before being converted into a key nucleophilic amine for the final ring-closing step. This "latent amine" strategy allows for molecular elaboration prior to the formation of the heterocyclic core.

The central transformation discussed herein is the reductive cyclization . This process typically involves two key events within a single reaction vessel:

  • Reduction of a Nitro Group: An ortho-substituted nitro group is reduced to an amino group (-NH2).

  • Intramolecular Cyclization: The newly formed amine attacks an adjacent carbonyl or imine equivalent, leading to the formation of the benzimidazole ring system after dehydration.

This one-pot approach is highly efficient and aligns with the principles of green chemistry by reducing the number of intermediate isolation steps.[4][5]

Core Mechanism: Reductive Cyclization Pathway

The fundamental mechanism involves the generation of a transient o-diamino intermediate from a suitable o-nitroaniline precursor. This precursor is synthesized from the initial nitrobenzoic acid. The subsequent intramolecular condensation is often acid- or base-catalyzed, leading to the stable aromatic benzimidazole ring.

Reductive Cyclization Mechanism cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Intramolecular Cyclization A o-Nitroaniline Precursor (from Nitrobenzoic Acid) B o-Diamino Intermediate A->B [Reducing Agent] e.g., Fe, SnCl2, H₂/Pd-C C Cyclized Intermediate (Tetrahedral) B->C Intramolecular Nucleophilic Attack D Final Benzimidazole Product C->D Dehydration (-H₂O)

Caption: General mechanism of benzimidazole formation via reductive cyclization.

Key Synthetic Protocol: From Nitrobenzoic Acid to Functionalized Benzimidazoles

A compelling and direct application of this strategy is the unusual reductive cyclization of 3-nitro-4-(phenylamino)benzoic acid to generate 1-phenylbenzimidazole-5-carboxylic acid derivatives.[6][7] This reaction uniquely utilizes a sodium alkoxide not only as a base but also as the reducing agent for the nitro group.

Protocol 1: Synthesis of 2-Methyl-1-phenylbenzimidazole-5-carboxylic Acid

This protocol is adapted from the procedure described by Baklanov et al., which demonstrates the cyclization of an o-nitroaniline derivative where the second amine is already present and the cyclizing partner is derived from the solvent.[6]

Scientific Rationale:

  • Starting Material: 3-Nitro-4-(phenylamino)benzoic acid serves as the ideal precursor, containing the nitro group ortho to a secondary amine and a carboxylic acid for later functionalization.

  • Reagent Choice: Sodium borohydride (NaBH₄) in the presence of a sodium alkoxide (from an alcohol solvent like 2-propanol) acts as the reducing system. The alkoxide itself can act as a reducing agent for the nitro group in this specific reaction.[6][7] The alcohol solvent also serves as the source for the C2 position of the benzimidazole ring.

  • Reaction Conditions: Refluxing conditions provide the necessary thermal energy to overcome the activation barrier for both the reduction and the subsequent cyclization-dehydration cascade.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitro-4-(phenylamino)benzoic acid (1.0 eq) in 2-propanol (used as solvent and reactant).

  • Reagent Addition: Carefully add sodium borohydride (NaBH₄) (approx. 2.0-3.0 eq) portion-wise to the stirred suspension. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) to confirm the consumption of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of ~2-3. This step protonates the carboxylate and precipitates the product.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-methyl-1-phenylbenzimidazole-5-carboxylic acid.

Experimental Workflow Protocol 1 Start 1. Combine Reactants (Nitrobenzoic Acid Precursor, 2-Propanol) Add_Reagent 2. Add NaBH₄ Portion-wise Start->Add_Reagent Reflux 3. Heat to Reflux (4-6 hours) Add_Reagent->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Workup 5. Quench with H₂O & Acidify with HCl Monitor->Workup Reaction Complete Isolate 6. Filter Precipitate Workup->Isolate Purify 7. Recrystallize Isolate->Purify End Characterize Product Purify->End

Caption: Experimental workflow for the synthesis of benzimidazole carboxylic acid.

Alternative Protocols & Reagent Considerations

While the alkoxide-mediated method is elegant, classical reductive cyclization methods are broadly applicable and offer flexibility. A common precursor for these methods is a 2-nitroacetanilide derivative, which can be readily prepared by acylating a 2-nitroaniline with an acid chloride or anhydride. The nitrobenzoic acid can be converted to the corresponding aniline via a Curtius, Hofmann, or Schmidt rearrangement, followed by acylation and then reductive cyclization.

A more direct approach involves the one-pot reaction of a 2-nitroaniline with an aldehyde, using a reducing agent to convert the nitro group to an amine in situ.[5][8]

Protocol 2: One-Pot Synthesis using Iron Powder

This protocol outlines a general, cost-effective method for the reductive cyclocondensation of a 2-nitroaniline with an aldehyde.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the 2-nitroaniline derivative (1.0 eq) and an aldehyde (1.1 eq) in a solvent like formic acid or ethanol, add iron powder (3.0-5.0 eq).

  • Additive: Add a catalytic amount of an acid, such as ammonium chloride (NH₄Cl) or hydrochloric acid (HCl), to activate the iron.[9]

  • Heating: Stir the mixture vigorously and heat to 60-80 °C for 2-5 hours.

  • Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the iron sludge.

  • Purification: Wash the filtrate with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reducing System Typical Conditions Advantages Disadvantages Source(s)
H₂ / Pd-C H₂ (balloon or Parr shaker), Ethanol/Methanol, RTClean reaction, high yields, easy product isolation.Requires specialized equipment; catalyst can be pyrophoric; may reduce other functional groups.[10]
Fe / Acid Fe powder, AcOH or NH₄Cl/Ethanol, HeatInexpensive, highly effective, good for large scale.Workup can be difficult due to iron sludge; strongly acidic.[9][10]
SnCl₂ SnCl₂·2H₂O, Ethanol, HeatMilder than Fe/acid, good functional group tolerance.Stoichiometric amounts of tin salts are produced as waste.[10]
Zn / NaHSO₃ Zn dust, NaHSO₃, Water, 100°CUses water as a solvent (green); cost-effective.Requires heating; metal waste is generated.[5]
Sodium Dithionite Na₂S₂O₄, DMF/Water, RTMild conditions, proceeds at room temperature.Can have limited solubility; produces sulfur byproducts.[8]
Caption: Table comparing common reducing agents for nitro group reduction in benzimidazole synthesis.

Troubleshooting & Optimization

Problem Potential Cause(s) Suggested Solution(s) Source(s)
Low or No Product Yield 1. Incomplete reduction of the nitro group. 2. Inactive catalyst or reducing agent. 3. Suboptimal temperature or reaction time.1. Increase the equivalents of the reducing agent or switch to a stronger one. 2. Use fresh reducing agent/catalyst. For Pd/C, ensure the catalyst is not poisoned. 3. Optimize temperature and monitor the reaction over a time course to find the optimal duration.[11][12]
Formation of Side Products 1. Incomplete cyclization leading to diamine intermediates. 2. Over-reduction of other functional groups (e.g., dehalogenation with Pd/C). 3. Formation of azo or azoxy compounds from incomplete reduction.1. Add an acid catalyst (e.g., p-TsOH) or increase the reaction temperature/time to promote dehydration. 2. Switch to a milder reducing agent like SnCl₂ or Fe. Raney Nickel is often used to avoid dehalogenation. 3. Ensure sufficient reducing agent is present and that reaction conditions are maintained until full reduction to the amine occurs.[10][11]
Purification Difficulties 1. Product is difficult to separate from catalyst/metal salts. 2. Formation of colored impurities.1. For metal-based reductions (Fe, Zn, Sn), ensure a thorough aqueous workup and filtration through celite. 2. Treat the crude product solution with activated charcoal before final crystallization or chromatography to remove colored impurities.[5][11]
Caption: Troubleshooting guide for common issues in the synthesis of benzimidazoles via reductive cyclization.

References

Application Notes & Protocols: Strategic Use of Building Blocks in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of complex, high-value molecules, particularly in the realms of pharmaceuticals and natural products, is an exercise in strategic planning and precise execution. A cornerstone of modern synthetic strategy is the "building block" approach, where pre-functionalized and structurally defined molecular fragments are sequentially assembled to construct a larger, more intricate target. This guide provides an in-depth analysis of key classes of building blocks, detailing their strategic applications, underlying mechanistic principles, and field-proven protocols for their successful implementation. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to streamline synthetic routes, enhance efficiency, and achieve greater molecular complexity.

Part 1: The Logic of Controlled Reactivity - Protecting Groups

Application Note: Directing Synthesis Through Temporary Blockades

In the intricate choreography of multi-step synthesis, not all functional groups are intended to react at every stage. Unwanted side reactions can drastically reduce the yield and purity of the desired product, complicating purification and undermining the entire synthetic campaign. Protecting groups are indispensable tools that offer a solution by temporarily and reversibly masking a reactive functional group, rendering it inert to specific reaction conditions.[1][2][3] The choice of a protecting group is a strategic decision guided by several critical factors: it must be easy to install in high yield, stable to the conditions of subsequent reaction steps, and readily removable ("deprotected") under mild conditions that do not affect the rest of the molecule.[1] This strategy allows chemists to exert precise control over the sequence of bond formations, ensuring that reactions occur only at the desired locations.[1][2]

The effective use of protecting groups is particularly crucial in the synthesis of complex molecules like pharmaceuticals and natural products, which often possess multiple, chemically distinct functional groups.[2][4] For instance, in peptide synthesis, the amine and carboxylic acid functionalities of amino acids must be selectively protected and deprotected to enable the formation of the correct peptide bonds in the desired sequence.[4] A well-designed protection strategy, often employing "orthogonal" protecting groups that can be removed under different conditions, is the bedrock of a successful and efficient synthesis.[4]

Workflow for Protecting Group Strategy

The logical flow of incorporating a protecting group strategy into a synthetic plan is a systematic process designed to ensure chemoselectivity.

G A Identify Reactive Functional Group B Select Appropriate Protecting Group (PG) A->B Consider reaction conditions to be used C Protection Step: Install PG onto substrate B->C High yield, specific conditions D Perform Desired Transformation on other part of the molecule C->D PG is stable and inert E Deprotection Step: Remove PG D->E Mild, selective conditions F Final Product with Original Functional Group Restored E->F

Caption: Logical workflow for the application of a protecting group strategy in multi-step synthesis.

Protocol: Selective Protection of a Primary Alcohol as a Silyl Ether

This protocol describes a common and robust method for protecting a primary alcohol in the presence of a secondary alcohol by using a sterically hindered silylating agent, tert-Butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • Substrate (containing primary and secondary alcohols)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon inlet, septa

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the diol substrate (1.0 equiv).

  • Solvent and Reagents: Dissolve the substrate in anhydrous DCM. Add imidazole (2.5 equiv) to the solution and stir until it dissolves.

  • Silylating Agent Addition: Slowly add a solution of TBDMSCl (1.1 equiv) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected primary alcohol.

Causality: The steric bulk of the TBDMS group favors reaction with the less sterically hindered primary alcohol over the secondary alcohol. Imidazole acts as a base to activate the alcohol and also as a nucleophilic catalyst.

Part 2: Forging Carbon-Carbon Bonds - Boronic Acids in Suzuki-Miyaura Coupling

Application Note: The Power of Palladium-Catalyzed Cross-Coupling

The construction of carbon-carbon (C-C) bonds is the fundamental operation of organic synthesis. Among the myriad of methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a cornerstone of modern synthetic chemistry.[5] This reaction forges a C-C bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[6][7]

Boronic acids are exceptionally versatile building blocks due to their stability to air and moisture, relatively low toxicity, and the vast commercial availability of diverse structures.[6][8] The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, high functional group tolerance, and excellent yields, making it a favored method in the pharmaceutical industry for synthesizing complex biaryl structures found in many drug candidates.[5][6][9] The ability to precisely and predictably connect molecular fragments makes this reaction an indispensable tool for late-stage functionalization and the rapid generation of compound libraries for drug discovery.[8]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product R1X R¹-X R1X->OA R2BOH2 R²B(OH)₂ + Base R2BOH2->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Mechanism Pillars:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[10]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[7][10]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][10]

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the cross-coupling of an aryl bromide with an aryl boronic acid.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Aryl boronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01 - 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, Toluene/water, DMF)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a reaction vessel equipped with a stir bar, add the aryl halide (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.5 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv) followed by the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).[7]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7][11]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[7][12]

Data Summary: Suzuki-Miyaura Reaction Conditions
Aryl Halide (R¹-X)Boronic Acid (R²-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄ (2%)K₂CO₃Toluene/H₂O9095
1-Chloro-4-nitrobenzene(4-Methoxyphenyl)boronic acidPd(OAc)₂/SPhos (1%)K₃PO₄1,4-Dioxane10092
2-Iodopyridine(Thiophen-2-yl)boronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃DMF8588
4-Trifluoromethoxyphenyl triflate(4-Fluorophenyl)boronic acidPd(OAc)₂/XPhos (2%)K₃PO₄Toluene11096

Note: This table presents representative data. Optimal conditions must be determined empirically for each substrate combination.

Part 3: Stereoselective Olefin Synthesis - The Horner-Wadsworth-Emmons Reaction

Application Note: Accessing Alkenes with High Stereocontrol

The alkene is a ubiquitous functional group in organic chemistry, and its stereochemistry can profoundly impact the biological activity and physical properties of a molecule. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[13][14] It is a modification of the Wittig reaction that utilizes a phosphonate carbanion instead of a phosphonium ylide.[13]

A key advantage of the HWE reaction is that it typically produces the thermodynamically more stable (E)-alkene with high stereoselectivity.[13][15] This is because the phosphonate-stabilized carbanions are less basic and more nucleophilic than their Wittig counterparts, and the dialkylphosphate byproduct is water-soluble, which greatly simplifies purification.[13][16] For chemists synthesizing complex natural products or active pharmaceutical ingredients, the HWE reaction provides a reliable and predictable method for installing a trans-double bond, a common structural motif.[14]

HWE Reaction Mechanism

The reaction proceeds via nucleophilic addition of the phosphonate carbanion to the carbonyl, followed by elimination.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Elimination A Phosphonate Ester C Phosphonate Carbanion (Ylide) A->C Deprotonation B Base (e.g., NaH) E Oxaphosphetane Intermediate C->E Nucleophilic Attack D Aldehyde/Ketone D->E F (E)-Alkene Product E->F G Water-soluble Phosphate Byproduct E->G

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.[13][15]

Mechanistic Rationale:

  • Deprotonation: A base removes the acidic proton alpha to the phosphonate group, generating a stabilized phosphonate carbanion.[13][15]

  • Nucleophilic Addition: The carbanion adds to the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and controls the stereochemical outcome.[13][16] The transition state leading to the (E)-alkene is generally lower in energy.[15]

  • Elimination: The resulting oxaphosphetane intermediate collapses, eliminating a stable dialkylphosphate salt and forming the alkene.[13][15]

Protocol: (E)-Selective HWE Olefination

This protocol describes the reaction of an aldehyde with triethyl phosphonoacetate to form an (E)-α,β-unsaturated ester.

Materials:

  • Aldehyde (1.0 equiv)

  • Triethyl phosphonoacetate (1.1 equiv)

  • Base (e.g., Sodium hydride (NaH, 60% dispersion in oil), DBU) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere, suspend NaH (1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C.

  • Ylide Formation: Slowly add triethyl phosphonoacetate (1.1 equiv) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 1-3 hours).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with EtOAc (3x).

  • Washing and Drying: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to afford the desired (E)-alkene.[15]

Part 4: Installing Stereochemistry - Chiral Building Blocks

Application Note: The Importance of Chirality in Drug Design

Chirality is a fundamental property of many biological molecules, and the three-dimensional arrangement of atoms in a drug molecule is critical for its interaction with biological targets like enzymes and receptors.[] Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Consequently, the ability to synthesize enantiomerically pure compounds is a primary focus of the pharmaceutical industry.[18][19]

A highly effective strategy for achieving this is the use of chiral building blocks. These are enantiomerically pure compounds that are incorporated into a synthetic sequence, transferring their stereochemistry to the final product.[] This approach, often referred to as a "chiral pool" synthesis, leverages the vast array of readily available, inexpensive chiral molecules from nature, such as amino acids, sugars, and terpenes.[20] By starting with a molecule of known absolute stereochemistry, chemists can construct complex chiral targets with a high degree of confidence and predictability, avoiding costly and difficult chiral separations later in the synthesis.[][18]

Synthetic Strategy: Chiral Pool Synthesis

This strategy leverages readily available chiral starting materials to build more complex chiral molecules.

G A Chiral Pool (e.g., Amino Acids, Sugars) B Functional Group Interconversion (FGI) A->B Preserve Stereocenter C Carbon Skeleton Modification B->C D Key Chiral Intermediate C->D E Further Synthetic Steps D->E F Complex Chiral Target (Enantiomerically Pure) E->F

Caption: Conceptual workflow of a chiral pool synthesis strategy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid, a key intermediate in the development of various active pharmaceutical ingredients.[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis and ultimately improve reaction yield and product purity.

Overview of Synthetic Strategy

The synthesis of the target molecule is typically achieved through a three-step process starting from a commercially available precursor like methyl 4-hydroxy-5-methoxybenzoate (methyl vanillate). The sequence involves:

  • Protection: Silylation of the phenolic hydroxyl group with a bulky triisopropylsilyl (TIPS) group to prevent side reactions in the subsequent step.

  • Nitration: Regioselective introduction of a nitro group onto the aromatic ring, a critical and often yield-limiting step.

  • Saponification: Hydrolysis of the methyl ester to the final carboxylic acid.

Each stage presents unique challenges that can impact the overall yield and purity. This guide will address each step in a dedicated question-and-answer format.

G cluster_0 Synthetic Workflow A Methyl 4-hydroxy-5-methoxybenzoate (Starting Material) B Methyl 5-methoxy-4-((triisopropylsilyl)oxy)benzoate A->B  Step 1: TIPS Protection  (TIPSCl, Imidazole) C Methyl 5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoate B->C  Step 2: Nitration  (HNO₃) D This compound (Final Product) C->D  Step 3: Saponification  (LiOH or NaOH)

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Silylation (TIPS Protection)

This initial step is crucial for shielding the reactive phenolic hydroxyl group. The triisopropylsilyl (TIPS) group is chosen for its steric bulk, which provides stability in subsequent acidic nitration conditions.[3]

Frequently Asked Questions (FAQs)

Q1: Why use a TIPS protecting group instead of other silyl ethers like TMS or TBDMS? A1: The stability of silyl ethers is directly related to the steric hindrance around the silicon atom.[4] While Trimethylsilyl (TMS) is easily cleaved, and Tert-butyldimethylsilyl (TBDMS) offers moderate stability, the TIPS group provides superior robustness required to survive the strongly acidic conditions of the nitration step. Its bulk minimizes the risk of undesired deprotection, thereby maximizing the yield of the correctly protected intermediate.

Q2: What are the optimal reagents and conditions for this protection step? A2: The most common and effective method involves reacting the starting phenol with triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole in an aprotic polar solvent such as dimethylformamide (DMF).[5] The reaction is typically started at 0 °C and allowed to warm to room temperature for several hours to ensure completion. Yields for this step are generally high, often exceeding 95%.[5][6]

Troubleshooting Guide: Silylation
Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction (Starting material remains)1. Insufficient reagents (TIPSCl or imidazole).2. Presence of moisture in the reaction.3. Insufficient reaction time.1. Use a slight excess (1.1-1.2 equivalents) of both TIPSCl and imidazole.2. Ensure all glassware is oven-dried and use anhydrous DMF.3. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot has disappeared. Extend the reaction time if necessary.
Formation of Side Products Hydrolysis of TIPSCl due to moisture.As above, maintain strictly anhydrous conditions. Add the TIPSCl slowly to the solution of the phenol and imidazole.

Part 2: Electrophilic Nitration

This is the most critical step for determining the overall yield. The goal is to introduce a single nitro group at the C2 position, which is ortho to the methoxy group and meta to the ester. The electron-donating nature of the methoxy and silyloxy groups activates the ring, but careful control of conditions is required to achieve the desired regioselectivity and prevent side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best nitrating agent for this substrate? A1: A common and effective nitrating agent is concentrated nitric acid (60-70%) in a solvent like acetic acid or dichloromethane.[7] The use of a mixed acid system (HNO₃/H₂SO₄) can be too harsh and may lead to deprotection of the TIPS group or oxidation.[8] The choice of solvent and the concentration of nitric acid are critical parameters that often require optimization.[9]

Q2: How is regioselectivity controlled during nitration? A2: The directing effects of the substituents on the ring primarily control selectivity. The C5-methoxy and C4-silyloxy groups are both ortho, para-directing. The C1-ester is a meta-director. The C2 position is sterically accessible and electronically activated by the adjacent methoxy group, making it the most favorable site for nitration under kinetically controlled conditions (i.e., low temperature).[10]

Q3: Why is temperature control so critical in this step? A3: The nitration reaction is highly exothermic. Failure to maintain a low temperature (typically 0-10 °C) can lead to several problems:

  • Reduced Selectivity: Higher temperatures can provide enough energy to overcome the activation barrier for nitration at other positions, leading to a mixture of isomers.[10]

  • Side Reactions: Increased risk of dinitration and oxidative degradation of the substrate.[8]

  • Deprotection: The acid-labile TIPS group may be cleaved, exposing the phenol which can lead to other unwanted byproducts.

Troubleshooting Guide: Nitration

G Start Nitration Yield is Low TLC Analyze reaction mixture by TLC. What do you observe? Start->TLC SM_Present Significant starting material remains TLC->SM_Present Incomplete Reaction Multi_Spots Multiple product spots / Streaking TLC->Multi_Spots Poor Selectivity/ Degradation Deprotected Spot corresponding to deprotected phenol TLC->Deprotected Deprotection Sol_SM Action: 1. Check nitric acid concentration/activity. 2. Increase reaction time slightly. 3. Ensure temperature is not too low. SM_Present->Sol_SM Sol_Multi Action: 1. Lower reaction temperature (maintain < 5°C). 2. Add HNO₃ more slowly. 3. Re-evaluate solvent choice. Multi_Spots->Sol_Multi Sol_Deprotected Action: 1. Nitrating conditions are too harsh. 2. Use a milder nitrating agent. 3. Ensure strict temperature control. Deprotected->Sol_Deprotected

Caption: Troubleshooting decision tree for the nitration step.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Inadequate Temperature Control: Temperature rising above 10°C.[8]2. Incorrect Nitrating Agent: Agent is too strong (cleaving TIPS group) or too weak.3. Suboptimal Reaction Time: Reaction stopped too early or left for too long, leading to degradation.1. Maintain strict temperature control using an ice-salt bath. Add the nitric acid dropwise over a prolonged period.2. Start with 60-70% nitric acid in acetic acid. Avoid nitrating mixtures with sulfuric acid unless necessary and validated.[7]3. Monitor the reaction closely by TLC to determine the optimal endpoint.
Formation of Isomeric Impurities Poor Regioselectivity: Usually due to elevated reaction temperatures favoring the thermodynamically controlled product.As above, low temperature (0-5 °C) is key to favoring the kinetically preferred C2-nitrated product.[10]
Cleavage of TIPS Protecting Group Excessively Acidic Conditions: The concentration or amount of nitric acid is too high, or the reaction temperature is elevated.1. Reduce the equivalents of nitric acid used.2. Ensure the temperature does not exceed 5 °C during addition and stirring.
Formation of Dark Tar-like Material Oxidative Degradation: The substrate is being oxidized by the nitric acid, often a result of high local concentrations of the nitrating agent or temperature spikes.1. Ensure vigorous stirring during the slow, dropwise addition of nitric acid.2. Consider diluting the reaction mixture further.

Part 3: Saponification (Ester Hydrolysis)

The final step involves converting the methyl ester to the desired carboxylic acid. This must be done under conditions mild enough to avoid any potential side reactions involving the nitro group or cleavage of the silyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the recommended conditions for hydrolyzing the methyl ester? A1: Base-catalyzed hydrolysis (saponification) is the standard method. Using a mild base like lithium hydroxide (LiOH) in a solvent mixture such as tetrahydrofuran (THF) and water at room temperature is highly effective. Sodium hydroxide can also be used.[11] The reaction progress should be monitored by TLC to avoid prolonged exposure to basic conditions.

Q2: Are there any risks of side reactions during saponification? A2: The primary risk is the cleavage of the TIPS ether, which is sensitive to strong base. Using a mild base like LiOH and avoiding elevated temperatures minimizes this risk. The nitro group is generally stable under these conditions. It is crucial to pour the reaction mixture into acid during workup, rather than adding acid to the mixture, to prevent the precipitation of a less soluble acid salt which can complicate purification.[11]

Troubleshooting Guide: Saponification
Problem EncounteredPotential Cause(s)Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient base or reaction time.2. Poor solubility of the ester.1. Use a moderate excess of LiOH (e.g., 2-3 equivalents).2. Monitor by TLC and extend the reaction time as needed.3. Ensure enough THF is used to fully dissolve the starting material.
Cleavage of TIPS Group 1. Base is too strong or concentration is too high.2. Reaction temperature is too high or time is too long.1. Use LiOH instead of stronger bases like KOH.2. Conduct the reaction at room temperature or below.3. Stop the reaction as soon as the starting material is consumed (monitored by TLC).
Difficult Purification of Final Product Product is oily or fails to crystallize.Ensure proper acidification during workup to a pH of ~2-3. Purify via recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Comprehensive Experimental Protocol

This protocol is a synthesized methodology based on established procedures for each reaction type.[5][7][12] Researchers should treat this as a starting point and optimize based on their specific laboratory conditions.

Reagents and Materials
StepReagentTypical Molar Eq.Purpose
1. Protection Methyl 4-hydroxy-5-methoxybenzoate1.0Starting Material
Triisopropylsilyl chloride (TIPSCl)1.2Protecting Agent
Imidazole1.2Base Catalyst
Anhydrous Dimethylformamide (DMF)-Solvent
2. Nitration Protected Ester Intermediate1.0Substrate
Nitric Acid (60-70%)1.1Nitrating Agent
Acetic Acid or Dichloromethane-Solvent
3. Saponification Nitrated Ester Intermediate1.0Substrate
Lithium Hydroxide (LiOH·H₂O)2.0Base for Hydrolysis
Tetrahydrofuran (THF) / Water-Solvent System
Step-by-Step Procedure

Step 1: Synthesis of Methyl 5-methoxy-4-((triisopropylsilyl)oxy)benzoate

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add methyl 4-hydroxy-5-methoxybenzoate and imidazole.

  • Add anhydrous DMF and stir until all solids dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TIPSCl dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected ester, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoate

  • Dissolve the product from Step 1 in a suitable solvent (e.g., acetic acid).

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add nitric acid (60-70%) dropwise, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. Monitor progress by TLC.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring to quench the reaction and precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

  • Dissolve the nitrated ester from Step 2 in a mixture of THF and water.

  • Add LiOH·H₂O and stir the mixture at room temperature until TLC indicates the reaction is complete (typically 2-6 hours).

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Purify by recrystallization if necessary.

References

Technical Support Center: Challenges in the Deprotection of TIPS-Protected Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the deprotection of triisopropylsilyl (TIPS) protected aromatic compounds. The inherent stability of the TIPS group, while advantageous for protecting phenols through multi-step syntheses, often presents unique challenges during its removal.[1] This resource is designed to help you navigate these complexities, ensuring efficient and high-yielding deprotection of your aromatic substrates.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable protocols to resolve them.

Issue 1: Incomplete or No Deprotection

Question: I am trying to deprotect my TIPS-protected phenol using standard TBAF conditions in THF, but the reaction is either very slow or stalls completely. What could be the problem and how can I fix it?

Answer:

This is a common challenge, often rooted in steric hindrance or issues with reagent activity. The bulky triisopropyl groups on the silicon atom can significantly shield the Si-O bond from nucleophilic attack, especially if the aromatic ring itself is sterically encumbered near the protected hydroxyl group.[2][3]

Potential Causes & Solutions:

  • Steric Hindrance: The substitution pattern on your aromatic ring may be preventing the fluoride ion from accessing the silicon atom.

    • Solution 1: Increase Reaction Temperature. Gently warming the reaction mixture can often provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid potential side reactions.

    • Solution 2: Switch to a Less Hindered Fluoride Source. Reagents like HF-Pyridine or triethylamine trihydrofluoride (Et3N·3HF) can sometimes be more effective for sterically demanding substrates.[1] These reagents are also less basic than TBAF, which can be beneficial for base-sensitive compounds.[4]

    • CAUTION: Reactions involving HF complexes must be conducted in plasticware, as HF reacts with glass.[1] Always use appropriate personal protective equipment in a well-ventilated fume hood.[1]

  • Deactivated Reagent: Tetrabutylammonium fluoride (TBAF) solutions are hygroscopic and their reactivity can diminish over time due to water absorption.

    • Solution: Use a Fresh or Anhydrous Fluoride Source. Employ a freshly opened bottle of TBAF solution or consider using an anhydrous fluoride source like tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TASF) for particularly stubborn deprotections.[5]

  • Insufficient Reagent: You may not be using a sufficient excess of the deprotection reagent.

    • Solution: Increase Reagent Equivalents. Increase the equivalents of your fluoride source incrementally while monitoring the reaction progress.

Experimental Protocol: Deprotection using HF-Pyridine
  • In a plastic vial, dissolve the TIPS-protected aromatic compound in a mixture of THF and pyridine (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the HF-pyridine complex (typically 1.5-3 equivalents) to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[1]

  • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.[1]

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

Issue 2: Undesired Side Reactions with Base-Sensitive Functional Groups

Question: My aromatic compound contains base-labile groups (e.g., esters, epoxides). When I use TBAF for TIPS deprotection, I observe significant decomposition of my starting material or formation of undesired byproducts. How can I selectively deprotect the TIPS group without affecting other functionalities?

Answer:

The basicity of the TBAF reagent is a well-known drawback when working with sensitive substrates.[4] The fluoride ion itself is basic, and the reaction generates alkoxide or phenoxide ions, which can catalyze side reactions.

Potential Causes & Solutions:

  • High Basicity of TBAF: The reaction conditions are too basic for your substrate's stability.

    • Solution 1: Buffered TBAF Conditions. Adding a mild acid, such as acetic acid, to the TBAF solution can buffer the reaction mixture and mitigate base-catalyzed side reactions.[4]

    • Solution 2: Switch to Acidic Deprotection Conditions. If your compound is stable to acid, this is often the best alternative. A variety of acidic conditions can be employed, from mild acids like pyridinium p-toluenesulfonate (PPTS) to stronger acids like HCl or trifluoroacetic acid (TFA).[2][6]

    • Solution 3: Fluoride-Free Deprotection Methods. Several methods avoid fluoride altogether. For aryl silyl ethers specifically, catalytic lithium acetate (LiOAc) in moist DMF has been shown to be highly selective.[7][8] This method is tolerant of aliphatic silyl ethers, epoxides, and acetates.[8]

Experimental Protocol: Acid-Catalyzed Deprotection with Acetic Acid
  • Dissolve the TIPS-protected aromatic compound in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).

  • Stir the reaction at room temperature or gently heat if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry, filter, and concentrate.

  • Purify the product via column chromatography.

Issue 3: Difficulty in Removing Silyl Byproducts During Workup

Question: After deprotection, I'm having trouble separating my desired phenol from the silyl byproducts (e.g., TIPS-F or TIPS-OH) during workup and purification. What is the best way to remove these impurities?

Answer:

Silyl byproducts can sometimes co-elute with the desired product during chromatography, especially if the product is nonpolar. Modifying the workup procedure can greatly simplify purification.

Potential Causes & Solutions:

  • Solubility of Silyl Byproducts: The silyl byproducts are soluble in the organic extraction solvent.

    • Solution 1: Acid/Base Extraction for Phenols. Since your product is a phenol, it is acidic. After the reaction, you can perform an acid/base extraction. By washing the organic layer with an aqueous base (e.g., 1M NaOH), the phenol will be deprotonated to its corresponding phenolate salt and move into the aqueous layer, leaving the neutral silyl byproducts in the organic layer. The aqueous layer can then be separated, re-acidified (e.g., with 1M HCl) to protonate the phenolate back to the phenol, and then extracted with an organic solvent.

    • Solution 2: Water-Soluble Silylating Agents (for protection step). While this is a consideration for the protection step, using a silylating agent that generates water-soluble byproducts can simplify future deprotection workups.

    • Solution 3: Specialized Workup for Fluoride Reactions. When using fluoride reagents, quenching with a solution of calcium chloride can sometimes precipitate calcium fluoride, which can help in removing excess fluoride and some silyl byproducts.

Frequently Asked Questions (FAQs)

Q1: How does the electronic nature of the aromatic ring affect TIPS deprotection?

A1: The electronic properties of the aromatic ring can influence the lability of the TIPS group. Electron-withdrawing groups on the ring can make the phenolic oxygen a better leaving group, potentially facilitating deprotection. Conversely, electron-donating groups can increase the electron density on the oxygen, strengthening the Si-O bond and making deprotection more difficult. However, steric effects often play a more dominant role in the deprotection of bulky silyl ethers like TIPS.[3][9]

Q2: Can I selectively deprotect a TIPS-protected phenol in the presence of a TIPS-protected aliphatic alcohol?

A2: Generally, aryl silyl ethers are more labile to hydrolysis than alkyl silyl ethers under certain conditions.[10] This difference in reactivity can be exploited for selective deprotection. For instance, methods using catalytic lithium acetate in moist DMF are reported to be highly selective for the deprotection of silyl phenol ethers while leaving aliphatic silyl ethers intact.[8]

Q3: What is the underlying mechanism of fluoride-based TIPS deprotection?

A3: Fluoride-mediated deprotection proceeds via a nucleophilic attack of the fluoride ion on the silicon atom.[11] This forms a pentacoordinate silicon intermediate.[2][4] The driving force for this reaction is the formation of the very strong Si-F bond, which is significantly stronger than the Si-O bond.[4] This ultimately leads to the cleavage of the Si-O bond, releasing the free phenol.

Q4: Are there any metal-catalyzed methods for TIPS deprotection on aromatic systems?

A4: Yes, some transition metal-based methods have been developed. For example, catalytic amounts of iron(III) chloride (FeCl₃) in methanol have been shown to be effective for cleaving various silyl ethers, including TIPS ethers, under mild conditions.[12] Additionally, for TIPS-protected arylacetylenes, silver fluoride (AgF) has been used effectively.[13][14]

Q5: I need to perform a reaction that is sensitive to both acid and strong fluoride sources. Are there any neutral deprotection methods?

A5: Yes, there are methods that proceed under neutral or near-neutral conditions. For instance, sodium periodate (NaIO₄) in a THF-water mixture has been reported for the deprotection of various silyl ethers under mild, neutral conditions, making it suitable for complex and sensitive substrates.[15] Another approach involves reductive deprotection using Wilkinson's catalyst and catechol borane, which also avoids harsh acidic or basic conditions.[16]

Visualizing Deprotection Strategies

To aid in selecting the appropriate deprotection strategy, the following decision tree illustrates a logical workflow based on the substrate's properties.

Deprotection_Strategy start Start: TIPS-Protected Aromatic Compound is_base_sensitive Is the substrate sensitive to base? start->is_base_sensitive is_acid_sensitive Is the substrate sensitive to acid? is_base_sensitive->is_acid_sensitive Yes tba_conditions Standard TBAF in THF is_base_sensitive->tba_conditions No buffered_tba Buffered TBAF (e.g., with AcOH) is_acid_sensitive->buffered_tba No neutral_conditions Neutral/Specialized Conditions (e.g., NaIO4, LiOAc, FeCl3) is_acid_sensitive->neutral_conditions Yes steric_hindrance Is there significant steric hindrance? steric_hindrance->tba_conditions No (or try warming) hf_pyridine HF-Pyridine or Et3N·3HF steric_hindrance->hf_pyridine Yes tba_conditions->steric_hindrance buffered_tba->steric_hindrance acidic_conditions Acidic Conditions (e.g., AcOH, PPTS, HCl)

Caption: Decision tree for selecting a TIPS deprotection method for aromatic compounds.

Comparative Summary of Common Deprotection Reagents
Reagent(s)Typical ConditionsAdvantagesDisadvantages
TBAF THF, 0 °C to RTCommon, effective for many substratesBasic (can cause side reactions), hygroscopic
HF-Pyridine / Et₃N·3HF THF/Pyridine, 0 °C to RTLess basic than TBAF, good for hindered substratesToxic, requires plasticware, corrosive
AcOH / H₂O / THF RT to refluxMild, inexpensive, good for base-sensitive substratesMay require heat, can be slow
LiOAc DMF/H₂O, RTHighly selective for aryl silyl ethers, fluoride-freeSubstrate scope may be limited
FeCl₃ (catalytic) MeOH, RTMild, inexpensive, environmentally benignMay not be suitable for all functional groups
NaIO₄ THF/H₂O, RTMild, neutral conditions, good for sensitive substratesMay require longer reaction times

References

Technical Support Center: Stability of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid. This document provides in-depth guidance, troubleshooting, and best practices for researchers utilizing this intermediate, with a specific focus on the stability of the triisopropylsilyl (TIPS) protecting group in acidic environments.

Section 1: Fundamental Principles of Silyl Ether Stability

Understanding the core principles governing silyl ether stability is crucial for designing robust synthetic routes. This section addresses the foundational questions regarding the behavior of the TIPS group.

Q1: What are the key factors that determine the stability of a silyl ether in acidic media?

The stability of a silyl ether is primarily governed by two factors: the steric bulk of the substituents on the silicon atom and the electronic environment.[1]

  • Steric Hindrance: This is the most dominant factor. Large, bulky groups on the silicon atom, such as the isopropyl groups in TIPS, physically obstruct the approach of a proton or a nucleophile to the silicon-oxygen bond.[2] This steric shield is the primary reason for the high stability of TIPS ethers compared to smaller silyl ethers like Trimethylsilyl (TMS) or Triethylsilyl (TES).[2][3]

  • Reaction Medium: The choice of acid, its concentration, the solvent, and the temperature all play critical roles. Stronger acids, higher temperatures, and prolonged reaction times will favor deprotection.

The general order of stability for common silyl ethers under acidic conditions increases significantly with steric hindrance.[2][4]

Diagram: Relative Stability of Silyl Ethers

G cluster_stability Relative Stability in Acid (Increasing →) TMS TMS TES TES TMS->TES Increasing Steric Hindrance & Stability TBDMS TBDMS TES->TBDMS Increasing Steric Hindrance & Stability TIPS TIPS TBDMS->TIPS Increasing Steric Hindrance & Stability TBDPS TBDPS TIPS->TBDPS Increasing Steric Hindrance & Stability

Caption: Increasing steric bulk on the silicon atom enhances stability against acid-catalyzed hydrolysis.

Q2: What is the mechanism of acid-catalyzed deprotection of a TIPS ether?

The cleavage of a silyl ether in acidic conditions is an equilibrium-driven process that typically proceeds via the following steps:

  • Protonation: The ether oxygen is protonated by the acid catalyst, making it a better leaving group.

  • Nucleophilic Attack: A nucleophile (often the solvent, like water or an alcohol) attacks the silicon atom. This step is sterically hindered and is the rate-determining step for bulky silyl ethers like TIPS.

  • Departure of Alcohol: The protonated alcohol is eliminated, and a new silicon-nucleophile bond is formed.

  • Deprotonation: Loss of a proton from the intermediate yields the final deprotected alcohol and the silyl by-product.

Diagram: Mechanism of Acid-Catalyzed Silyl Ether Cleavage

G A R-O-Si(iPr)3 (TIPS Ether) B R-O(H+)-Si(iPr)3 (Protonated Ether) A->B + H+ C [Nucleophile attacks Si] Transition State B->C + Nu-H (e.g., H2O) D R-OH (Alcohol) C->D - H+ E Nu-Si(iPr)3 (Silyl Byproduct) C->E H_plus H+ Nu_H Nu-H G start Unexpected TIPS Deprotection Observed check_acid Analyze Acidic Conditions (Reagent, Conc., pKa) start->check_acid is_strong_acid Is acid strong (HCl, TFA)? Or concentration high? check_acid->is_strong_acid check_temp Review Reaction Temperature is_high_temp Is T > Room Temp? check_temp->is_high_temp check_solvent Examine Solvent System is_protic Is solvent protic (H2O, MeOH)? check_solvent->is_protic check_time Check Reaction Duration is_long_time Is reaction time > 12h? check_time->is_long_time is_strong_acid->check_temp No action_acid Switch to weaker acid (PPTS, Acetic Acid) is_strong_acid->action_acid Yes is_high_temp->check_solvent No action_temp Reduce temperature (e.g., to 0 °C) is_high_temp->action_temp Yes is_protic->check_time No action_solvent Use anhydrous aprotic solvent (DCM, THF) is_protic->action_solvent Yes action_time Monitor closely by TLC/LC-MS and reduce time is_long_time->action_time Yes end Problem Resolved action_acid->end action_temp->end action_solvent->end action_time->end

References

"selective removal of TIPS group in the presence of other protecting groups"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced protecting group strategies. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of multi-step organic synthesis. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) on the selective removal of the triisopropylsilyl (TIPS) protecting group in the presence of other common protecting groups. Our aim is to equip you with the knowledge to make informed decisions in your experimental design, ensuring both efficiency and high yields in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for the selective deprotection of a TIPS group in the presence of other silyl ethers like TBS or TES?

A1: The selective deprotection of silyl ethers is primarily governed by steric hindrance around the silicon atom. The triisopropylsilyl (TIPS) group, with its three bulky isopropyl substituents, is significantly more sterically hindered than smaller silyl groups like tert-butyldimethylsilyl (TBS/TBDMS) and triethylsilyl (TES). This steric bulk shields the silicon-oxygen bond from nucleophilic attack (e.g., by fluoride ions) or protonation under acidic conditions, making the TIPS group more robust.[1][2] The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[2][3] This differential stability allows for the selective removal of less hindered silyl ethers, such as TBS or TES, under milder conditions while the more stable TIPS group remains intact.[4]

Q2: What are the most common reagents for removing a TIPS group, and how do I choose the right one?

A2: The cleavage of TIPS ethers is typically achieved using fluoride-based reagents or acidic conditions.[5]

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is the most common fluoride source for silyl ether deprotection and is typically used as a solution in tetrahydrofuran (THF).[5] For base-sensitive substrates, less basic alternatives like HF-pyridine or triethylamine trihydrofluoride (Et3N·3HF) are advantageous.[5] It is crucial to conduct reactions involving HF in plasticware as it reacts with glass.[5] The driving force for fluoride-mediated deprotection is the formation of the strong silicon-fluoride (Si-F) bond.

  • Acidic Conditions: A range of acidic reagents can be employed, from mild acids like acetic acid (AcOH) and pyridinium p-toluenesulfonate (PPTS) to stronger acids such as camphorsulfonic acid (CSA), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[4][5]

The choice of reagent depends on the overall stability of your molecule and the other protecting groups present. For substrates with acid-labile groups (e.g., acetals), fluoride-based methods are preferred. Conversely, for substrates sensitive to the basicity of TBAF, acidic conditions or buffered fluoride reagents are better suited.[6]

Q3: Can I selectively remove a TIPS group in the presence of other common non-silyl protecting groups like benzyl (Bn), p-methoxybenzyl (PMB), acetate (Ac), or Moz?

A3: Yes, the selective removal of a TIPS group in the presence of these non-silyl protecting groups is a common and highly effective strategy in organic synthesis, often referred to as an orthogonal protection strategy.[7][8]

  • Benzyl (Bn) Ethers: Benzyl ethers are stable to the typical acidic and fluoride-based conditions used for TIPS deprotection. They are most commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which does not affect silyl ethers.

  • p-Methoxybenzyl (PMB) Ethers: PMB ethers are more acid-sensitive than benzyl ethers but can often withstand the milder conditions used for selective silyl ether manipulations. For selective PMB deprotection, oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a standard method that is orthogonal to silyl ethers.

  • Acetate (Ac) Esters: Acetate groups are typically removed by saponification using bases like potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH) in alcoholic solvents.[9] These conditions are generally mild and compatible with silyl ethers.

  • Carbamates (e.g., Moz): Carbamate protecting groups are generally stable to the fluoride-based and mildly acidic conditions used for silyl ether deprotection. Their removal often requires specific conditions, such as strong acid, hydrogenolysis, or specialized reagents, that can be chosen to be orthogonal to TIPS ether cleavage.[10][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or no deprotection of the TIPS group. 1. Insufficiently reactive reagent: The chosen conditions may be too mild for the sterically hindered TIPS group. 2. Low reaction temperature: The reaction may require more thermal energy. 3. Degraded reagent: TBAF solutions can absorb water, reducing their efficacy.1. Switch to a more potent reagent (e.g., from PPTS to CSA, or use unbuffered TBAF). 2. Gradually increase the reaction temperature while carefully monitoring for side reactions. 3. Use a fresh bottle of the reagent.
Loss of other protecting groups during TIPS deprotection. 1. Reaction conditions are too harsh: The chosen acid or fluoride source is too strong or the reaction time is too long. 2. Non-selective reagent: The reagent used is not suitable for the desired selective deprotection.1. Reduce the reaction temperature and monitor the reaction closely by TLC, quenching it as soon as the TIPS group is cleaved. 2. Decrease the concentration of the deprotection reagent. 3. Switch to a milder and more selective reagent. For example, if using TBAF, consider buffering with acetic acid.[6]
Low yield of the desired product due to decomposition. 1. Basicity of TBAF: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates.[6] 2. Strongly acidic conditions: The substrate may not be stable to the acidic reagent used for deprotection.1. Buffer the TBAF solution with acetic acid to neutralize the basicity. 2. Consider using a less basic fluoride source like HF-pyridine.[5] 3. If using acidic conditions, switch to a milder acid (e.g., from CSA to PPTS).

Experimental Protocols

Protocol 1: Selective Deprotection of a TBS Ether in the Presence of a TIPS Ether using PPTS

This protocol is suitable for the selective removal of a primary TBS group while retaining a more sterically hindered TIPS group.[4]

Materials:

  • Substrate with both TBS and TIPS ethers

  • Pyridinium p-toluenesulfonate (PPTS)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the silyl-protected compound (1.0 equiv) in methanol (to a concentration of ~0.1 M).

  • Add PPTS (0.1–0.3 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Deprotection of a TIPS Ether using TBAF

This is a general and effective method for the cleavage of TIPS ethers.

Materials:

  • TIPS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF.

  • Add the 1.0 M solution of TBAF in THF (1.1–1.5 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary depending on the substrate.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[5]

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[5]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired alcohol.[5]

Note on Basicity: The TBAF reagent is basic and may cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended to maintain a neutral pH.[6][12]

Protocol 3: Deprotection of a TIPS Ether using HF-Pyridine

This protocol is suitable for substrates that are sensitive to the basicity of TBAF.[5]

Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat). All reactions involving HF must be carried out in plastic labware.[5]

Materials:

  • TIPS-protected alcohol

  • Hydrofluoric acid-pyridine complex (HF·pyr)

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a plastic vial, dissolve the TIPS-protected alcohol in a mixture of anhydrous THF and pyridine (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the HF-pyridine complex to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with dichloromethane (3 x volume).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Comparative Data on Silyl Ether Stability and Deprotection

The following table summarizes the relative stability of common silyl ethers and provides a practical reference for their selective deprotection.

Silyl EtherRelative Stability to Acid[2]Relative Stability to FluorideTypical Deprotection Conditions
TMS 11Very mild acid (e.g., acetic acid in THF/water), often labile on silica gel chromatography.
TES 64~10Mild acid (e.g., PPTS, formic acid), HF-pyridine.[3][13]
TBS/TBDMS 20,000~20,000Acetic acid in THF/water, TBAF, CSA.
TIPS 700,000~100,000TBAF, HF-pyridine, stronger acids (e.g., CSA, HCl).[5]
TBDPS 5,000,000~20,000More forcing conditions with TBAF or strong acid.

Visualizing Selectivity and Workflow

Relative Stability of Silyl Ethers

G cluster_0 Increasing Stability to Acid TMS TMS TES TES TMS->TES TBS TBS TES->TBS TIPS TIPS TBS->TIPS TBDPS TBDPS TIPS->TBDPS G start Substrate with Multiple Silyl Ethers (e.g., TBS & TIPS) condition Mild Deprotection Conditions (e.g., PPTS in MeOH) start->condition product1 Selective Removal of Less Hindered Silyl Ether (TBS) condition->product1 condition2 More Forcing Conditions (e.g., TBAF or HF-Pyridine) product1->condition2 product2 Removal of More Hindered Silyl Ether (TIPS) condition2->product2

References

Navigating Steric Hindrance in Reactions with 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically demanding building block. The unique substitution pattern of this molecule, featuring a bulky ortho-nitro group and a large triisopropylsilyl (TIPS) protecting group, presents significant steric hindrance that can impede common transformations of the carboxylic acid functionality.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and achieve your synthetic goals.

Understanding the Challenge: The "Ortho Effect" and Bulky Protecting Groups

The primary obstacle in reactions involving this compound is steric hindrance. This arises from two key features:

  • The Ortho-Nitro Group: The nitro group at the C2 position exerts a powerful "ortho effect."[1][2] Steric repulsion between the nitro group and the carboxylic acid forces the carboxyl group out of the plane of the benzene ring.[3][4] This twisting disrupts resonance stabilization with the aromatic ring, which in turn increases the acidity of the carboxylic acid but also sterically shields the carbonyl carbon from nucleophilic attack.[1]

  • The Triisopropylsilyl (TIPS) Group: The TIPS group is a bulky silyl ether used to protect the hydroxyl group at the C4 position. Its large isopropyl substituents further contribute to the steric congestion around the carboxylic acid, making it a challenging substrate for many standard coupling and esterification reactions.

This combination of electronic and steric effects necessitates carefully optimized reaction conditions and the selection of appropriate reagents to achieve efficient transformations.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling reactions (e.g., using EDC/HOBt) failing or giving low yields with this acid?

A1: The low reactivity is likely due to the severe steric hindrance around the carboxylic acid. The bulky ortho-nitro and TIPS groups physically block the approach of the amine nucleophile and can also hinder the formation of the active ester intermediate with standard coupling reagents.[2] For sterically hindered substrates, more potent activating agents are often required.[5]

Q2: What are the best types of coupling reagents to use for this hindered acid?

A2: Uronium/aminium salt-based reagents are generally more effective for sterically demanding couplings. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known to be highly efficient for hindered systems.[6][7] Phosphonium salt reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) can also be a good choice.[8]

Q3: I'm observing the formation of a stable byproduct that doesn't seem to be my desired amide. What could it be?

A3: With carbodiimide reagents like EDC, a common side reaction with hindered acids is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. The addition of nucleophilic additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can help to suppress this side reaction by forming a more stable active ester.[5]

Q4: Are there any special considerations for the esterification of this acid?

A4: Yes, traditional Fischer esterification under acidic conditions may be slow due to steric hindrance.[9] For hindered acids, activation of the carboxylic acid is often necessary. Methods involving the in-situ formation of a more reactive species, such as a mixed anhydride or an acyl chloride, can be more successful. Alternatively, using coupling reagents typically employed for amide bond formation can also facilitate esterification, especially with hindered alcohols.[10]

Q5: How stable is the TIPS protecting group to various reaction conditions?

A5: The TIPS group is significantly more stable than smaller silyl ethers like TMS (trimethylsilyl) or TES (triethylsilyl) under both acidic and basic conditions.[11] It is generally stable to the conditions of most amide coupling reactions. However, it can be cleaved by strong acids or fluoride sources.[4]

Q6: What are the recommended methods for deprotecting the TIPS ether?

A6: The most common and effective method for TIPS deprotection is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in an aprotic solvent like THF.[12] Acidic conditions, such as HF-Pyridine complex or trifluoroacetic acid (TFA), can also be used, but care must be taken if other acid-sensitive functional groups are present.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in Amide Coupling Reactions

This is the most common issue encountered with this compound. The following troubleshooting workflow can help identify and resolve the problem.

G start Low/No Amide Product reagent Sub-optimal Coupling Reagent start->reagent conditions Incorrect Reaction Conditions start->conditions amine Low Nucleophilicity of Amine start->amine workup Product Loss During Workup start->workup sol_reagent Switch to a more potent uronium/aminium or phosphonium salt (HATU, HBTU, PyBOP). reagent->sol_reagent Solution sol_conditions Increase reaction temperature (e.g., to 40-50 °C). Increase reaction time. Ensure anhydrous conditions. conditions->sol_conditions Solution sol_amine Use a less sterically hindered amine if possible. Increase stoichiometry of the amine. Consider converting the carboxylic acid to the more reactive acyl chloride before adding the amine. amine->sol_amine Solution sol_workup Optimize extraction and purification methods. Be aware of the potential for the product to be highly nonpolar due to the TIPS group. workup->sol_workup Solution

Caption: Troubleshooting workflow for low yield in amide coupling.

Experimental Protocol: High-Efficiency Amide Coupling of a Hindered Benzoic Acid using HATU

This protocol is a robust starting point for the amidation of this compound, adapted from established procedures for sterically hindered systems.[13][14]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • HATU (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Pre-activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add the amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly hindered amines, the reaction may require gentle heating (e.g., 40-50 °C) and extended reaction times (4-24 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 2: Difficulty in Achieving High-Yielding Esterification

Direct esterification of this hindered acid can be challenging. Below is a guide to troubleshoot and optimize this transformation.

G start Low Esterification Yield fischer Fischer Esterification Failure start->fischer activation Inefficient Carboxyl Activation start->activation alcohol Hindered Alcohol start->alcohol sol_fischer Avoid direct acid catalysis. Switch to an activation-based method. fischer->sol_fischer Alternative sol_activation Use coupling reagents like EDC/DMAP or T3P®. Convert to acyl chloride with (COCl)₂ or SOCl₂ followed by addition of the alcohol. activation->sol_activation Solution sol_alcohol Increase stoichiometry of the alcohol. Increase reaction temperature and time. Use a strong, non-nucleophilic base (e.g., Proton-Sponge®) if applicable. alcohol->sol_alcohol Solution

Caption: Troubleshooting workflow for esterification reactions.

Experimental Protocol: Esterification of a Hindered Benzoic Acid via an Acyl Chloride Intermediate

This two-step protocol is often more reliable than direct esterification for sterically encumbered substrates.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic amount of anhydrous DMF (1-2 drops)

  • Alcohol (1.5 - 2.0 eq)

  • Anhydrous Triethylamine or Pyridine (2.0 - 3.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried flask under an inert atmosphere, suspend or dissolve the benzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the starting material is consumed (monitor by TLC, quenching a small aliquot with methanol and checking for methyl ester formation).

    • Concentrate the reaction mixture under reduced pressure to remove excess reagent. Co-evaporate with anhydrous toluene or DCM (2x) to ensure all volatile reagents are removed.

  • Ester Formation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • In a separate flask, dissolve the alcohol (1.5 eq) and triethylamine or pyridine (2.0 eq) in anhydrous DCM.

    • Slowly add the alcohol/base solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Follow the work-up and purification steps outlined in the amide coupling protocol.

Managing the TIPS Protecting Group

The robust nature of the TIPS group is advantageous during synthesis, but its eventual removal requires specific conditions.

Data on TIPS Group Stability and Deprotection
Condition/ReagentStability of TIPS EtherComments
Amide Coupling Reagents (HATU, HBTU, etc.) Generally StableThe TIPS group is robust under these neutral to slightly basic conditions.
Mild Acid (e.g., Acetic Acid) Generally StableProlonged exposure or heat may lead to slow cleavage.
Strong Acid (e.g., TFA, HCl) LabileCleavage can occur, but may require elevated temperatures or longer reaction times compared to less hindered silyl ethers.[11]
Fluoride Sources (TBAF, HF-Pyridine) LabileThis is the most common and efficient method for TIPS deprotection.[4][12]
Experimental Protocol: TBAF-Mediated Deprotection of the TIPS Ether

This protocol is a standard and reliable method for removing the TIPS protecting group.[12]

Materials:

  • TIPS-protected compound (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate or DCM for extraction

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the TIPS-protected compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add the 1.0 M TBAF solution in THF (1.5 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate or DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. Note that the resulting phenol may have very different solubility and chromatographic properties compared to the silylated starting material.

Conclusion

Successfully employing this compound in organic synthesis hinges on a clear understanding of the steric and electronic challenges it presents. By selecting high-potency coupling reagents, optimizing reaction conditions, and employing appropriate strategies for functional group manipulation, researchers can effectively overcome the hurdles of steric hindrance. This guide provides a foundation of knowledge and practical protocols to facilitate the use of this valuable and complex building block in your research and development endeavors.

References

Technical Support Center: Silyl Byproduct Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of silyl byproducts following deprotection reactions. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying chemical principles to empower you to solve even the most challenging purification problems.

Introduction: The Persistent Problem of Silyl Byproducts

Silyl ethers are indispensable protecting groups for alcohols in modern organic synthesis, valued for their ease of installation and tunable stability.[1][2][3][4] However, upon their removal, they generate silicon-containing byproducts that can complicate purification. The most common byproducts are silanols (R₃SiOH) and their self-condensation products, siloxanes (R₃Si-O-SiR₃).[5] These species can vary widely in polarity and physical properties, often leading to co-elution with the desired product or the formation of intractable oils. This guide offers field-proven strategies to effectively remove these persistent impurities.

Frequently Asked Questions & Troubleshooting

Q1: What are these greasy, often UV-inactive, byproducts I'm seeing on my TLC plate after silyl ether deprotection?

Answer: You are most likely observing silanols and siloxanes. During the cleavage of a silyl ether (R-OSiR'₃), the silicon-oxygen bond is broken. The resulting silicon-containing fragment reacts with water or other protic sources during the reaction or workup to form a silanol (R'₃SiOH). These silanols are often prone to self-condensation, especially under acidic or basic conditions, to form the corresponding disiloxane (R'₃Si-O-SiR'₃).[5][6]

  • Silanols (e.g., t-butyldimethylsilanol, triphenylsilanol): These are relatively polar due to the hydroxyl group and can sometimes be removed with a simple aqueous wash.

  • Siloxanes (e.g., 1,1,3,3-tetramethyl-1,3-di-tert-butyldisiloxane): These are significantly less polar, often described as "greasy," and are more likely to co-elute with nonpolar to moderately polar products during column chromatography.

The specific nature of the byproduct depends on the silyl group you used. For example, byproducts from a TBDPS group are much bulkier and less volatile than those from a TMS group.

Q2: I've used TBAF for deprotection, but now my workup is complicated by tetrabutylammonium salts. How can I remove them, especially if my desired product is polar?

Answer: Tetrabutylammonium fluoride (TBAF) is a highly effective deprotection reagent, but the resulting tetrabutylammonium (TBA) salts can be challenging to remove, particularly for polar, water-soluble products where an aqueous workup might lead to significant product loss.[5][7]

Here is a decision workflow to guide your choice of workup procedure:

start Crude Reaction Mixture (Post-TBAF Deprotection) product_polarity Is the desired product polar / water-soluble? start->product_polarity aqueous_workup Standard Aqueous Workup product_polarity->aqueous_workup No resin_workup Ion-Exchange Resin Workup (Non-Aqueous) product_polarity->resin_workup Yes purification Purify by Chromatography or Crystallization aqueous_workup->purification resin_workup->purification

Caption: Decision workflow for post-TBAF deprotection workup.

Method 1: Standard Aqueous Workup (For Non-Polar to Moderately Polar Products)

This is the most common method and is effective when the desired product has low water solubility. The driving principle is to partition the highly water-soluble TBA salts into the aqueous phase, leaving the desired organic product in the organic phase.

cluster_protocol Aqueous Workup Flowchart step1 1. Quench Reaction (e.g., sat. aq. NH₄Cl) step2 2. Dilute & Extract (e.g., EtOAc, DCM) step1->step2 step3 3. Wash with Water (Repeat 2-3 times) step2->step3 step4 4. Wash with Brine step3->step4 step5 5. Dry Organic Layer (Na₂SO₄ or MgSO₄) step4->step5 step6 6. Filter & Concentrate step5->step6

Caption: Flowchart for a standard aqueous workup.

Detailed Protocol:

  • Quench: Upon reaction completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This protonates the alkoxide and helps to begin partitioning salts.

  • Extract: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[5]

  • Wash: Wash the combined organic layers sequentially with water (2-3 times) and then with brine.[5][8] The repeated water washes are crucial for removing the bulk of the TBAF and related salts. The brine wash helps to break emulsions and remove residual water.[5]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]

  • Purify: The crude product can then be purified by flash column chromatography.

Method 2: Ion-Exchange Resin Workup (For Polar, Water-Soluble Products)

This non-aqueous method is exceptionally effective for removing TBA salts without risking the loss of a polar product to an aqueous phase.[7] The principle is to use a sulfonic acid resin (like DOWEX® 50WX8) to capture the tetrabutylammonium cation (n-Bu₄N⁺) while calcium carbonate is added to capture the fluoride anion as insoluble calcium fluoride (CaF₂).[7]

cluster_protocol Ion-Exchange Resin Workup Flowchart step1 1. Add CaCO₃ and DOWEX® 50WX8 Resin step2 2. Add MeOH and Stir (1-2 hours) step1->step2 step3 3. Filter through Celite® step2->step3 step4 4. Wash Resin with MeOH step3->step4 step5 5. Combine Filtrate & Concentrate step4->step5

Caption: Flowchart for a non-aqueous ion-exchange resin workup.

Detailed Protocol:

  • Add Reagents: To the crude reaction mixture in THF, add powdered calcium carbonate (CaCO₃, ~5 equivalents based on TBAF) and DOWEX® 50WX8 resin (~1.5 g per mmol of TBAF).[5][7]

  • Stir: Add methanol (MeOH) to the suspension and stir vigorously at room temperature for 1-2 hours.[5][7]

  • Filter: Filter the mixture through a pad of Celite® in a fritted funnel to remove the resin and precipitated salts.[5]

  • Wash: Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.[5]

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, which is now largely free of TBA salts and ready for further purification.[7]

Q3: My product and the silyl byproducts have very similar polarity. How can I separate them?

Answer: This is a common and frustrating problem. When standard chromatography fails, a combination of techniques is often required.

Troubleshooting & Optimization Strategies
ProblemProbable CauseRecommended Solution(s)
Co-elution during Chromatography Product and silyl byproducts (especially siloxanes) have similar polarity.1. Optimize Chromatography: Use a shallower gradient or switch to a different solvent system (e.g., Toluene/EtOAc or DCM/MeOH instead of Hexane/EtOAc).2. Change Adsorbent: Consider using a different stationary phase like alumina or C18 reverse-phase silica. 3. "Grease-out" Precipitation: Dissolve the crude mixture in a minimal amount of a polar solvent (e.g., acetonitrile, methanol). The less polar siloxane byproducts may precipitate and can be removed by filtration.[6]
Product is a Solid Co-crystallization or contamination of the solid product with silyl impurities.Recrystallization: This is a highly effective method. Choose a solvent system where your product's solubility is significantly different from the silyl byproducts' at different temperatures. Test various solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures).[6]
Persistent Silanol Impurities The polar silanol (R₃SiOH) is interacting strongly with the desired product or the silica gel.Aqueous Basic Wash: Perform a liquid-liquid extraction and wash the organic layer with a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃). This will deprotonate the silanol to form a water-soluble silanolate (R₃SiO⁻Na⁺), which will partition into the aqueous layer. Caution: Ensure your desired product is stable to basic conditions.
Q4: I used an acidic workup for deprotection. What's the best way to remove the silanols/siloxanes?

Answer: Acid-catalyzed deprotection (e.g., using acetic acid, HCl, or p-TsOH) is another common method, particularly for more labile silyl ethers like TMS or TES.[1][9][10] The workup is generally more straightforward than with TBAF as you don't have to remove quaternary ammonium salts.

Detailed Protocol for Acidic Workup and Purification:

  • Neutralize: After the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[1]

  • Extract: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Wash: Wash the organic layer with water and then brine, dry over anhydrous sodium sulfate, and concentrate.[1][8]

  • Purify: The primary byproducts will be the corresponding silanol and siloxane. These can be removed using the purification strategies outlined in Q3, most commonly flash column chromatography or crystallization.[6]

Context: Silyl Ether Stability

The choice of deprotection method and the difficulty of the subsequent workup are directly related to the stability of the silyl ether. Understanding this stability is key to planning a successful synthesis. Steric bulk around the silicon atom is the primary factor governing stability.[1]

Silyl GroupAbbreviationRelative Stability in AcidRelative Stability to Fluoride
TrimethylsilylTMS1 (Least Stable)1 (Least Stable)
TriethylsilylTES~64~40
tert-ButyldimethylsilylTBDMS / TBS~20,000~200,000
TriisopropylsilylTIPS~700,000~100,000
tert-ButyldiphenylsilylTBDPS~5,000,000~1,000,000

Data compiled from various sources for illustrative comparison.[1][9][11]

Generally, the order of stability under acidic conditions is TMS < TES < TBDMS < TIPS < TBDPS.[1][9] This allows for orthogonal deprotection strategies where a more labile group can be removed in the presence of a more robust one.

References

Validation & Comparative

"validation of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid structure by NMR"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid by NMR Spectroscopy

Introduction

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. The slightest ambiguity in atomic connectivity or stereochemistry can lead to vastly different pharmacological and toxicological profiles. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[1][2]. Its precise substitution pattern is critical for the desired reactivity and final product efficacy.

While several analytical techniques exist for molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous elucidation of organic compound structures in solution.[3] This guide provides a comprehensive, in-depth comparison of expected versus experimental NMR data to validate the structure of this compound. We will delve into the causality behind experimental choices and demonstrate how a suite of 1D and 2D NMR experiments provides a self-validating system for structural confirmation.

The Validation Workflow: A Multi-faceted NMR Approach

The structural validation process is not reliant on a single experiment but on the convergence of evidence from multiple NMR techniques. Each experiment provides a unique piece of the structural puzzle, and together they offer a complete and trustworthy picture.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Final Validation a ¹H NMR (Proton Count & Environment) d COSY (¹H-¹H Connectivity) a->d e HSQC (Direct ¹H-¹³C Connectivity) a->e f HMBC (Long-Range ¹H-¹³C Connectivity) a->f b ¹³C NMR (Carbon Count) b->e b->f c DEPT-135 (Carbon Type: CH₃, CH₂, CH) g Data Integration & Assignment c->g d->g e->g f->g h Structure Confirmation g->h

Caption: NMR Structural Validation Workflow.

Structural Features & Predicted NMR Signatures

Before analyzing the experimental data, we must first predict the expected NMR signatures based on the known effects of the functional groups on the benzoic acid core.

mol lab1 H-3 lab2 H-6 lab3 OMe (C7) lab4 TIPS lab5 NO₂ lab6 COOH

Caption: Structure of this compound with key proton environments highlighted.

Analysis of Substituent Effects:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly deshields (shifts to higher ppm) protons and carbons, particularly at the ortho and para positions. The proton at C-3 (H-3), being ortho to the nitro group, is expected to be significantly downfield.

  • Carboxylic Acid (-COOH): An electron-withdrawing group that deshields the aromatic ring. The acidic proton itself will appear as a very broad singlet at a high chemical shift (>12 ppm), often exchanging with trace water in the solvent.[4][5]

  • Methoxy Group (-OCH₃): An electron-donating group that shields (shifts to lower ppm) the aromatic ring, especially at the ortho and para positions.

  • Triisopropylsilyloxy Group (-OTIPS): The bulky TIPS group is primarily an ortho, para-director and is weakly electron-donating. Its most prominent features are the intense, high-field signals from the isopropyl groups themselves.[6][7] The proton at C-6 (H-6) is ortho to the methoxy group and meta to the nitro group, predicting a more upfield position compared to H-3.

Based on this analysis, we anticipate two distinct singlets in the aromatic region of the ¹H NMR spectrum, as H-3 and H-6 are separated by four bonds and will not exhibit spin-spin coupling.

Experimental Protocol

For robust and reproducible data, the following protocol is recommended.

  • Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its simplicity, but DMSO-d₆ can be advantageous for observing exchangeable protons like the carboxylic acid proton.[8] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Spectrometer Setup: Utilize a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.[9] Ensure the probe is properly tuned and the sample is shimmed to achieve optimal resolution.

  • 1D ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Use a spectral width of -2 to 16 ppm to ensure all signals, including the carboxylic acid proton and TMS, are captured.

    • Employ a relaxation delay of 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

  • 1D ¹³C & DEPT-135 NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum over a range of 0-200 ppm. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[9]

    • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond correlation).[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds). This is the most critical experiment for piecing together the molecular framework by connecting protonated carbons to non-protonated (quaternary) carbons.[10][11]

Data Analysis and Structural Elucidation

The following tables present representative experimental data and a step-by-step assignment to validate the target structure.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Labelδ (ppm)MultiplicityIntegrationAssignment
H-a12.5-13.5br s1H-COOH
H-b7.68s1HAr-H (H-3)
H-c7.21s1HAr-H (H-6)
H-d3.95s3H-OCH
H-e1.28sept3H-Si[CH (CH₃)₂]₃
H-f1.10d18H-Si[CH(CH ₃)₂]₃

Table 2: ¹³C NMR & DEPT-135 Data (100 MHz, CDCl₃)

δ (ppm)DEPT-135Assignment
168.5CqC =O (Carboxylic Acid)
154.2CqC -OTIPS (C-4)
149.8CqC -OMe (C-5)
141.5CqC -NO₂ (C-2)
126.3CqC -COOH (C-1)
118.1CHAr-C H (C-3)
109.4CHAr-C H (C-6)
56.8CH₃-OC H₃
17.9CH₃-Si[CH(C H₃)₂]₃
12.7CH-Si[C H(CH₃)₂]₃
Step-by-Step Assignment:
  • Initial Identification (1D NMR):

    • The broad signal far downfield (H-a, >12 ppm) is characteristic of a carboxylic acid proton.

    • The singlet at 3.95 ppm (H-d) integrating to 3H is unambiguously the methoxy group.

    • The upfield signals at 1.28 ppm (septet, 3H) and 1.10 ppm (doublet, 18H) are the classic pattern for a triisopropylsilyl (TIPS) group.

    • The two remaining signals at 7.68 ppm (H-b) and 7.21 ppm (H-c) are the two aromatic protons. Their singlet multiplicity confirms they are not adjacent. The downfield shift of H-b is consistent with it being ortho to the electron-withdrawing nitro group.[12][13]

  • Direct ¹H-¹³C Correlations (HSQC):

    • The HSQC spectrum (not shown) provides direct one-bond correlations, confirming the following pairs: H-b (7.68 ppm) with the carbon at 118.1 ppm; H-c (7.21 ppm) with 109.4 ppm; H-d (3.95 ppm) with 56.8 ppm; H-e (1.28 ppm) with 12.7 ppm; and H-f (1.10 ppm) with 17.9 ppm. This definitively assigns all protonated carbons.

  • Connecting the Fragments (HMBC): The HMBC experiment provides the definitive proof of the substitution pattern by revealing 2- and 3-bond correlations.

G mol H3 C1 H3->C1 ³J C5 H3->C5 ³J C_COOH H3->C_COOH ³J H6 C2 H6->C2 ³J C4 H6->C4 ²J OMe OMe->C5 ²J C_OMe

Caption: Key HMBC correlations confirming the molecular structure.

  • Crucial Correlation 1 (H-3): The downfield aromatic proton H-b (δ 7.68, assigned as H-3) shows a three-bond correlation to the carbon at 149.8 ppm (C-5, the methoxy-bearing carbon) and the carbon at 126.3 ppm (C-1, the carboxyl-bearing carbon). This firmly places H-3 between the nitro and carboxylic acid groups.

  • Crucial Correlation 2 (H-6): The upfield aromatic proton H-c (δ 7.21, assigned as H-6) shows a two-bond correlation to the carbon at 154.2 ppm (C-4, the OTIPS-bearing carbon) and a three-bond correlation to the carbon at 141.5 ppm (C-2, the nitro-bearing carbon).

  • Crucial Correlation 3 (Methoxy): The methoxy protons H-d (δ 3.95) show a strong two-bond correlation to the carbon at 149.8 ppm (C-5), confirming their attachment point.

This web of correlations, particularly the long-range connections to the five quaternary carbons (C-1, C-2, C-4, C-5, and the carboxyl C=O), allows for the unambiguous assembly of the entire molecular skeleton, validating the proposed structure.

Comparison Guide: Ruling Out a Plausible Isomer

To further underscore the power of this analysis, let's consider a plausible alternative: 4-Methoxy-2-nitro-5-((triisopropylsilyl)oxy)benzoic acid , where the positions of the -OMe and -OTIPS groups are swapped.

FeatureTarget Structure Alternative Isomer Rationale for Difference
¹H NMR Chemical Shifts H-6 (~7.21 ppm) is ortho to -OMeH-6 would be ortho to -OTIPSThe stronger donating effect of -OMe would shield H-6 more than -OTIPS, leading to a slight upfield shift in the target structure.
Key HMBC Correlation 1 Methoxy protons (H-d) correlate to C-5 .Methoxy protons would correlate to C-4 .This is the most definitive differentiator. The observed correlation to the carbon at 149.8 ppm confirms the methoxy group is at position 5.
Key HMBC Correlation 2 Aromatic proton H-6 correlates to the -OTIPS carbon (C-4) and the -NO₂ carbon (C-2).Aromatic proton H-6 would correlate to the -OMe carbon (C-4) and the -NO₂ carbon (C-2).The chemical shift of the carbon H-6 correlates to would be different, confirming the identity of the adjacent substituent.

The experimental HMBC data is only consistent with the target structure, thereby invalidating the alternative isomer and confirming the initial assignment.

Conclusion

The structural validation of this compound is definitively achieved through a systematic, multi-technique NMR approach. The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (HSQC, HMBC) spectroscopy provides a wealth of interlocking data points. The chemical shifts and integration in the ¹H spectrum offer the initial assignment, which is then confirmed by direct one-bond correlations in the HSQC spectrum. Finally, the long-range couplings observed in the HMBC spectrum provide irrefutable evidence for the atomic connectivity, including the specific substitution pattern on the aromatic ring. This rigorous, self-validating workflow leaves no ambiguity and stands as a testament to the power of modern NMR in synthetic and medicinal chemistry.

References

A Strategic Guide to Silyl Ether Stability: A Comparative Analysis of TIPS and TBDMS Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision that can dictate the success of a multi-step organic synthesis. The stability of these groups under a variety of reaction conditions determines the overall efficiency and feasibility of a synthetic route. Among the most common choices for the protection of hydroxyl groups are silyl ethers, with tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) ethers being two of the most frequently employed. This guide provides an objective, in-depth comparison of the stability of TBDMS and TIPS protecting groups, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Decisive Factor: Steric Hindrance and Its Impact on Stability

The fundamental difference in stability between TBDMS and TIPS ethers arises from the steric bulk of the substituents on the silicon atom. The TBDMS group possesses one bulky tert-butyl group and two smaller methyl groups, while the TIPS group features three bulky isopropyl groups. This increased steric congestion around the silicon atom in TIPS ethers provides a more substantial shield for the silicon-oxygen bond from the approach of nucleophiles or protons, rendering it significantly more robust under a range of conditions.[1][2]

This difference in stability is not merely qualitative; it has been quantified through kinetic studies of their hydrolysis.

Comparative Stability Data

The following table summarizes the relative rates of cleavage for TBDMS and TIPS ethers under both acidic and basic conditions, highlighting the superior stability of the TIPS group.

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TBDMS (TBS)20,000~20,000
TIPS 700,000 100,000

Data compiled from multiple sources.[3][4][5] The rates are relative to the Trimethylsilyl (TMS) group, which is set to a value of 1.

As the data clearly indicates, the TIPS group is approximately 35 times more stable to acidic hydrolysis and 5 times more stable to basic hydrolysis than the TBDMS group.[3][4] This substantial difference allows for the selective deprotection of a TBDMS ether in the presence of a TIPS ether, a powerful tactic in the synthesis of complex molecules.[6]

Navigating Deprotection Strategies: A Mechanistic Overview

The cleavage of silyl ethers is typically achieved under acidic conditions or through the use of a fluoride ion source.[7][8] The choice of method is dictated by the substrate's sensitivity and the presence of other protecting groups.

Acid-Catalyzed Cleavage

The mechanism of acid-catalyzed cleavage involves the protonation of the ether oxygen, followed by the nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom. The steric hindrance around the silicon atom is the primary factor governing the rate of this reaction; less hindered silyl ethers are cleaved more rapidly.[3]

Fluoride-Mediated Cleavage

Fluoride ions exhibit a remarkably high affinity for silicon, forming a strong Si-F bond.[7] This strong interaction is the driving force for the cleavage of the Si-O bond. Tetrabutylammonium fluoride (TBAF) is the most common fluoride source used for this purpose.[7][9] While both TBDMS and TIPS ethers are susceptible to fluoride-mediated cleavage, the increased steric bulk of the TIPS group generally necessitates longer reaction times or elevated temperatures for its removal compared to the TBDMS group.[1]

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the protection of a primary alcohol with TBDMS and TIPS groups, and their subsequent deprotection. The choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Protocol 1: Protection of a Primary Alcohol with TBDMSCl

This protocol is designed for the selective protection of a less sterically hindered primary alcohol.[10]

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DMF.

  • Add imidazole to the solution and stir until it is fully dissolved. The imidazole acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst.

  • Add TBDMSCl portion-wise to the stirred solution at room temperature. For substrates with both primary and secondary alcohols where high selectivity is desired, cooling the reaction to 0 °C is recommended to further favor the kinetically controlled reaction with the less hindered alcohol.[10]

  • Stir the reaction mixture at room temperature (or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and then brine to remove DMF and residual imidazole.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure TBDMS-protected alcohol.

Protocol 2: Protection of a Primary Alcohol with TIPSCl

Due to the increased steric bulk of the TIPS group, its introduction can be more challenging than TBDMS.[6]

Materials:

  • Primary alcohol (1.0 eq)

  • Triisopropylsilyl chloride (TIPSCl, 1.5 eq)

  • Imidazole (3.0 eq) or 2,6-lutidine (2.0 eq)

  • Anhydrous dichloromethane (DCM) or DMF

Procedure:

  • Under an inert atmosphere, dissolve the primary alcohol in anhydrous DCM or DMF.

  • Add imidazole or 2,6-lutidine to the solution. 2,6-lutidine is a non-nucleophilic base and is often preferred for more hindered silylations to avoid potential side reactions.

  • Add TIPSCl dropwise to the stirred solution at room temperature. For more sterically demanding substrates, using the more reactive triisopropylsilyl triflate (TIPSOTf) may be necessary.[3]

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction may require a longer time (12-24 hours) compared to TBDMS protection.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of a TBDMS Ether using TBAF

This is a widely used and generally reliable method for the removal of TBDMS ethers.[4]

Materials:

  • TBDMS-protected alcohol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC. The deprotection is typically rapid.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Protocol 4: Deprotection of a TIPS Ether using TBAF

The removal of the more stable TIPS group often requires more forcing conditions.[7]

Materials:

  • TIPS-protected alcohol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5-2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the TIPS-protected alcohol in anhydrous THF.

  • Add the TBAF solution to the mixture.

  • Stir the reaction at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Monitor the progress carefully by TLC.

  • Upon completion, perform an aqueous work-up as described in Protocol 3.

  • Purify the product as necessary.

Strategic Selection of a Silyl Ether Protecting Group

The choice between TBDMS and TIPS is a strategic decision that should be made based on the planned synthetic route. The following diagram illustrates a logical workflow for selecting the appropriate protecting group.

G start Synthetic Plan Analysis downstream_conditions Are downstream reaction conditions harsh? (e.g., strong acid/base, high temp) start->downstream_conditions selective_deprotection Is selective deprotection of another silyl ether required? downstream_conditions->selective_deprotection No use_tips Use TIPS (Higher Stability) downstream_conditions->use_tips Yes selective_deprotection->use_tips Yes, removing a TBDMS group use_tbdms Use TBDMS (Moderate Stability) selective_deprotection->use_tbdms Yes, removing a more labile group (e.g., TMS) selective_deprotection->use_tbdms No consider_other Consider orthogonal protecting group strategy

Caption: A decision-making workflow for selecting between TBDMS and TIPS protecting groups.

Conclusion

References

A Senior Application Scientist's Guide to Alternative Protecting Groups for Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Bifunctionality

Hydroxybenzoic acids are a cornerstone of synthetic chemistry, serving as versatile scaffolds in pharmaceuticals, polymers, and fine chemicals. Their inherent bifunctionality, possessing both a nucleophilic and acidic phenolic hydroxyl group and an electrophilic carboxylic acid, presents a significant synthetic challenge. Unchecked, these groups can interfere with desired transformations, leading to side reactions, low yields, and complex purification procedures. Consequently, the judicious use of protecting groups is not merely a tactical step but a strategic imperative.[1][2]

This guide moves beyond a simple catalog of protecting groups. It provides a comparative analysis of alternative strategies for the orthogonal protection of hydroxybenzoic acids, grounded in experimental evidence and practical insights. We will explore the causality behind choosing one group over another, focusing on stability, selectivity, and the conditions required for their introduction and cleavage.

I. Protecting the Phenolic Hydroxyl Group: Beyond Methyl Ethers

The acidity of the phenolic proton (pKa ≈ 10) makes it reactive towards bases and nucleophiles. While simple methyl ethers are robust, their harsh cleavage conditions (e.g., BBr₃) limit their utility in complex syntheses.[1][3] We will therefore focus on more labile alternatives.

A. Silyl Ethers: The Tunable Shield

Silyl ethers are among the most versatile protecting groups for hydroxyls due to the wide range of available reagents, which allows for fine-tuning of steric bulk and stability.[4][5] Their primary advantage is their unique cleavage mechanism using fluoride ions, which offers excellent orthogonality with many other protecting groups.[5]

  • Common Variants : Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS/TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).

  • Introduction : Typically formed by reacting the hydroxybenzoic acid with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a mild base like imidazole in an aprotic solvent (e.g., DMF).[4]

  • Stability Profile : The stability of silyl ethers to acidic hydrolysis increases with steric bulk: TMS < TES < TBDMS < TIPS < TBDPS.[4] This differential stability can be exploited for selective deprotection. For instance, a TMS ether can be cleaved under mildly acidic conditions that leave a TBDPS group intact.

  • Cleavage : The signature deprotection method is fluoride-mediated cleavage using reagents like tetrabutylammonium fluoride (TBAF) in THF.[1][6] Acidic conditions (e.g., acetic acid or HCl in an alcohol) can also be used, with lability depending on the specific silyl group.[1]

A 2018 study on the Oxone-mediated oxidative esterification of 3-hydroxybenzoic acid derivatives provided direct comparative data. It showed that under their specific acidic reaction conditions, the bulky TIPS group remained intact, while the TBDMS group was cleaved.[7] This highlights the critical importance of matching the protecting group's stability to the planned downstream reaction conditions.

B. Benzyl Ethers (Bn): The Hydrogenolysis-Labile Classic

Benzyl ethers are a classic choice, offering broad stability to both acidic and basic conditions, making them more robust than many silyl ethers or acetals.[8][9]

  • Introduction : Formed via Williamson ether synthesis, by treating the phenol with a base (e.g., NaH, K₂CO₃) followed by a benzyl halide (BnBr or BnCl).[10]

  • Stability Profile : Stable to a wide range of non-reductive conditions, including organometallics, hydrides, and mild acids/bases.[9]

  • Cleavage : The primary method for deprotection is catalytic hydrogenolysis (H₂, Pd/C), which is exceptionally mild and yields the free phenol and toluene as a byproduct.[9][10] This method is orthogonal to most acid- and base-labile groups. Alternative cleavage methods include dissolving metal reduction (Na, NH₃) or strong acids.[8]

  • Variants : The p-methoxybenzyl (PMB) ether is an important alternative. The electron-donating methoxy group renders it susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), providing an orthogonal removal strategy to standard benzyl ethers.[10][11]

C. Acetals (MOM, THP): The Acid-Sensitive Option

Alkoxyalkyl ethers, or acetals, such as methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers, are useful when mild acidic cleavage is desired.

  • Introduction : Formed by reacting the phenol with an activated reagent like MOM-Cl (with a base like DIPEA) or dihydropyran (with an acid catalyst like PPTS).[4][5]

  • Stability Profile : Generally stable to basic, nucleophilic, and reductive conditions but are labile to aqueous acid.[12][13]

  • Cleavage : Deprotection is readily achieved with mild acid catalysis (e.g., HCl in MeOH, or acetic acid in THF/water).[1][14] The study on Oxone-mediated esterification confirmed the lability of the THP group under their acidic conditions.[7]

II. Protecting the Carboxylic Acid: Esters and Their Alternatives

The carboxylic acid moiety is prone to acting as an acid in the presence of bases or as an electrophile towards strong nucleophiles. Protection is most commonly achieved by conversion to an ester.[15][16][17]

A. Benzyl Esters: The Reductive Cleavage Workhorse

Similar to the benzyl ether, the benzyl ester is a robust protecting group that is removed under specific, mild conditions.

  • Introduction : Can be formed through Fischer esterification with benzyl alcohol under acidic catalysis or, more commonly, by reacting the carboxylate salt with benzyl bromide.[17]

  • Stability Profile : Stable to mildly acidic and basic conditions but susceptible to strong nucleophiles and reducing agents.[15]

  • Cleavage : Removed by catalytic hydrogenolysis (H₂, Pd/C), a condition that is orthogonal to silyl ethers, acetals, and t-butyl esters.[9][14]

B. tert-Butyl Esters: The Acid-Labile Choice

tert-Butyl (t-Bu) esters are highly valued for their stability to base and nucleophiles, coupled with their ease of removal under acidic conditions.

  • Introduction : Typically formed by reacting the carboxylic acid with isobutylene in the presence of a strong acid catalyst (e.g., H₂SO₄).

  • Stability Profile : Highly resistant to saponification and other base-catalyzed reactions.[15]

  • Cleavage : Readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4N HCl in dioxane.[1] The cleavage mechanism involves the formation of the stable tert-butyl cation.

C. Allyl Esters: The Palladium-Catalyzed Deprotection

Allyl esters offer a unique, mild deprotection strategy that provides orthogonality to many other groups.

  • Introduction : Formed by reaction with allyl alcohol (Fischer esterification) or allyl bromide.[17]

  • Stability Profile : Similar to other simple esters.

  • Cleavage : Selectively removed under neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of an allyl cation scavenger like dimedone or pyrrolidine.[1]

III. Orthogonal Protection Strategies: A Workflow for Success

The true power of protecting group chemistry lies in orthogonality—the ability to selectively remove one protecting group in a multi-protected molecule without affecting the others.[1][13] This is paramount for the sequential modification of the phenol and carboxylic acid moieties in a hydroxybenzoic acid.

Workflow Example: Selective Modification

Consider a synthetic route where an amide bond must be formed at the carboxylic acid, followed by an etherification at the phenolic hydroxyl. This requires an orthogonal strategy.

Strategy:

  • Phenol Protection: Use a TBDMS ether (stable to amide coupling conditions, labile to fluoride).

  • Carboxyl Protection: Use a Benzyl ester (stable to etherification conditions, labile to hydrogenolysis).

This strategy is flawed because the carboxylic acid needs to be free for amide coupling. A better approach is:

  • Protect the Phenol: Protect the hydroxyl group as a TBDMS ether.

  • Amide Coupling: Activate the free carboxylic acid and perform the amide coupling. The TBDMS group is stable to standard coupling reagents (e.g., EDC, HOBt).

  • Deprotect the Phenol: Remove the TBDMS group with TBAF.

  • Etherify the Phenol: Perform the desired etherification on the now-free phenol.

Below is a diagram illustrating a common orthogonal protection and deprotection sequence.

Orthogonal_Strategy cluster_protection Protection Steps cluster_deprotection Selective Deprotection HBA Hydroxybenzoic Acid (HO-Ar-COOH) PG1_OH Protect Hydroxyl (e.g., TBDMS-Ether) HBA->PG1_OH TBDMSCl, Imidazole PG1_COOH Protect Carboxyl (e.g., Bn-Ester) DP Doubly Protected (TBDMS-O-Ar-COOBn) PG1_COOH->DP PG1_OH->PG1_COOH BnBr, K2CO3 Deprot_COOH Deprotect Carboxyl (Free Acid) DP->Deprot_COOH H2, Pd/C (Hydrogenolysis) Deprot_OH Deprotect Hydroxyl (Free Phenol) DP->Deprot_OH TBAF (Fluoride Cleavage)

Caption: Orthogonal protection/deprotection workflow.

IV. Comparative Data Summary

The following tables summarize the stability and deprotection conditions for common protecting groups discussed.

Table 1: Protecting Groups for the Phenolic Hydroxyl Group

Protecting GroupCommon Reagents (Introduction)Stable ToLabile ToCommon Reagents (Cleavage)
TBDMS Ether TBDMS-Cl, Imidazole, DMFBase, H₂, Mild OxidationAcid, Fluoride IonsTBAF/THF; Acetic Acid/H₂O
TIPS Ether TIPS-Cl, Imidazole, DMFBase, H₂, Mild OxidationAcid (stronger), F⁻TBAF/THF; HF•Pyridine
Benzyl (Bn) Ether BnBr, K₂CO₃, AcetoneAcid, Base, NucleophilesCatalytic HydrogenationH₂, Pd/C, EtOH
PMB Ether PMB-Cl, NaH, DMFAcid, Base, H₂OxidationDDQ, CAN
MOM Ether MOM-Cl, DIPEA, DCMBase, H₂, NucleophilesAqueous Acid2N HCl, MeOH

Table 2: Protecting Groups for the Carboxylic Acid Group

Protecting GroupCommon Reagents (Introduction)Stable ToLabile ToCommon Reagents (Cleavage)
Methyl Ester MeOH, H₂SO₄ (cat.)Mild Acid/BaseStrong Base (Saponification)LiOH, H₂O/THF
Benzyl (Bn) Ester BnBr, Cs₂CO₃, DMFMild Acid/BaseCatalytic HydrogenationH₂, Pd/C, EtOH
tert-Butyl (t-Bu) Ester Isobutylene, H₂SO₄ (cat.)Base, Nucleophiles, H₂Strong AcidTFA/DCM; 4N HCl/Dioxane
Allyl Ester Allyl-Br, BaseMild Acid/BasePd(0) CatalysisPd(PPh₃)₄, Scavenger

V. Selected Experimental Protocols

The following protocols are illustrative examples and should be adapted based on the specific substrate and scale.

Protocol 1: Selective TBDMS Protection of 4-Hydroxybenzoic Acid

This protocol demonstrates the selective protection of the more acidic phenolic hydroxyl group over the carboxylic acid.

Rationale: Imidazole acts as a base to deprotonate the phenol (pKa ~9-10) but is not strong enough to deprotonate the carboxylic acid (pKa ~4-5) to a significant extent. The resulting phenoxide is a much better nucleophile than the carboxylate.

  • Setup: To a solution of 4-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.2 eq).

  • Addition: Stir the mixture at room temperature until all solids dissolve. Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-((tert-butyldimethylsilyl)oxy)benzoic acid.

Protocol 2: Benzyl Ester Formation

This protocol protects the remaining carboxylic acid.

Rationale: Using a base like potassium carbonate will form the carboxylate salt, which can then act as a nucleophile in an Sₙ2 reaction with benzyl bromide.

  • Setup: Dissolve the TBDMS-protected acid from Protocol 1 (1.0 eq) in acetone or DMF. Add finely ground potassium carbonate (K₂CO₃) (1.5 eq).

  • Addition: Add benzyl bromide (BnBr) (1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude benzyl tert-butyldimethylsilyl(4-oxybenzoyl) ether can be purified by column chromatography if necessary.

Protocol 3: Selective Deprotection of the Benzyl Ester via Hydrogenolysis

This protocol demonstrates the selective cleavage of the benzyl ester, liberating the carboxylic acid while the TBDMS ether remains intact.

Rationale: Palladium on carbon is a heterogeneous catalyst that activates molecular hydrogen, which cleaves the weak C-O bond at the benzylic position without affecting the robust Si-O bond.[9]

  • Setup: Dissolve the doubly protected compound from Protocol 2 (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or THF.

  • Catalyst: Add palladium on carbon (10% Pd/C, ~5-10 mol% Pd).

  • Reaction: Securely fit a balloon filled with hydrogen gas to the flask (or use a hydrogenator). Purge the flask with hydrogen and stir the suspension vigorously under a hydrogen atmosphere (1 atm) for 2-8 hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the TBDMS-protected acid.

Protocol_Workflow start 4-Hydroxybenzoic Acid prot1 Protocol 1: Phenol Protection (TBDMS-Cl, Imidazole) start->prot1 inter1 TBDMS-Protected Acid prot1->inter1 prot2 Protocol 2: Carboxyl Protection (BnBr, K2CO3) inter1->prot2 inter2 Doubly Protected Ester prot2->inter2 prot3 Protocol 3: Selective Deprotection (H2, Pd/C) inter2->prot3 end TBDMS-Protected Acid (Ready for further reaction) prot3->end

Caption: Experimental workflow for selective protection and deprotection.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrobenzoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitrobenzoic acids are a cornerstone class of molecules in modern chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, dyes, and advanced materials.[1] The strategic placement of the nitro (-NO₂) and carboxylic acid (-COOH) groups on the aromatic ring dictates the molecule's reactivity and ultimate application.[1] However, the synthesis of a specific isomer is not always trivial and is governed by the fundamental principles of aromatic substitution.

This guide provides a comparative analysis of the three primary synthetic strategies for accessing substituted nitrobenzoic acids. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices. We will explore the scope, limitations, and practical considerations of each route—direct nitration, oxidation of nitrotoluenes, and the Sandmeyer reaction—supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic campaigns.

Safety First: A Mandatory Overview of Nitration and Oxidation Hazards

Before commencing any experimental work, a rigorous understanding and mitigation of the associated hazards are paramount. Both nitration and strong oxidation reactions are highly energetic and present significant safety risks if not managed properly.

Nitration Hazards: The combination of concentrated nitric acid and sulfuric acid ("mixed acid") is a powerful nitrating agent but is also extremely corrosive and reactive.[2][3]

  • Extreme Corrosivity: Mixed acid causes severe chemical burns on contact with skin and eyes.[4][5] All manipulations must be conducted within a chemical fume hood while wearing acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[2][4]

  • Exothermic Reaction: The reaction is highly exothermic. The temperature must be carefully controlled, typically with an ice bath, to prevent thermal runaway, which can lead to violent decomposition or explosion.[6]

  • Violent Reactivity: Nitric acid reacts violently with many organic compounds, including alcohols and acetone, as well as reducing agents.[4][7] Segregation from incompatible materials is critical.

Oxidation Hazards: Strong oxidizing agents like sodium dichromate and potassium permanganate are also hazardous.

  • Toxicity and Environmental Impact: Chromium (VI) compounds, such as sodium dichromate, are known carcinogens and pose a significant environmental hazard.

  • Reactivity: These oxidants can react violently with combustible materials. The reactions are also often exothermic and require careful temperature management.[8]

All protocols described herein must be preceded by a thorough risk assessment. Always ensure that emergency eyewash stations, safety showers, and appropriate spill containment kits are readily accessible.[2][7]

Route 1: Direct Nitration of Substituted Benzoic Acids

This approach represents the most straightforward method for introducing a nitro group onto a pre-existing benzoic acid scaffold via electrophilic aromatic substitution (EAS).

Principle & Mechanism

The reaction mechanism involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid.[3] The aromatic π-system of benzoic acid then attacks the nitronium ion. The carboxylic acid group is a deactivating, meta-directing substituent.[3][9] This is due to its electron-withdrawing nature, which destabilizes the positively charged intermediates (sigma complexes) that would be formed during attack at the ortho and para positions.[9] Consequently, the electrophile preferentially adds to the meta position, leading to the 3-nitrobenzoic acid isomer as the major product.[9][10]

EAS_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ BenzoicAcid Benzoic Acid SigmaComplex Sigma Complex (meta-intermediate) BenzoicAcid->SigmaComplex + NO₂⁺ MetaProduct 3-Nitrobenzoic Acid SigmaComplex->MetaProduct - H⁺

Caption: Mechanism of benzoic acid nitration.

Scope and Limitations

This method is the preferred route for the synthesis of meta-nitrobenzoic acids.[10] Direct nitration of benzoic acid itself efficiently produces 3-nitrobenzoic acid.[10] However, the deactivating nature of the carboxyl group means that forcing conditions (elevated temperatures) may be required, which can increase the risk of side reactions.[11] Furthermore, this method is ill-suited for preparing ortho or para isomers, which are formed in very small amounts.[10][12] If other substituents are present on the ring, a mixture of regioisomers can be formed, complicating purification.[13][14] An alternative strategy involves nitrating methyl benzoate, which is also meta-directing, followed by saponification to the desired acid.[10][12][15] This can sometimes offer better yields and easier handling.[12]

Experimental Protocol: Synthesis of 3-Nitrobenzoic Acid from Benzoic Acid

This protocol is adapted from established procedures and must be performed with strict adherence to the safety precautions outlined above.[10]

  • Preparation: In a 250 mL flask, dissolve 10 g of benzoic acid in 25 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred benzoic acid solution. Critically maintain the reaction temperature below 15 °C throughout the addition.[10]

  • Stirring: Once the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with several portions of cold water to remove residual acids.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to yield purified 3-nitrobenzoic acid.

Workflow1 A Dissolve Benzoic Acid in conc. H₂SO₄ B Cool to 0-5 °C A->B D Add Nitrating Mix (T < 15 °C) B->D C Prepare Nitrating Mix (HNO₃ + H₂SO₄) C->D E Stir at RT D->E F Quench on Ice E->F G Vacuum Filtration F->G H Wash with H₂O G->H I Recrystallize H->I J Pure 3-Nitrobenzoic Acid I->J

Caption: Workflow for direct nitration.

Route 2: Oxidation of Substituted Nitrotoluenes

This synthetic strategy is the workhorse for producing ortho- and para-nitrobenzoic acids, which are not readily accessible via direct nitration.[10] The approach relies on the oxidation of the methyl group of a commercially available nitrotoluene precursor.

Principle & Mechanism

The methyl group attached to the aromatic ring is activated towards oxidation. The reaction proceeds by converting the -CH₃ group into a -COOH group. A variety of strong oxidizing agents can accomplish this transformation, including potassium permanganate (KMnO₄), sodium dichromate (Na₂Cr₂O₇), and nitric acid.[16][17] The choice of oxidant is a critical decision, influencing yield, reaction conditions, cost, and environmental impact.[16] More modern methods leverage catalysis and air as the terminal oxidant, offering a "greener" alternative.[16][18]

Comparative Analysis of Oxidizing Agents

The selection of an oxidizing agent is a trade-off. While traditional reagents like dichromate offer high yields, they come with significant environmental and safety concerns. Catalytic systems are more benign but may require specialized equipment or longer reaction times.

Oxidizing Agent/SystemKey Reaction ConditionsTypical Yield (%)AdvantagesDisadvantagesReference(s)
Sodium Dichromate / H₂SO₄ Aqueous, gentle boiling82 - 86High yield, reliable, fast reactionHighly toxic (Cr⁶⁺), hazardous waste[16][19]
Potassium Permanganate Aqueous, reflux, often basic50 - 80Less toxic than Cr⁶⁺, effectiveForms MnO₂ sludge, workup can be tedious[8][20]
Nitric Acid (HNO₃) ~15% aqueous, high T & P (~175°C)~88High yield, inexpensive reagentRequires high pressure/temp reactor[16][21][22]
Catalytic Air / O₂ Co/Mn/NAPI catalysts, 130°C, 10 atm~81"Green" (uses air), catalyticRequires pressure, higher temp[16][18]
Experimental Protocol: Synthesis of 4-Nitrobenzoic Acid via Dichromate Oxidation

This protocol is a classic procedure from Organic Syntheses. It involves a carcinogenic reagent (dichromate) and must be performed with extreme caution and appropriate engineering controls.[19]

  • Setup: In a 1 L round-bottomed flask fitted with a mechanical stirrer, place 68 g of sodium dichromate, 150 mL of water, and 23 g of 4-nitrotoluene.

  • Acid Addition: While stirring, slowly add 170 g of concentrated sulfuric acid. The heat of dilution will melt the nitrotoluene and initiate the oxidation. The addition rate should be controlled to prevent the reaction from becoming too violent. This step must be performed in a fume hood.

  • Reflux: After the initial exothermic reaction subsides, heat the mixture to a gentle boil for 30-60 minutes.[19]

  • Cooling & Dilution: Allow the mixture to cool, then dilute it by adding it to 200 mL of cold water.

  • Isolation: Filter the crude product through a cloth filter and wash it with approximately 100 mL of water.

  • Purification (Step 1): To remove chromium salts, suspend the crude product in 100 mL of 5% sulfuric acid, warm the mixture, and stir. Cool and filter again.

  • Purification (Step 2): Dissolve the product in a 5% sodium hydroxide solution. This converts the acid to its soluble sodium salt, leaving behind insoluble impurities like unreacted nitrotoluene and chromium hydroxide. Filter this solution.

  • Precipitation: Acidify the clear, light-yellow filtrate with dilute sulfuric acid, with stirring, to precipitate the purified 4-nitrobenzoic acid.

  • Final Isolation: Collect the pure product by suction filtration, wash thoroughly with cold water, and dry. The expected yield is 23–24 g (82–86%).[19]

Workflow2 A Combine 4-Nitrotoluene, Na₂Cr₂O₇, and H₂O B Add conc. H₂SO₄ slowly A->B C Reflux Mixture B->C D Cool & Dilute C->D E Filter Crude Product D->E F Wash with dil. H₂SO₄ E->F G Dissolve in NaOH (aq) F->G H Filter Impurities G->H I Precipitate with Acid H->I J Filter & Dry I->J K Pure 4-Nitrobenzoic Acid J->K

Caption: Workflow for nitrotoluene oxidation.

Route 3: The Sandmeyer Approach for Regiochemical Control

When direct nitration or oxidation of a readily available precursor fails to provide the desired isomer, the Sandmeyer reaction offers a powerful, albeit multi-step, alternative.[23] This route provides unparalleled regiochemical control by building the desired functionality from an amino group.

Principle & Mechanism

The Sandmeyer reaction is a substitution reaction that transforms an aryl diazonium salt into an aryl halide or cyanide.[23][24] For the synthesis of a nitrobenzoic acid, the key transformation is the conversion of an amino group to a nitrile (-CN) using a copper(I) cyanide catalyst.[25] The nitrile is then hydrolyzed to a carboxylic acid. The overall synthetic sequence is:

  • Reduction: An appropriate nitroaniline is chosen as the starting material.

  • Diazotization: The amino group (-NH₂) is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[26]

  • Cyanation (Sandmeyer Reaction): The diazonium salt is treated with copper(I) cyanide (CuCN) to replace the -N₂⁺ group with a -CN group, with the loss of nitrogen gas.[25] The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst.[23]

  • Hydrolysis: The resulting nitrobenzonitrile is hydrolyzed to the corresponding nitrobenzoic acid under acidic or basic conditions.[27]

Workflow3 A Start: Substituted Nitroaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Aryl Diazonium Salt B->C D Sandmeyer Reaction (CuCN) C->D E Substituted Nitrobenzonitrile D->E F Hydrolysis (H₃O⁺ or OH⁻, heat) E->F G Target Nitrobenzoic Acid F->G

Caption: Sandmeyer reaction pathway.

Scope and Advantages

The primary advantage of this route is its versatility. It allows for the synthesis of isomers that are difficult or impossible to obtain through the other methods. For example, to synthesize 2-methyl-3-nitrobenzoic acid, one could start from 2-methyl-3-nitroaniline. Direct nitration of 2-methylbenzoic acid would give a mixture of other isomers. The Sandmeyer reaction sequence fixes the position of the substituents from the start. The main drawback is that it is a multi-step synthesis, which can lead to lower overall yields compared to a single-step transformation. Additionally, diazonium salts can be explosive if isolated in a dry state, and cyanide salts are extremely toxic.[26]

Conceptual Protocol: Sandmeyer Synthesis Workflow

This is a conceptual workflow, as the specific conditions depend on the substrate. Each step requires careful optimization and adherence to strict safety protocols, especially when handling diazonium salts and cyanides.[26]

  • Diazotization: Dissolve the starting nitroaniline in an excess of cold aqueous strong acid (e.g., HCl, H₂SO₄). Cool the solution to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C to form the diazonium salt solution.[26] Use this solution immediately.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide. Slowly add the cold diazonium salt solution to the CuCN mixture. A reaction, often evidenced by the evolution of N₂ gas, will occur. The reaction may require gentle warming to go to completion.

  • Isolation of Nitrile: After the reaction is complete, the intermediate nitrobenzonitrile is typically isolated by extraction into an organic solvent, followed by washing, drying, and removal of the solvent. Purification is often achieved by chromatography or recrystallization.

  • Hydrolysis: Reflux the purified nitrobenzonitrile with an aqueous acid (e.g., 50% H₂SO₄) or base (e.g., 20% NaOH) for several hours until the reaction is complete (ammonia evolution ceases in basic hydrolysis).[27]

  • Final Product Isolation: If basic hydrolysis was used, cool the reaction and acidify to precipitate the final nitrobenzoic acid product. If acidic hydrolysis was used, the product may precipitate upon cooling. Collect the solid by filtration, wash, and recrystallize.[27]

Summary and Strategic Selection

The optimal synthetic route to a substituted nitrobenzoic acid is dictated primarily by the desired substitution pattern.

Synthetic RoutePrimary Target Isomer(s)Key StepsTypical YieldRegioselectivityMajor AdvantageMajor Disadvantage
Direct Nitration meta1Good-ExcellentGoverned by directing groupsDirect, one-step processPoor control for o/p isomers; mixtures possible
Nitrotoluene Oxidation ortho, para1Good-ExcellentPre-determined by starting materialHigh yields for o/p isomersDependent on precursor availability; oxidant hazards
Sandmeyer Reaction Any isomer (complex patterns)3-4Moderate (overall)ExcellentUnparalleled regiochemical controlMulti-step, lower overall yield, hazardous reagents

References

A Comparative Guide to the Confirmatory Analysis of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Confirmation in Pharmaceutical Development

In the landscape of pharmaceutical development, the unambiguous structural confirmation of intermediates is a cornerstone of regulatory compliance and drug safety. 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, comprising a substituted nitroaromatic ring, a carboxylic acid, a methoxy group, and a bulky triisopropylsilyl (TIPS) ether, necessitates a robust analytical strategy for its definitive identification and purity assessment. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other instrumental techniques for the structural confirmation of this pivotal intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

While multiple analytical techniques can provide structural information, LC-MS has emerged as a particularly powerful tool due to its high sensitivity, specificity, and ability to provide molecular weight and fragmentation data in a single analysis.[1][2] This guide will delve into a detailed LC-MS methodology for the analysis of this compound, and critically compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.

I. The Premier Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an ideal technique for both qualitative and quantitative analysis of complex mixtures.[2] For a molecule like this compound, LC-MS not only confirms the molecular weight but also provides structural insights through controlled fragmentation.

A. The Rationale Behind the LC-MS Method Development

The selection of an appropriate LC-MS method is dictated by the physicochemical properties of the analyte. The target molecule is a moderately polar, non-volatile, and thermally labile compound, making LC-MS a superior choice over techniques like Gas Chromatography-Mass Spectrometry (GC-MS). The presence of the carboxylic acid and the nitro group suggests that the compound will ionize well using electrospray ionization (ESI), particularly in negative ion mode due to the acidic proton. The bulky triisopropylsilyl (TIPS) group, while increasing the lipophilicity, is generally stable under typical reversed-phase LC conditions.

B. Detailed Experimental Protocol for LC-MS Analysis

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of 1 µg/mL for analysis.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for good retention and peak shape of this moderately nonpolar molecule.

  • Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in protonation for positive ion mode and can improve peak shape.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is employed to ensure good separation from any potential impurities and to elute the analyte with a reasonable retention time.

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: Hold at 50% B (equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative ion mode is preferred for the detection of the deprotonated molecule [M-H]⁻. Positive ion mode can also be used to observe the protonated molecule [M+H]⁺.

  • Scan Mode: Full scan mode (m/z 100-600) to determine the molecular weight and tandem MS (MS/MS) for structural fragmentation.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a rich fragmentation spectrum.

C. Expected Results and Interpretation
  • Molecular Ion: In negative ion mode, the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of 382.1. The molecular formula of the compound is C17H27NO6Si, and the exact mass is 383.1557. High-resolution mass spectrometry would provide a measured mass very close to this theoretical value, confirming the elemental composition.

  • Fragmentation Pattern (MS/MS): The fragmentation of the [M-H]⁻ ion is expected to follow characteristic pathways for nitroaromatic compounds and silyl ethers.

    • Loss of NO₂ (46 Da): A prominent fragment corresponding to the loss of the nitro group.

    • Loss of CO₂ (44 Da): Decarboxylation of the benzoic acid moiety.

    • Loss of a methyl group (15 Da) from the TIPS group.

    • Loss of an isopropyl group (43 Da) from the TIPS group.

    • Cleavage of the Si-O bond.

The combination of the accurate mass of the molecular ion and the characteristic fragmentation pattern provides a very high degree of confidence in the structural confirmation of this compound.

Diagram of the LC-MS Analytical Workflow

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column IonSource Electrospray Ionization (ESI) Column->IonSource Eluent MobilePhase Mobile Phase (Water/Acetonitrile + Formic Acid) Pump HPLC Pump MobilePhase->Pump Pump->Column MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: A schematic of the LC-MS workflow for the analysis of this compound.

II. Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other established analytical techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules by providing detailed information about the carbon-hydrogen framework.[3]

  • ¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals would include those for the aromatic protons, the methoxy protons, the protons of the triisopropylsilyl group, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the TIPS group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for definitively assigning all proton and carbon signals and confirming the connectivity of the different functional groups.

Strengths of NMR:

  • Provides unambiguous structural information, including stereochemistry.

  • Non-destructive technique.

Weaknesses of NMR:

  • Significantly lower sensitivity compared to MS, requiring a larger amount of pure sample (typically >1 mg).

  • Longer analysis times, especially for 2D experiments.

  • Does not provide molecular weight information directly.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule based on the absorption of infrared radiation.[4][5]

Expected Characteristic IR Peaks:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.[4]

  • C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands, typically around 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).[6]

  • C-O stretch (ether and silyl ether): In the 1000-1300 cm⁻¹ region.

  • Si-O-C stretch: Strong absorptions in the 1000-1100 cm⁻¹ range.

  • Aromatic C-H and C=C stretches: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[7]

Strengths of FT-IR:

  • Fast and requires minimal sample preparation.

  • Excellent for identifying the presence or absence of key functional groups.

Weaknesses of FT-IR:

  • Provides limited information about the overall molecular structure and connectivity.

  • Not suitable for complex mixture analysis without prior separation.

  • Generally lower sensitivity than LC-MS.

III. Head-to-Head Comparison: LC-MS vs. NMR vs. FT-IR

To facilitate an objective comparison, the following table summarizes the key performance attributes of each technique for the confirmation of this compound.

FeatureLC-MSNMR SpectroscopyFT-IR Spectroscopy
Primary Information Molecular Weight & FragmentationMolecular Connectivity & StereochemistryFunctional Groups
Sensitivity Very High (pg to ng)Low (mg)Moderate (µg)
Specificity Very HighVery HighModerate
Sample Requirement Low (µg/mL)High (>1 mg pure sample)Low (mg)
Analysis Time Moderate (15-30 min)Long (hours for 2D)Fast (<5 min)
Suitability for Mixtures ExcellentPoor (requires pure sample)Poor
Quantitative Capability ExcellentGood (with internal standard)Limited
Cost of Instrumentation HighVery HighLow to Moderate

IV. Conclusion: An Integrated Approach for Unambiguous Confirmation

For the definitive confirmation of this compound, LC-MS stands out as the most versatile and efficient technique, providing a high level of confidence through accurate mass determination and characteristic fragmentation patterns in a single, sensitive analysis.[2]

However, for complete structural elucidation, especially for a novel compound or for regulatory submissions requiring absolute proof of structure, a multi-technique approach is indispensable.[8][9] The synergistic use of LC-MS, NMR, and FT-IR provides a comprehensive analytical dossier that leaves no room for ambiguity. FT-IR offers a quick initial check for the expected functional groups. LC-MS then confirms the molecular weight and provides key fragmentation information. Finally, NMR spectroscopy delivers the definitive and detailed map of the molecular architecture.

In a high-throughput drug development environment, LC-MS serves as the primary workhorse for routine confirmation and purity checks, while NMR and FT-IR are invaluable for initial characterization and in-depth structural problem-solving. This integrated approach ensures the scientific integrity and trustworthiness of the data, which is paramount in the pharmaceutical industry.

V. References

  • Samsonowicz, M., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Chinese Chemical Society, 54(5), 1137-1152. Available at: --INVALID-LINK--

  • Gathungu, R. M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. TrAC Trends in Analytical Chemistry, 105, 19-28. Available at: --INVALID-LINK--

  • Chegg.com. (2020). Solved What IR peaks are present in 3-nitrobenzoic acid? O. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Available at: --INVALID-LINK--

  • Patsnap Eureka. (2025). FTIR vs LC-MS: Detecting Pharmaceutical Impurities. Available at: --INVALID-LINK--

  • Slideshare. (2015). LC-MS, NMR, FTIR.pptx. Available at: --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,... Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). LC/MS, LC/NMR, FTIR: An integrated approach to impurity identification in pharmaceutical development and formulation. Available at: --INVALID-LINK--

  • Slideshare. (2014). LC-MS LC-FTIR. Available at: --INVALID-LINK--

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available at: --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: --INVALID-LINK--

  • ResearchGate. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Available at: --INVALID-LINK--

  • Scilit. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Available at: --INVALID-LINK--

  • PubMed. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Available at: --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... Available at: --INVALID-LINK--

  • ResearchGate. (2024). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. Available at: --INVALID-LINK--

  • ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). LC-MS Grade Solvents and Reagents. Available at: --INVALID-LINK--

  • MDPI. (2024). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column: (a) self-optimization... Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. Available at: --INVALID-LINK--

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: --INVALID-LINK--

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. Intermediates such as 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid are critical building blocks, where the correct arrangement of functional groups—a carboxylic acid, a nitro group, a methoxy group, and a bulky triisopropylsilyl (TIPS) ether—is essential for subsequent reaction pathways. Spectroscopic analysis provides the definitive fingerprint for such molecules, enabling researchers to confirm identity, purity, and structural integrity.

This guide offers an in-depth spectral comparison of this compound with a selection of structurally related compounds. The purpose is to deconstruct the spectral contributions of each functional group by examining simpler analogues. This comparative approach not only facilitates the definitive identification of the target molecule but also provides a logical framework for interpreting the spectra of other complex substituted nitroaromatic compounds. We will explore how the introduction of electron-withdrawing nitro groups, electron-donating methoxy and silyloxy groups, and the bulky TIPS protecting group systematically alters the spectral landscape across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) platforms.

Molecular Structures for Comparison

To understand the spectral characteristics of our target compound, we will compare it against key precursors and analogues. This allows for a systematic analysis of how each functional group influences the overall spectrum.

Caption: Structures of the target compound and its comparative analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals, a definitive structural assignment can be made.

Experimental Protocol: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6, CDCl3). prep2 Add internal standard (e.g., TMS) if required. prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq_h1 ¹H NMR: Spectral Width: -2 to 12 ppm Scans: 16 Relaxation Delay: 1 s prep3->acq_h1 acq_c13 ¹³C NMR: Spectral Width: 0 to 220 ppm Scans: 1024 Relaxation Delay: 2 s Proton Decoupled prep3->acq_c13 proc1 Apply Fourier Transform to FID. acq_h1->proc1 acq_c13->proc1 proc2 Perform phase and baseline corrections. proc1->proc2 proc3 Reference chemical shifts to solvent or TMS peak. proc2->proc3

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

¹H NMR Data Comparison

The ¹H NMR spectrum provides detailed information about the chemical environment of protons. The introduction of substituents dramatically influences the chemical shifts of the aromatic protons.

CompoundAromatic Protons (δ, ppm)Substituent Protons (δ, ppm)
1. This compound ~7.7 (s, 1H, H-3), ~7.4 (s, 1H, H-6) (Predicted)~13.0 (br s, 1H, COOH) , ~3.9 (s, 3H, -OCH₃) , ~1.3 (septet, 3H, Si-CH) , ~1.1 (d, 18H, Si-CH(CH₃)₂) (Predicted)[1]
2. 4-Hydroxy-5-methoxy-2-nitrobenzoic acid ~7.6 (s, 1H), ~7.3 (s, 1H) (Predicted)~13.0 (br s, 1H, COOH), ~10.0 (br s, 1H, Ar-OH), ~3.9 (s, 3H, -OCH₃) (Predicted)
3. Benzoic Acid 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H)[2]11.67 (s, 1H, COOH)[2]
4. 2-Nitrobenzoic Acid 8.00-8.03 (m, 1H, H-6), 7.88-7.90 (m, 1H, H-4), 7.81-7.82 (m, 1H, H-5), 7.79 (d, 1H, H-3)[3]~13.5 (br s, 1H, COOH)
5. 3,4,5-Trimethoxybenzoic Acid 7.25 (s, 2H)[2]12.95 (s, 1H, COOH), 3.84 (s, 6H, C3/C5 -OCH₃), 3.74 (s, 3H, C4 -OCH₃)[2]

Analysis and Causality:

  • Benzoic Acid (3) serves as our baseline, showing a complex splitting pattern for the aromatic protons. The protons ortho to the carboxylic acid (H-2/H-6) are the most deshielded.

  • 2-Nitrobenzoic Acid (4) demonstrates the powerful electron-withdrawing effect of the nitro group.[3] All aromatic protons are shifted downfield compared to benzoic acid. The ortho-positioning of the -NO₂ group relative to the -COOH group disrupts symmetry, resulting in four distinct aromatic signals.[3]

  • 3,4,5-Trimethoxybenzoic Acid (5) shows the opposite effect. The three electron-donating methoxy groups shield the aromatic protons, causing a significant upfield shift to a single peak at 7.25 ppm due to molecular symmetry.[2] The two methoxy groups at C3 and C5 are equivalent, giving a signal for 6 protons, while the C4 methoxy is unique.[2]

  • 4-Hydroxy-5-methoxy-2-nitrobenzoic acid (2) (Predicted): The aromatic region is predicted to show two singlets. The combined electron-donating effects of the -OH and -OCH₃ groups would counteract the deshielding from the -NO₂ group, leading to chemical shifts that are upfield relative to 2-nitrobenzoic acid. A broad singlet for the phenolic proton (-OH) would be expected around 10 ppm.

  • Target Compound (1) (Predicted): The most significant change from its precursor (2) is the replacement of the phenolic proton with a large TIPS group. This introduces characteristic signals for the silyl group: a septet for the three methine (CH) protons around 1.3 ppm and a doublet for the 18 equivalent methyl (CH₃) protons around 1.1 ppm.[1] The presence of the bulky, electron-donating silyloxy group (-OSi) will slightly shield the aromatic protons compared to the precursor's hydroxyl group. The two remaining aromatic protons (H-3 and H-6) would appear as sharp singlets, as they have no adjacent protons to couple with.

¹³C NMR Data Comparison

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.

CompoundAromatic Carbons (δ, ppm)Substituent Carbons (δ, ppm)
1. This compound ~165 (C=O) , ~150 (C-O-Si), ~148 (C-NO₂), ~145 (C-OCH₃), ~125 (C-COOH), ~110 (C-H), ~108 (C-H) (Predicted)[4][5]~56 (-OCH₃) , ~18 (Si-CH(CH₃)₂) , ~13 (Si-CH) (Predicted)[1]
2. 4-Hydroxy-5-methoxy-2-nitrobenzoic acid ~166 (C=O), ~149 (C-OH), ~148 (C-NO₂), ~146 (C-OCH₃), ~124 (C-COOH), ~112 (C-H), ~109 (C-H) (Predicted)~56 (-OCH₃) (Predicted)
3. Benzoic Acid 172.6 (C=O), 133.9 (C-H), 130.3 (C-H), 129.4 (C-COOH), 128.6 (C-H)[2][6]-
4. 2-Nitrobenzoic Acid 165.7 (C=O), 147.9 (C-NO₂), 133.5 (C-H), 131.8 (C-H), 130.3 (C-COOH), 129.1 (C-H), 124.2 (C-H)[3]-
5. 3,4,5-Trimethoxybenzoic Acid 167.4 (C=O), 153.1 (C3/C5), 141.8 (C4), 126.4 (C1), 107.0 (C2/C6)[2][7]60.6 (C4 -OCH₃), 56.4 (C3/C5 -OCH₃)[2][7]

Analysis and Causality:

  • The carboxylic acid carbonyl carbon (C=O) consistently appears in the downfield region of ~165-173 ppm.

  • In 2-Nitrobenzoic Acid (4) , the carbon bearing the nitro group (C-NO₂) is significantly deshielded to ~148 ppm due to the strong electron-withdrawing nature of the nitro group.[3]

  • In 3,4,5-Trimethoxybenzoic Acid (5) , the carbons attached to the electron-donating methoxy groups (C3, C4, C5) are shifted downfield due to the oxygen's electronegativity but shield the adjacent carbons (C2, C6), which appear far upfield at ~107 ppm.[7]

  • For the Target Compound (1) , the ¹³C spectrum is predicted to show distinct signals for the TIPS group. The methine carbons (Si-CH) are expected around 13 ppm and the methyl carbons (Si-CH(CH₃)₂) around 18 ppm.[1] The carbon attached to the silyloxy group (C-OSi) would be significantly downfield (~150 ppm), similar to the carbon attached to the hydroxyl in its precursor. The presence of six unique aromatic carbon signals would confirm the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: FTIR Spectroscopy

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr. prep2 Press mixture into a thin, transparent pellet using a hydraulic press. prep1->prep2 acq1 Place pellet in FTIR spectrometer. prep2->acq1 acq2 Record spectrum from 4000-400 cm⁻¹. acq1->acq2 acq3 Co-add 32 scans to improve signal-to-noise ratio. acq2->acq3

Caption: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

Key IR Absorption Frequencies (cm⁻¹)
CompoundO-H Stretch (Carboxylic & Phenolic)C=O Stretch (Carboxylic)NO₂ Stretch (Asymm/Symm)C-O / Si-O Stretch
1. This compound ~3300-2500 (broad)~1700~1530 / ~1350~1250 (C-O), ~950-810 (Si-O-Ar) (Predicted)[8]
2. 4-Hydroxy-5-methoxy-2-nitrobenzoic acid ~3500 (sharp, phenol), ~3300-2500 (broad, acid)~1695~1530 / ~1350~1250 (C-O) (Predicted)
3. Benzoic Acid 3300-2500 (broad)1700-1680-1320-1210
4. 2-Nitrobenzoic Acid 3300-2500 (broad)~17001534 / 1352[3]~1300
5. 3,4,5-Trimethoxybenzoic Acid 3300-2500 (broad)~1684[9]-~1230[9]

Analysis and Causality:

  • Carboxylic Acid Group: All compounds exhibit the characteristic features of a carboxylic acid: a very broad O-H stretching band from ~3300-2500 cm⁻¹ due to hydrogen bonding, and a strong C=O stretching absorption around 1700 cm⁻¹.

  • Nitro Group: The presence of the nitro group in compounds 1, 2, and 4 is confirmed by two strong absorptions: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[3] These are absent in benzoic acid and trimethoxybenzoic acid.

  • Phenolic Group: The precursor (2) is expected to show an additional, sharper O-H stretch around 3500 cm⁻¹ for the phenolic hydroxyl group, which would be absent in the target compound (1) .

  • Silyl Ether Group: The definitive feature for the Target Compound (1) is the presence of a strong Si-O-Ar (aryl) stretching vibration. These bands typically appear in the 950-810 cm⁻¹ region and are a clear indicator of successful silylation.[8] This absorption would be absent in all other compounds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electron Ionization (EI) is a common technique that induces fragmentation.

Expected Fragmentation Pathways

The analysis of silylated compounds by MS reveals characteristic fragmentation patterns that are highly informative.

G M [M]⁺˙ Target Compound (1) m/z = 369 M_minus_43 [M-43]⁺ Loss of -CH(CH₃)₂ (Isopropyl radical) M->M_minus_43 α-cleavage at Si M_minus_45 [M-45]⁺ Loss of -COOH M->M_minus_45 Decarboxylation M_minus_NO2 [M-46]⁺ Loss of -NO₂ M->M_minus_NO2 Nitro group loss M_minus_15 [M-15]⁺ Loss of -CH₃ M_minus_43->M_minus_15 Further fragmentation

Caption: Predicted major fragmentation pathways for the target compound in EI-MS.

Mass Spectrometry Data Comparison
CompoundMolecular Ion [M]⁺˙ (m/z)Key Fragments (m/z) and Interpretation
1. This compound 369326 [M-43]⁺: Loss of an isopropyl group is a highly characteristic fragmentation for TIPS ethers.[2] 324 [M-45]⁺: Loss of the carboxyl radical (-COOH).[10] 323 [M-46]⁺: Loss of the nitro group (-NO₂).[11]
2. 4-Hydroxy-5-methoxy-2-nitrobenzoic acid 213196 [M-17]⁺: Loss of hydroxyl radical (-OH). 168 [M-45]⁺: Loss of carboxyl radical (-COOH).
3. Benzoic Acid 122105 [M-17]⁺: Loss of -OH. This is often the base peak.[12] 77 [C₆H₅]⁺: Phenyl cation.[12]
4. 2-Nitrobenzoic Acid 167121 [M-46]⁺: Loss of -NO₂.[13] 149 [M-18]⁺: Loss of H₂O.
5. 3,4,5-Trimethoxybenzoic Acid 212197 [M-15]⁺: Loss of a methyl radical (-CH₃) from a methoxy group. 182 [M-30]⁺: Loss of formaldehyde (CH₂O).

Analysis and Causality:

  • The molecular ion peak provides the molecular weight, confirming the elemental composition.

  • The fragmentation of silyl ethers is well-documented.[14] For the Target Compound (1) , the most diagnostic fragmentation is the loss of an isopropyl radical (43 Da) via alpha-cleavage, resulting in a prominent [M-43]⁺ peak at m/z 326.[2] This peak's presence is a strong confirmation of the TIPS group.

  • Loss of the nitro group ([M-46]⁺) is a common fragmentation pathway for nitroaromatic compounds.[11]

  • Loss of the carboxylic acid group as a radical ([M-45]⁺) is also a characteristic fragmentation for benzoic acids.[10]

  • By comparing the fragmentation of the target compound to its analogues, the origin of each major fragment can be confidently assigned. For instance, the m/z 105 and 77 fragments seen in Benzoic Acid will be absent or of very low intensity in the highly substituted analogues, as their fragmentation is directed by the other functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly sensitive to the extent of conjugation in aromatic systems.

UV-Vis Absorption Data
Compoundλmax (nm)Interpretation
1. This compound ~240-250 and ~290 (shoulder) (Predicted)Extended conjugation with multiple auxochromes shifts absorption to longer wavelengths.[15]
2. 4-Hydroxy-5-methoxy-2-nitrobenzoic acid ~240-250 and ~290 (shoulder) (Predicted)Similar electronic structure to the target compound.
3. Benzoic Acid ~230, ~273π → π* transitions of the benzene ring and carbonyl group.
4. 2-Nitrobenzoic Acid ~258[3]The nitro group acts as a chromophore, causing a red shift (bathochromic shift) compared to benzoic acid.[3]
5. 3,4,5-Trimethoxybenzoic Acid ~265Methoxy groups act as auxochromes, modifying the absorption of the benzene ring.

Analysis and Causality:

  • The absorption maxima (λmax) are sensitive to substituents on the benzene ring. Both electron-withdrawing groups (like -NO₂) and electron-donating groups (like -OH, -OCH₃, -OSiR₃) that can extend conjugation through lone pairs tend to shift the λmax to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.[6]

  • 2-Nitrobenzoic acid shows a significant red shift compared to benzoic acid, as the nitro group extends the conjugated system.[3]

  • The Target Compound (1) and its precursor (2) are predicted to have the longest wavelength absorptions among the group. This is due to the combined effect of the nitro group chromophore and the three auxochromic groups (-OCH₃, -OH/-OSiR₃, -COOH) all interacting with the aromatic π-system. The overall electronic structure is complex, likely resulting in multiple overlapping bands.[15]

Conclusion

The structural elucidation of This compound is definitively achieved through a multi-technique spectroscopic approach, with confidence greatly enhanced by comparison with its precursors and structural analogues.

  • ¹H and ¹³C NMR confirm the complete carbon-hydrogen framework. The key diagnostic signals are the two aromatic singlets, the methoxy singlet, and the highly characteristic upfield signals of the triisopropylsilyl group (a septet and an 18-proton doublet).

  • IR Spectroscopy provides unequivocal evidence of the key functional groups. The disappearance of the phenolic O-H band from the precursor and the appearance of a strong Si-O-Ar band are the most critical transformations to monitor. The persistent C=O, carboxylic O-H, and dual NO₂ stretches confirm the integrity of the core structure.

  • Mass Spectrometry verifies the molecular weight (m/z 369) and, crucially, confirms the presence of the TIPS group through the characteristic loss of an isopropyl radical ([M-43]⁺).

  • UV-Vis Spectroscopy shows an absorption profile consistent with a highly substituted, conjugated nitroaromatic system.

By systematically analyzing the spectral shifts and patterns induced by each functional group, this guide provides a robust and logical framework for the characterization of this important synthetic intermediate and serves as a valuable reference for researchers working with related complex molecules.

References

A Senior Application Scientist's Guide to the Biological Activity of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Drug Development Professionals

Nitroaromatic compounds, characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are a cornerstone in medicinal chemistry.[1][2][3] Their utility spans a wide spectrum of applications, including antimicrobial, antiprotozoal, and anticancer therapies.[4][5][6][7] The key to their biological activity lies in the unique electrochemical properties of the nitro group, a potent electron-withdrawing moiety that makes these molecules ideal prodrugs.[4][8]

This guide provides a comparative analysis of the biological activities of key nitroaromatic compounds. We will delve into the core mechanism of action that unites this class, compare the distinct activities of representative molecules, and provide the detailed experimental frameworks necessary for their evaluation. This content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights.

The Unifying Mechanism: Bioreductive Activation

The biological activity of virtually all nitroaromatic drugs is not inherent to the parent molecule itself. Instead, they require activation within the target cell—a process known as bioreduction.[3][4][9][10] This dependency on cellular machinery is the foundation of their selective toxicity.

The Central Role of Nitroreductases

The activation is catalyzed by a diverse family of enzymes called nitroreductases (NTRs), which transfer electrons from cellular donors like NAD(P)H to the nitro group.[11][12][13] This process is significantly more efficient in anaerobic or hypoxic (low-oxygen) environments, such as those found in anaerobic bacteria or the core of solid tumors, which explains their selective efficacy.[3][14]

There are two primary pathways for this reduction:

  • Type I Nitroreductases (Oxygen-Insensitive): These enzymes catalyze a two-electron reduction of the nitro group, sequentially forming nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[10][12] This pathway is considered the primary route for the activation of many antimicrobial agents.

  • Type II Nitroreductases (Oxygen-Sensitive): These enzymes perform a single-electron transfer, creating a highly reactive nitro anion radical (R-NO₂⁻). In the presence of oxygen, this radical can be futilely re-oxidized back to the parent compound, generating a superoxide anion in the process.[4][12] Under anaerobic conditions, however, this radical can proceed to exert cytotoxic effects.

The reduction cascade ultimately generates highly reactive intermediates that are the true effectors of cellular damage. These species, including hydroxylamines and various radical species, are potent electrophiles that indiscriminately attack vital cellular macromolecules.[1][10][15] The primary target is often DNA, where these intermediates cause strand breakage, loss of helical structure, and fatal destabilization, leading to cell death.[][17][18][19]

Nitroreductase_Activation_Pathway cluster_0 Cellular Environment (Anaerobic/Hypoxic) Prodrug Nitroaromatic Prodrug (R-NO₂) NTR Nitroreductase (NTR) + NAD(P)H Prodrug->NTR Enters Cell Intermediates Reactive Intermediates (e.g., R-NHOH, R-NO₂⁻) NTR->Intermediates Bioreduction Damage Macromolecular Damage Intermediates->Damage Attacks Death Cell Death Damage->Death Leads to

Caption: General mechanism of nitroaromatic prodrug activation.

Comparative Analysis of Representative Nitroaromatics

While the core mechanism is conserved, the specific chemical scaffold of each nitroaromatic compound dictates its therapeutic window, spectrum of activity, and toxicity profile. Here, we compare three distinct examples.

CompoundClassPrimary Biological ActivityMechanism & Key FeaturesCommon Target Organisms/Cells
Metronidazole 5-NitroimidazoleAntibacterial (Anaerobic), Antiprotozoal[][20]Prodrug activated by pyruvate-ferredoxin oxidoreductase system in anaerobes, leading to DNA strand breakage.[][17][20]Bacteroides fragilis, Clostridioides difficile, Trichomonas vaginalis, Giardia lamblia[20][21]
Nitrofurantoin NitrofuranAntibacterial (Broad-spectrum)Reduced by bacterial flavoproteins to reactive intermediates that inhibit DNA, RNA, protein, and cell wall synthesis.[18][22] Concentrates in the urine.[23]Escherichia coli, Enterococcus faecalis, Staphylococcus aureus (primarily for UTIs)[22][24]
Dinitrotoluene (DNT) DinitroareneToxicant, Carcinogen[25][26]Metabolites (e.g., hydroxylamines) oxidize hemoglobin to methemoglobin, leading to methemoglobinemia.[27][28] Genotoxic activity observed in vivo.[25]Not used therapeutically; toxic to humans and animals.[27][29]

Causality in Action: Why the Differences?

  • Metronidazole's Specificity: Its activation is highly dependent on the low redox potential environment and specific enzymes (like pyruvate-ferredoxin oxidoreductase) found almost exclusively in anaerobic bacteria and protozoa, granting it a targeted spectrum of activity.[][20]

  • Nitrofurantoin's Utility in UTIs: This compound is rapidly absorbed and excreted into the urine, achieving bactericidal concentrations directly at the site of common urinary tract infections while maintaining low systemic levels.[18][23] This pharmacokinetic profile is a deliberate design choice to maximize local efficacy and minimize systemic toxicity.

  • Dinitrotoluene's Toxicity: Unlike the targeted activation of its therapeutic counterparts, DNT's metabolism in mammals can produce toxic intermediates that cause systemic effects like methemoglobinemia and cancer, highlighting the fine line between a therapeutic pharmacophore and a toxicophore.[5][27][29]

Experimental Protocols for Comparative Evaluation

Objective comparison requires standardized, reproducible experimental data. The following protocols are foundational for assessing the biological activity of novel nitroaromatic compounds.

Protocol 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible microbial growth, providing a quantitative measure of antibacterial potency. The broth microdilution method is a widely accepted standard.[30]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a target microorganism in a 96-well plate. Growth is assessed after incubation by measuring turbidity.

Materials:

  • Test nitroaromatic compound

  • Target microbial strains (e.g., E. coli ATCC 25922)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[30] Dilute this suspension in growth medium to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution across a 96-well plate using the growth medium to achieve the desired concentration range.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., aerobic or anaerobic).

  • Determination of MIC: The MIC is the lowest concentration of the compound where no visible turbidity is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.[30]

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Cytotoxicity - MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is crucial for evaluating the potential anticancer activity of nitroaromatics.[30]

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and replace the old medium in the wells with the compound-containing medium. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.[30]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting viability against the log of the compound concentration.[30]

Conclusion and Future Directions

The biological activity of nitroaromatic compounds is a fascinating interplay between chemical structure and cellular biochemistry. Their shared mechanism of bioreductive activation makes them powerful tools, but also necessitates a careful balancing of efficacy and toxicity.[4][5] The comparative data clearly show that while Metronidazole and Nitrofurantoin have been optimized for antimicrobial applications through specific structural and pharmacokinetic properties, other compounds like DNT serve as a stark reminder of the potential for off-target toxicity.

Future research will continue to exploit the unique properties of the nitro group, particularly in the design of hypoxia-activated prodrugs for targeted cancer therapy, where the low-oxygen tumor microenvironment provides a natural trigger for selective drug activation.[14][31] As we continue to battle antimicrobial resistance, the development of novel nitroaromatic structures that evade existing resistance mechanisms remains a critical and promising frontier in drug discovery.[5][22]

References

A Senior Application Scientist's Guide to the Efficient Deprotection of Triisopropylsilyl (TIPS) Ethers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multistep organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount. The triisopropylsilyl (TIPS) ether stands out as a robust protecting group for hydroxyl functionalities, prized for its significant steric bulk which confers enhanced stability against a wide array of reagents and reaction conditions compared to less hindered silyl ethers like TBS or TES.[1][2] This stability, however, presents a distinct challenge when the time comes for its removal. The selection of an appropriate deprotection method is a critical decision that can significantly impact the yield and purity of the desired product.

This guide provides an in-depth comparison of common deprotection strategies for TIPS ethers. We will move beyond simple protocols to explore the mechanistic underpinnings of each method, the causality behind experimental choices, and the subtle factors that govern efficiency and selectivity. The objective is to equip you, the practicing researcher, with the expert insights needed to confidently select and execute the optimal deprotection strategy for your specific synthetic challenge.

Pillar 1: Fluoride-Mediated Deprotection

The high affinity of the fluoride ion for silicon, driven by the formation of a very strong Si-F bond (bond dissociation energy ~135 kcal/mol), makes it the most common and generally most effective method for cleaving silyl ethers.[3][4]

Mechanism of Fluoride-Mediated Cleavage

The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a transient, hypervalent pentacoordinate siliconate intermediate.[5][6] This intermediate is unstable and rapidly collapses, breaking the silicon-oxygen bond to release the alkoxide, which is subsequently protonated during workup to yield the free alcohol.

Fluoride_Deprotection cluster_input cluster_output Start R-O-TIPS Intermediate [R-O-Si(iPr)₃-F]⁻ Pentacoordinate Intermediate Start->Intermediate Nucleophilic Attack Fluoride F⁻ Products R-O⁻ + (iPr)₃SiF Intermediate->Products Collapse Final R-OH Products->Final Workup Aqueous Workup (H⁺)

Caption: Mechanism of Fluoride-Mediated TIPS Deprotection.

Common Fluoride Reagents
ReagentTypical Conditions & SolventsKey Considerations
TBAF (Tetrabutylammonium Fluoride)1.1-1.5 equiv, 1M solution in THF, 0 °C to RTThe most common method.[1][7] The reagent is basic, which can be problematic for base-sensitive substrates.[7][8] Buffering with acetic acid can mitigate this.[8]
HF-Pyridine 10:1 THF:Pyridine, 0 °C to RTLess basic than TBAF, making it suitable for base-sensitive molecules.[1][9] Caution: HF is highly corrosive and toxic; all reactions must be conducted in plastic labware.[1]
Et₃N·3HF (Triethylamine trihydrofluoride)THF or CH₂Cl₂, RTAnother less basic alternative to TBAF.[1] Requires careful handling due to the HF component.
Experimental Protocol: TBAF Deprotection of a TIPS Ether

This protocol provides a reliable starting point for the cleavage of a typical TIPS-protected alcohol.

  • Preparation: Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a 1.0 M solution of TBAF in THF (1.2 equiv.) dropwise to the stirred solution.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed. Reaction times can vary from 30 minutes to several hours.[10]

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.[1]

Pillar 2: Acid-Catalyzed Deprotection

While TIPS ethers are significantly more stable to acidic conditions than other silyl ethers like TMS or TBS, they can be cleaved under controlled acidic conditions.[11][12] This method offers an orthogonal approach to fluoride-based deprotection, which is invaluable when a substrate contains fluoride-sensitive functional groups. The relative resistance to acid hydrolysis is: TMS < TES < TBS < TIPS < TBDPS.[11][12]

Mechanism of Acid-Catalyzed Cleavage

The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. A nucleophile present in the reaction medium (often the solvent, like methanol or water) then attacks the silicon center, leading to the cleavage of the Si-O bond.[6] Steric hindrance plays a crucial role; less hindered silyl ethers are deprotected more rapidly.[6][11]

Acid_Deprotection cluster_input cluster_intermediate Start R-O-TIPS Protonated R-O⁺(H)-TIPS Start->Protonated Protonation Proton H⁺ Intermediate Pentavalent Intermediate Protonated->Intermediate Nucleophilic Attack Nucleophile Nu-H (e.g., MeOH) Products R-OH + (iPr)₃Si-Nu Intermediate->Products Cleavage

Caption: Mechanism of Acid-Catalyzed TIPS Deprotection.

Common Acidic Reagents
ReagentTypical Conditions & SolventsKey Considerations
PPTS (Pyridinium p-Toluenesulfonate)0.1-0.3 equiv, MeOH or EtOH, RTVery mild conditions, excellent for selective deprotection of more labile silyl ethers in the presence of TIPS.[11][13][14] Cleavage of TIPS often requires elevated temperatures or prolonged reaction times.
CSA (Camphorsulfonic Acid)10-100 mol%, MeOH, 0 °C to RTStronger acid than PPTS, leading to faster reaction rates.[11] The rate is highly dependent on solvent and temperature.
AcOH/THF/H₂O 4:1:1 v/v/v, RTA common system for silyl ether cleavage.[11] Generally slow for TIPS ethers but can be effective, sometimes requiring heat.[15]
HCl Catalytic, MeOH or EtOH, RTStrong acid conditions that are effective for cleaving robust TIPS ethers but lack selectivity and may not be suitable for acid-labile substrates.[10][16]
Experimental Protocol: PPTS Deprotection of a Primary TBS Ether in the Presence of a TIPS Ether

This protocol illustrates the orthogonality of acidic deprotection, targeting a less stable silyl ether while preserving the TIPS group.

  • Preparation: Dissolve the substrate containing both TBS and TIPS ethers (1.0 equiv.) in methanol (to a concentration of 0.1 M).[13]

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.2 equiv.) to the solution at room temperature.[13]

  • Reaction Monitoring: Stir the reaction mixture and monitor carefully by TLC. The less hindered primary TBS ether should be cleaved selectively.

  • Workup: Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography to yield the product with the TIPS group intact.

Pillar 3: Alternative and Chemoselective Methods

While fluoride- and acid-based reagents are the workhorses for TIPS deprotection, certain substrates may require alternative strategies due to the presence of other sensitive functional groups.

Lewis Acid-Mediated Deprotection

Lewis acids can activate the Si-O bond towards cleavage. This method can sometimes offer unique selectivity.

  • FeCl₃: Catalytic amounts of iron(III) chloride in methanol have been shown to be effective for cleaving silyl ethers, including TIPS. The reaction is mild and environmentally benign. By tuning the reaction time and catalyst loading, it is possible to differentiate between TES, TBS, and TIPS groups.[17]

  • ZnBr₂: In the presence of water and CH₂Cl₂, ZnBr₂ can deprotect TIPS-protected alcohols, although at slower rates than TES or TBS ethers.[15]

Reductive Deprotection
  • DIBAL-H: Diisobutylaluminium hydride has been reported to selectively deprotect primary TES ethers in the presence of secondary TES ethers.[18] While less common for TIPS ethers, it represents a potential reductive cleavage pathway that could be explored for specific substrates where other methods fail.

Summary and Selection Guide

Choosing the correct deprotection method is contingent on the stability of other functional groups within the molecule and the desired level of selectivity.

MethodReagentStrengthOrthogonality & SelectivityCautions
Fluoride-Based TBAFStrongHighly effective for most silyl ethers. Can be selective based on sterics.[18]Basic; not suitable for base-labile groups.
HF-PyridineStrongLess basic than TBAF. Good for general deprotection.Highly toxic and corrosive. Requires plasticware.
Acid-Catalyzed PPTS, CSAMild to ModerateExcellent for selective deprotection of labile silyl ethers (TMS, TBS) in the presence of TIPS.[11][13]May cleave other acid-sensitive groups (acetals, trityl ethers).[13]
HCl, AcOHStrongLess selective; generally used when TIPS is the only silyl ether present.Risk of side reactions with acid-sensitive substrates.
Lewis Acid FeCl₃Mild/CatalyticCan offer chemoselectivity between different silyl ethers based on conditions.[17]Substrate-dependent; requires optimization.

Decision-Making Workflow

Decision_Tree Start Select Deprotection Method for R-O-TIPS BaseSensitive Is the substrate base-sensitive? Start->BaseSensitive AcidSensitive Is the substrate acid-sensitive? BaseSensitive->AcidSensitive No UseHF Use HF-Pyridine or Et₃N·3HF BaseSensitive->UseHF Yes OtherSilyl Other silyl ethers present? AcidSensitive->OtherSilyl No UseTBAF Use TBAF (standard method) AcidSensitive->UseTBAF Yes UseAcid Use Acidic Method (e.g., HCl, CSA) OtherSilyl->UseAcid No UseMildAcid Use Mild Acid (PPTS) for selective deprotection OtherSilyl->UseMildAcid Yes UseLewisAcid Consider Lewis Acid (e.g., FeCl₃) UseAcid->UseLewisAcid If fails or needs milder cond.

Caption: Workflow for selecting a TIPS deprotection method.

Conclusion

The deprotection of a triisopropylsilyl ether is a critical step that demands careful consideration of the overall synthetic strategy. While fluoride-based reagents like TBAF remain the most common and powerful tools for this transformation, their inherent basicity necessitates the availability of alternative strategies. Acid-catalyzed methods provide an excellent orthogonal approach, enabling the selective deprotection of less hindered silyl ethers in the presence of the robust TIPS group. By understanding the mechanisms, relative stabilities, and practical considerations outlined in this guide, researchers can navigate the challenges of silyl ether deprotection with greater confidence and success. It is always recommended to perform a small-scale trial to optimize reaction conditions for any new substrate.

References

The Strategist's Silyl Ether: A Cost-Benefit Analysis of the TIPS Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's guide for Researchers, Scientists, and Drug Development Professionals on the tactical implementation of triisopropylsilyl (TIPS) ethers in complex organic synthesis.

In the intricate chess game of multi-step organic synthesis, the selection of a protecting group is a critical strategic decision. An ideal choice seamlessly integrates into the synthetic route, safeguarding a reactive functional group through numerous transformations, only to be removed predictably and efficiently at the desired juncture. Among the diverse arsenal of silyl ethers, the triisopropylsilyl (TIPS) group has carved out a significant niche, prized for its substantial steric bulk and consequent stability. This guide offers a comprehensive cost-benefit analysis of employing the TIPS protecting group, comparing its performance with other common silyl ethers and providing the experimental data necessary for informed strategic planning in your synthetic campaigns.

The Silyl Ether Spectrum: A Matter of Steric Hindrance

Silyl ethers are a cornerstone of modern organic synthesis, offering a tunable shield for hydroxyl groups. Their stability and reactivity are primarily dictated by the steric encumbrance around the silicon atom. This steric factor creates a graduated scale of stability, allowing for the strategic and selective deprotection of different silyl ethers within the same molecule, a concept known as orthogonal protection.

The common silyl ethers can be arranged in order of increasing steric bulk and, consequently, stability:

Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS/TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS)

This hierarchy is fundamental to synthetic strategy. A less

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of the three isomers of nitrobenzoic acid: ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid). The position of the electron-withdrawing nitro (–NO₂) group relative to the carboxylic acid (–COOH) group profoundly influences the molecule's electronic structure, steric environment, and, consequently, its behavior in chemical reactions. We will explore these differences through the lens of acidity, electrophilic and nucleophilic aromatic substitution, and reactions of the carboxyl group, supported by quantitative data and validated experimental protocols.

Comparative Acidity: The Interplay of Inductive, Resonance, and Steric Effects

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups, like the nitro group, increase acidity by delocalizing the negative charge of the anion, thereby stabilizing it. The magnitude of this effect is highly dependent on the substituent's position.

Theoretical Framework: Electronic Effects

The nitro group exerts a powerful electron-withdrawing influence through two primary mechanisms:

  • Inductive Effect (-I): An electronegativity-based effect that pulls electron density through the sigma bonds. This effect diminishes with distance.

  • Resonance Effect (-M or -R): A mesomeric effect that withdraws electron density through the pi system of the benzene ring. This effect is only operative when the nitro group is in the ortho or para position relative to the carboxylate group, as it allows for direct delocalization of the negative charge onto the nitro group.

The "Ortho Effect": A Unique Case of Steric Influence

Ortho-nitrobenzoic acid is significantly more acidic than its meta and para counterparts, a phenomenon attributed to the "ortho effect".[1][2] The bulky nitro group, positioned adjacent to the carboxylic acid, creates steric hindrance.[3][4] This forces the –COOH group to twist out of the plane of the benzene ring.[5][6][7] This loss of coplanarity inhibits resonance between the carboxyl group and the ring, which in turn leads to a more stable carboxylate anion upon deprotonation and thus a stronger acid.[1][7]

Quantitative Acidity Data

The acidity of the isomers is best compared using their pKa values; a lower pKa indicates a stronger acid. The observed order of acidity is: ortho > para > meta > benzoic acid .[1][8]

CompoundIsomer PositionpKa Value
2-Nitrobenzoic Acid ortho2.17[1]
4-Nitrobenzoic Acid para3.44[1]
3-Nitrobenzoic Acid meta3.45[1]
Benzoic Acid -4.20[1]

Analysis of Acidity Trends:

  • ortho-Nitrobenzoic Acid: The strongest acid due to the combined influence of a strong inductive effect (due to proximity) and the steric hindrance of the "ortho effect".[2][9][10]

  • para-Nitrobenzoic Acid: Stronger than the meta isomer because the nitro group can stabilize the conjugate base through both inductive and resonance effects.[8]

  • meta-Nitrobenzoic Acid: The nitro group in the meta position can only exert its electron-withdrawing inductive effect; the resonance effect does not operate from this position.[1][8] This results in less stabilization of the anion compared to the para isomer.

G cluster_o ortho-Nitrobenzoate cluster_p para-Nitrobenzoate cluster_m meta-Nitrobenzoate o_ion Carboxylate Anion o_effects -I Effect (Strong) -M Effect (Steric Inhibition) Ortho Effect o_ion->o_effects stabilized by p_ion Carboxylate Anion p_effects -I Effect (Moderate) -M Effect (Strong) p_ion->p_effects stabilized by m_ion Carboxylate Anion m_effects -I Effect (Weak) -M Effect (None) m_ion->m_effects stabilized by

Caption: Electronic and steric effects stabilizing the conjugate bases.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a reliable way to experimentally verify the pKa values of the nitrobenzoic acid isomers.[2][3]

Principle: The pKa is the pH at which the concentrations of the acid [HA] and its conjugate base [A⁻] are equal. This corresponds to the half-equivalence point in a titration of the weak acid with a strong base.

Materials:

  • 0.01 M solution of the nitrobenzoic acid isomer in water (or a water/ethanol mixture if solubility is low)

  • Standardized 0.01 M NaOH solution

  • Calibrated pH meter with electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Preparation: Pipette a known volume (e.g., 50.0 mL) of the 0.01 M nitrobenzoic acid solution into a beaker. Add a stir bar and place the beaker on a magnetic stir plate.

  • Setup: Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.

  • Titration: Fill the burette with the standardized 0.01 M NaOH solution. Record the initial pH of the acid solution.

  • Data Collection: Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Equivalence Point: Continue adding titrant until the pH begins to change rapidly, and then continue for several mL beyond this point of inflection.

  • Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the midpoint of the steep vertical section of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pKa is the pH of the solution at this half-equivalence point.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Theoretical Framework Both the carboxylic acid group and the nitro group are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution.[11] Their combined presence makes the aromatic ring highly electron-deficient and thus significantly less reactive towards electrophiles than benzene.[12]

Analysis

  • Reactivity: All three isomers are strongly deactivated towards EAS. Harsh reaction conditions (e.g., strong acids, high temperatures) are typically required for any further substitution to occur.

  • Regioselectivity: The directing effects of the existing groups determine the position of any incoming electrophile.

    • In ortho- and para-nitrobenzoic acid, the positions are doubly deactivated, making further substitution extremely difficult.

    • In meta-nitrobenzoic acid, the positions ortho to the –COOH group (and meta to the –NO₂) and the position ortho to the –NO₂ group (and meta to the –COOH) are the least deactivated sites. Substitution, if it occurs, will favor these positions.

  • Synthetic Context: The most common EAS reaction involving these structures is the nitration of benzoic acid itself, which serves as a primary route to meta-nitrobenzoic acid.[13][14]

G start Benzoic Acid reagents + HNO₃ / H₂SO₄ intermediate Sigma Complex (Resonance Stabilized) reagents->intermediate Attack on NO₂⁺ product m-Nitrobenzoic Acid intermediate->product Deprotonation

Caption: Workflow for the synthesis of m-nitrobenzoic acid via EAS.

Experimental Protocol: Synthesis of m-Nitrobenzoic Acid via Nitration

This protocol describes the direct electrophilic aromatic substitution on benzoic acid to yield the meta isomer.[15]

Principle: Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the pi system of the benzoic acid ring.[16] The deactivating –COOH group directs the substitution to the meta position.[12]

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice-water bath

  • Erlenmeyer flask

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, carefully add 10 g of benzoic acid to 20 mL of concentrated sulfuric acid. Stir until the benzoic acid dissolves completely. Cool the mixture in an ice-water bath to below 10°C.

  • Nitrating Mixture Preparation: In a separate beaker, slowly and carefully add 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the benzoic acid solution over 30 minutes. Maintain the reaction temperature below 15°C throughout the addition.

  • Digestion: After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for one hour, with occasional swirling.

  • Isolation: Pour the reaction mixture slowly over 100 g of crushed ice in a large beaker. The crude m-nitrobenzoic acid will precipitate.

  • Purification: Collect the solid product by suction filtration using a Buchner funnel. Wash the crystals thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from a minimal amount of hot water.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Reactivity Towards Nucleophilic Aromatic Substitution (SNAr)

Theoretical Framework Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatics bearing strong electron-withdrawing groups.[17] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[18] The nitro group is a powerful activator for SNAr, but only when it is positioned ortho or para to a good leaving group (e.g., a halogen). A meta-nitro group does not effectively stabilize the negative charge of the Meisenheimer complex and is therefore not activating.[19]

Analysis The nitrobenzoic acids themselves lack a leaving group and thus do not directly undergo SNAr. However, their structures are highly relevant as precursors. If a leaving group were present on the ring, the reactivity would be:

  • ortho- and para-Nitrobenzoic Acid Derivatives: A leaving group at any position would be strongly activated towards nucleophilic attack if a nitro group is ortho or para to it. These isomers are therefore excellent precursors for SNAr chemistry.

  • meta-Nitrobenzoic Acid Derivatives: The nitro and carboxyl groups are meta to each other. A leaving group at any other position on this ring would not be ortho or para to the nitro group, resulting in significantly lower reactivity towards SNAr.

G cluster_activated Activated for SNAr cluster_deactivated Not Activated for SNAr ortho ortho-Nitroaromatic para para-Nitroaromatic meta meta-Nitroaromatic relation Nitro group position relative to leaving group relation->ortho o/p allows stabilization relation->para of Meisenheimer complex relation->meta m does not allow stabilization

Caption: SNAr activation based on nitro group position.

Experimental Protocol: General SNAr Reaction (Illustrative)

This protocol illustrates the SNAr principle using a representative substrate, 2-bromo-3-nitrobenzoic acid, where the nitro group is ortho to the bromine leaving group.[18]

Principle: A nucleophile attacks the carbon bearing the leaving group, forming a Meisenheimer complex stabilized by the adjacent nitro and carboxyl groups. Subsequent elimination of the bromide ion restores aromaticity.

Materials:

  • 2-Bromo-3-nitrobenzoic acid

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (if nucleophile is not anionic, e.g., K₂CO₃)

  • Stir plate with heating

  • Reaction flask with condenser

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid (1 equivalent) in the chosen solvent.

  • Reagents: Add the nucleophile (1.1-1.5 equivalents) and a base (if required).

  • Reaction: Heat the mixture with stirring to a temperature appropriate for the specific nucleophile (e.g., 80-120°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour it into water and acidify with dilute HCl to precipitate the product.

  • Isolation: Collect the solid product by suction filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure substituted 3-nitrobenzoic acid derivative.

Reactivity of the Carboxylic Acid Group: Fischer Esterification

Theoretical Framework Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction rate is sensitive to both the electronic nature of the carboxylic acid and steric hindrance around the carbonyl group.

Analysis While the electron-withdrawing nitro group makes the carbonyl carbon more electrophilic in all three isomers, potentially increasing reactivity, the steric effect is dominant in the ortho isomer.

  • ortho-Nitrobenzoic Acid: The bulky nitro group adjacent to the carboxyl function creates significant steric hindrance.[4] This impedes the approach of the alcohol nucleophile to the carbonyl carbon, making the rate of esterification much slower compared to the other isomers.

  • meta- and para-Nitrobenzoic Acid: These isomers are sterically unhindered at the reaction center. Their esterification rates are comparable and generally faster than that of unsubstituted benzoic acid due to the electron-withdrawing effect of the nitro group.[20][21]

Experimental Protocol: Fischer Esterification of m-Nitrobenzoic Acid

This protocol details the synthesis of methyl 3-nitrobenzoate.[21]

Principle: An excess of alcohol (methanol) is used to shift the equilibrium towards the product side. A strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack by the alcohol.

Materials:

  • m-Nitrobenzoic acid (dry)

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Reflux apparatus (round-bottom flask, condenser)

  • Sodium bicarbonate solution

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Setup: Place 5.0 g of dry m-nitrobenzoic acid and 40 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • Catalyst Addition: Carefully add 1.5 mL of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of cold water and 50 mL of diethyl ether.

  • Extraction: Shake the funnel, allowing the layers to separate. Drain the aqueous layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying and Isolation: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude methyl 3-nitrobenzoate.

  • Purification: The product can be purified by recrystallization from a small amount of methanol.

Summary of Reactivity Comparison

Property / Reactionortho-Nitrobenzoic Acidmeta-Nitrobenzoic Acidpara-Nitrobenzoic AcidCausality
Acidity (pKa) Highest (2.17) Lowest (3.45)High (3.44)Ortho effect, -I, -M effects stabilize conjugate base.[1][2]
EAS Reactivity Strongly Deactivated Strongly Deactivated Strongly Deactivated Both –COOH and –NO₂ are deactivating groups.[11]
SNAr Activation Strong Activator Not an Activator Strong Activator Nitro group must be o/p to the leaving group to stabilize the Meisenheimer complex.[17][18]
Esterification Rate Slowest FastFastSteric hindrance from the ortho-nitro group impedes nucleophilic attack.[4]

Conclusion

The reactivity of the nitrobenzoic acid isomers is a classic illustration of how subtle changes in molecular architecture lead to vastly different chemical behaviors. The ortho isomer's properties are dominated by steric interactions ("ortho effect"), making it the most acidic but the least reactive in esterification. The para isomer benefits from the full electronic influence of the nitro group's resonance and inductive effects, leading to high acidity and strong activation for SNAr. The meta isomer, unable to engage in resonance stabilization with the carboxyl group, is the least acidic of the three and is not an SNAr activator. A thorough understanding of these positional effects is critical for researchers and drug development professionals in designing synthetic routes and predicting molecular properties.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid. Designed for researchers, chemists, and laboratory personnel in the drug development sector, this guide moves beyond simple instructions to explain the chemical reasoning behind each procedural step. Our commitment is to foster a culture of safety by providing information that is not only procedural but also educational, ensuring that every action in the lab is informed and deliberate.

The disposal of any chemical reagent requires a thorough understanding of its intrinsic properties. The subject compound is a multi-functionalized aromatic molecule, and its safe management is dictated by the interplay of its three key structural features: the acidic carboxylic acid group, the potentially energetic nitro group, and the bulky, hydrolytically-labile triisopropylsilyl (TIPS) ether. This guide will address each of these aspects to build a comprehensive and validated disposal strategy.

Part 1: Hazard Assessment and Chemical Profile

Before handling any chemical, a full assessment of its potential hazards is paramount. The reactivity and toxicological profile of this compound is derived from its constituent functional groups.

  • Benzoic Acid Moiety : The carboxylic acid group renders the molecule acidic. While related compounds like 3-nitrobenzoic acid are about ten times more acidic than benzoic acid itself, this functional group primarily dictates its incompatibility with bases.[1][2]

  • Nitro Group : Aromatic nitro compounds are high-energy molecules and must be handled with care. While mononitro aromatics are generally less hazardous than their di- or trinitrated counterparts, they are still classified as hazardous substances.[3] They can react vigorously with reducing agents and may form explosive mixtures with strong bases.[3]

  • Triisopropylsilyl (TIPS) Ether : The TIPS group is a sterically hindered protecting group, making it relatively stable. However, silyl ethers can be cleaved under acidic or fluoride-based conditions.[4][5] While stable under normal handling, this potential for hydrolysis means it should not be mixed with acidic waste streams that could unintentionally deprotect it, creating a different chemical waste profile.

Table 1: Summary of Hazards and Incompatibilities

Hazard Category Description Incompatible Materials Rationale
Skin & Eye Irritation The compound is expected to cause skin and serious eye irritation, consistent with safety data for the parent compound, 5-Methoxy-2-nitrobenzoic acid.[6][7] N/A Direct contact should be avoided through proper PPE.
Reactivity The nitro group imparts potential reactivity. The compound is incompatible with strong oxidizing agents, strong bases, and reducing agents.[8][9][10] Strong Oxidizers, Strong Bases, Reducing Agents Risk of vigorous, potentially exothermic or explosive reactions.[3]

| Dust Hazard | As a solid, the compound can form dust which may be harmful if inhaled and could create a dust explosion hazard if finely distributed in air.[11] | Ignition Sources | Fine dusts of organic materials can be explosive.[11] |

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure risk.

Engineering Controls: All handling of this compound, including weighing and transferring to waste containers, must be conducted within a certified chemical fume hood. This prevents the inhalation of fine dust particles and contains any potential spills.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound. Contaminated PPE must be removed carefully to avoid skin contact and disposed of properly.[12]

Table 2: Mandatory Personal Protective Equipment

PPE Category Specification Standard Purpose
Eye Protection Chemical safety goggles or a face shield if there is a splash risk. ANSI Z87.1 / EN 166 Protects against dust particles and accidental splashes.[10]
Hand Protection Nitrile rubber gloves. ASTM F739 / EN 374 Provides a chemical barrier to prevent skin contact.[6]
Body Protection A flame-resistant laboratory coat. NFPA 2112 Protects skin and personal clothing from contamination.

| Respiratory | Not required if handled within a fume hood. If dust is generated outside a hood, a NIOSH-approved respirator is necessary. | NIOSH/MSHA | Prevents inhalation of hazardous dust. |

Part 3: Step-by-Step Disposal Protocol

The primary and most secure method for disposing of this compound is to treat it as a hazardous chemical waste, managed through your institution's Environmental Health & Safety (EHS) department. Chemical neutralization or deactivation at the bench is not recommended due to the risks associated with handling nitroaromatic compounds and the generation of secondary waste streams.[3][13]

Workflow: Solid Waste Disposal
  • Segregation:

    • Rationale: Preventing unintended reactions is the cornerstone of safe waste management. This compound must be segregated as a solid, aromatic nitro-compound waste.

    • Action: Do NOT mix this compound with other waste streams, particularly strong bases, acids, or oxidizing/reducing agents.[8][9]

  • Container Selection:

    • Rationale: The waste container must be chemically compatible and prevent leakage.

    • Action: Select a clearly labeled, wide-mouthed container made of polyethylene, polypropylene, or glass.[12][14] Ensure the container has a secure, tight-fitting lid.

  • Waste Labeling:

    • Rationale: Accurate labeling is a regulatory requirement and is critical for safe handling by EHS personnel.

    • Action: Affix a hazardous waste label to the container. Clearly write the full chemical name, "this compound," and indicate the associated hazards (Irritant, Reactive).

  • Transfer of Waste:

    • Rationale: The primary risk during transfer is the generation of airborne dust.

    • Action: Inside a chemical fume hood, carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid any actions that could create dust.[12] Secure the lid firmly once the transfer is complete.

  • Storage and Pickup:

    • Rationale: Waste must be stored safely pending collection.

    • Action: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials. Follow your institution's procedures to schedule a pickup by the EHS department.

Diagram: Disposal Decision Workflow

The following diagram outlines the logical steps for proper disposal.

G cluster_start cluster_procedure Disposal Protocol cluster_end start Generated Waste: This compound assess Assess Waste Type (Solid, Non-acute) start->assess Begin segregate Segregate as Solid Nitroaromatic Waste assess->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container label_waste Attach & Complete Hazardous Waste Label container->label_waste transfer Transfer Waste in Fume Hood (Avoid Dust Generation) label_waste->transfer store Store Securely in Satellite Accumulation Area transfer->store end_node Contact EHS for Pickup & Final Disposal store->end_node Final Step

Caption: Decision workflow for the disposal of the target compound.

Part 4: Decontamination and Spill Management

Accidents can happen, and a clear plan for decontamination and spill response is essential.

Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent, such as acetone or ethyl acetate, to dissolve any residual compound.

  • Collect Rinsate: This initial rinsate is considered hazardous waste. It must be collected and added to a designated halogen-free organic solvent waste container.[15] Do NOT pour it down the drain.

  • Secondary Wash: After the solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedure.

Spill Response

The response protocol depends on the size of the spill.[9]

  • Minor Spills (<1 g, contained in a fume hood):

    • Ensure PPE is worn.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[12]

    • Using non-sparking tools, carefully scoop the mixture into a designated waste container.

    • Label the container as hazardous waste and dispose of it following the protocol in Part 3.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the solid waste container.

  • Major Spills (>1 g, or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.[9]

    • Notify your laboratory supervisor and your institution's EHS department immediately.

    • Do not attempt to clean up the spill yourself. Await the arrival of trained emergency response personnel.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Safety and Handling Guide: 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid

This document provides essential safety protocols and operational guidance for the handling of this compound. As a complex intermediate, a thorough understanding of its chemical nature, derived from its constituent functional groups, is paramount for ensuring laboratory safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and security.

Hazard Identification and Chemical Profile

While a specific Safety Data Sheet (SDS) for this exact molecule (CAS 1430738-03-6) is not widely available, a robust hazard assessment can be conducted by analyzing its structural components: a nitrobenzoic acid core and a triisopropylsilyl (TIPS) ether protecting group. The primary hazards are associated with the nitroaromatic moiety, which is known to cause irritation.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1430738-03-6[1]
Molecular Formula C₁₇H₂₇NO₆Si[1]
Molecular Weight 369.48 g/mol [1]
Appearance Beige to gray or brown granules/solid (based on analogs)[2]
Primary Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3][4]

Scientific Rationale for Hazards: A Functional Group Analysis

Understanding the "why" behind a safety protocol is critical for its effective implementation. The hazards of this compound are a composite of its functional parts.

  • Nitrobenzoic Acid Core : The nitro group (-NO₂) and carboxylic acid (-COOH) on the aromatic ring are both electron-withdrawing groups.[5][6] This functionality is the primary source of the compound's irritant properties. Aromatic nitro compounds can be reactive and may pose additional hazards under specific conditions (e.g., heating, reaction with strong reducing agents). The closely related compound, 5-Methoxy-2-nitrobenzoic acid, is classified as a skin and serious eye irritant.[3]

  • Triisopropylsilyl (TIPS) Ether : The TIPS group is a bulky and sterically hindered protecting group, making it relatively stable under many conditions.[7][8] The primary hazard consideration related to this group involves its removal (deprotection). Common deprotection methods use reagents like tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) complexes, which are themselves highly hazardous and require specific handling protocols.[9][10]

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate you from the chemical hazard. Non-negotiable controls for this compound include:

  • Chemical Fume Hood : All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood.[4] This prevents the inhalation of any fine dust particles or aerosols.

  • Ventilation : Ensure the laboratory has adequate general ventilation.[11]

  • Safety Stations : An operational eyewash station and safety shower must be readily accessible within the immediate work area.[4]

Personal Protective Equipment (PPE): A Mandate for Safety

Proper PPE is essential to prevent direct contact. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles (conforming to ANSI Z87.1 or EN 166) are mandatory to protect against dust and splashes.[4][12] A face shield must be worn over the goggles during procedures with a high risk of splashing (e.g., transfers, quenching).[12][13]
Hands Nitrile GlovesNitrile gloves provide adequate splash protection for incidental contact.[13] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and replace them immediately if contaminated or torn.
Body Flame-Resistant Laboratory CoatA flame-resistant (e.g., Nomex®) or 100% cotton lab coat must be worn, fully buttoned, with sleeves rolled down.[13] This protects skin from accidental contact.
Respiratory None (with proper engineering controls)When handled exclusively within a fume hood, respiratory protection is not typically required.[3] If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with P100 (particulate) cartridges must be used as part of a comprehensive respiratory protection program.[13][14]
Footwear Closed-toe ShoesShoes must fully cover the foot. Perforated shoes, sandals, or cloth sneakers are not permitted in the laboratory.[13]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Functionality prep2 Don All Required PPE prep1->prep2 handle1 Weigh Compound in Fume Hood (Use Weigh Paper/Boat) prep2->handle1 handle2 Carefully Transfer Solid to Reaction Vessel handle1->handle2 handle3 Slowly Add Solvent to Dissolve handle2->handle3 clean1 Decontaminate Work Surface and Equipment handle3->clean1 clean2 Dispose of Contaminated Waste in Labeled Bins clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Standard workflow for handling the solid compound.

Detailed Steps:

  • Preparation : Before handling, verify the fume hood is operational and don all PPE as specified in the table above.

  • Weighing : To prevent inhalation of dust, weigh the solid compound on weigh paper or in a boat exclusively inside the fume hood.

  • Transfer : Carefully transfer the weighed solid into the designated reaction vessel. Avoid any sudden movements that could generate dust.

  • Dissolution : Slowly add the desired solvent to the solid inside the vessel. If the dissolution is exothermic, add the solvent portion-wise and ensure the vessel is adequately cooled.

  • Post-Handling Cleanup : After the procedure, decontaminate any surfaces or equipment that may have come into contact with the chemical.

  • Waste Disposal : Place any contaminated disposable items (e.g., gloves, weigh paper) into a designated, clearly labeled hazardous waste container.[15]

  • Hygiene : After completing work and removing PPE, wash hands thoroughly with soap and water.[11]

Emergency and Spill Response

Immediate and correct action during an emergency can significantly mitigate harm.

Personnel Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation : Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[3][4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16][17]

Spill Response Workflow:

G spill Spill Occurs is_small Is the spill small, contained, and solid? spill->is_small evacuate Evacuate Immediate Area Alert Others & Supervisor Contact EHS/Safety Office is_small->evacuate No ppe_check Ensure Proper PPE is Worn is_small->ppe_check Yes sweep Gently Sweep/Wipe Up Solid Avoid Creating Dust ppe_check->sweep collect Place in a Sealed, Labeled Hazardous Waste Container sweep->collect decon Decontaminate Spill Area with Appropriate Solvent collect->decon

Caption: Decision workflow for spill response.

Disposal Plan: Ensuring a Safe Final Step

Proper waste management is a critical part of the chemical lifecycle.

  • Chemical Waste : All unused solid material and any solutions containing this compound must be disposed of as hazardous chemical waste. Collect this waste in a clearly labeled, sealed, and compatible container.[18] Do not mix with incompatible waste streams.

  • Contaminated Labware : Disposable items such as gloves, pipette tips, and weigh paper that are contaminated with the chemical must be collected in a designated solid hazardous waste container.[19]

  • Empty Containers : The original container of the chemical is considered hazardous waste until properly decontaminated. It must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[19] The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses should also be collected. After rinsing and air-drying, the original labels must be fully defaced or removed before the container can be disposed of as regular lab glass or trash.[18]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。